molecular formula C10H9NO B11922735 Quinoline-1(2H)-carbaldehyde CAS No. 61561-70-4

Quinoline-1(2H)-carbaldehyde

Cat. No.: B11922735
CAS No.: 61561-70-4
M. Wt: 159.18 g/mol
InChI Key: BBRVEUKQSXUATK-UHFFFAOYSA-N
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Description

Quinoline-1(2H)-carbaldehyde is a valuable synthetic intermediate and building block in medicinal and organic chemistry. Its structure, featuring a carbaldehyde group on a partially saturated quinoline core, makes it a precursor for synthesizing diverse heterocyclic compounds with potential biological activity . Researchers utilize this scaffold to develop novel molecular entities for various research applications . A primary area of research for quinoline-carbaldehyde derivatives is in the investigation of antiproliferative agents. Similar compounds have been studied for their potential to inhibit the growth of cancer cells . Furthermore, quinoline derivatives are known to be explored as inhibitors of specific enzymes, such as leishmanial methionine aminopeptidase 1, highlighting their role in infectious disease research . The reactivity of the aldehyde group allows for the creation of various functionalized molecules, including hydrazones and Schiff bases . These derivatives are significant in their own right, often serving as ligands for metal complexes that are investigated for their enhanced biological activities and catalytic properties . As a key intermediate, Quinoline-1(2H)-carbaldehyde can be used in Vilsmeier-Haack formylation and Wittig reactions to access more complex structures, such as chromeno[3,4-c]quinolines and 3-styrylquinolines, which are frameworks of high interest in drug discovery . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61561-70-4

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2H-quinoline-1-carbaldehyde

InChI

InChI=1S/C10H9NO/c12-8-11-7-3-5-9-4-1-2-6-10(9)11/h1-6,8H,7H2

InChI Key

BBRVEUKQSXUATK-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=CC=C2N1C=O

Origin of Product

United States

Foundational & Exploratory

Quinoline-1(2H)-carbaldehyde chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,2-Dihydroquinoline-1-carbaldehyde: Structure, Synthesis, and Scientific Applications

Abstract

This technical guide provides a comprehensive overview of 1,2-Dihydroquinoline-1-carbaldehyde, a heterocyclic compound of increasing interest to the scientific community. While the aromatic quinoline core is a well-established pharmacophore in drug discovery, its dihydro-N-formyl derivative presents unique structural and electronic properties that make it a compelling scaffold for novel chemical synthesis and medicinal chemistry applications. This document elucidates the molecule's structure, proposes a robust synthetic pathway with detailed experimental protocols, predicts its spectroscopic characteristics, and discusses its potential reactivity and applications. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their work.

Introduction and Nomenclature

Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] Typically, research focuses on the fully aromatic quinoline ring system. However, its partially saturated analogue, 1,2-dihydroquinoline, offers a three-dimensional geometry and different electronic properties. The subject of this guide, 1,2-Dihydroquinoline-1-carbaldehyde (also referred to as N-formyl-1,2-dihydroquinoline), introduces a formyl group onto the nitrogen atom of the dihydroquinoline core.

This seemingly simple modification from an aromatic quinoline carbaldehyde to an N-formyl dihydroquinoline fundamentally alters the molecule's character:

  • From Imine to Amide: The nitrogen atom is part of a formamide functional group, not an imine within an aromatic system. This changes its basicity, nucleophilicity, and overall reactivity.

  • Geometric Flexibility: The C2 carbon is sp³-hybridized, introducing a stereocenter and lending the dihydropyridine ring a non-planar conformation.

  • Distinctive Reactivity: The presence of the N-formyl group and the dihydro- nature of the ring system opens up unique avenues for chemical transformation compared to its aromatic counterparts.

This guide will explore the synthesis and properties of this specific, yet under-documented, molecule to provide a foundational resource for its application in research.

cluster_0 Quinoline-1(2H)-carbaldehyde cluster_1 Aromatic Quinoline-2-carbaldehyde mol1 mol2

Caption: Comparison of the target molecule with its aromatic isomer.

Proposed Synthesis and Mechanistic Rationale

Direct literature on the synthesis of 1,2-Dihydroquinoline-1-carbaldehyde is sparse. Therefore, a logical, two-step synthetic strategy is proposed, beginning with the formation of the 1,2-dihydroquinoline core, followed by N-formylation.

Step 1: Synthesis of the 1,2-Dihydroquinoline Scaffold

The formation of the 1,2-dihydroquinoline ring system can be achieved through various modern catalytic methods. One effective approach is the transition-metal-catalyzed C-H/N-H annulation of anilides with allenes.[2] This method offers good regioselectivity and functional group tolerance.

Step 2: N-Formylation of 1,2-Dihydroquinoline

With the dihydroquinoline core in hand, the final step is the formylation of the secondary amine. This is a standard and high-yielding transformation in organic chemistry. A common and effective method involves using a mixed anhydride of formic acid and acetic anhydride, which can be generated in situ.

G start Anilide + Benzylallene step1 Co(III)-Catalyzed [3+3] Annulation start->step1 intermediate 1,2-Dihydroquinoline Intermediate step1->intermediate step2 N-Formylation (HCOOH / Ac₂O) intermediate->step2 product Quinoline-1(2H)-carbaldehyde step2->product

Caption: Proposed two-step synthetic workflow for the target compound.

Detailed Experimental Protocols

The following protocols are model procedures based on established methodologies. Researchers should adapt these based on the specific substitution patterns of their starting materials.

Protocol 1: Synthesis of 4-Phenyl-1,2-dihydroquinoline (Illustrative Intermediate)

This protocol is adapted from methodologies involving Co(III)-catalyzed annulation.[2]

  • Reaction Setup: To an oven-dried Schlenk tube, add the acetanilide starting material (1.0 mmol), the cobalt(III) catalyst (e.g., [Cp*Co(CO)I₂], 5 mol%), and a silver salt oxidant (e.g., AgSbF₆, 20 mol%).

  • Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen). Add the solvent (e.g., DCE, 2.0 mL) followed by benzylallene (1.2 mmol).

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. The reaction is stirred for 12-24 hours. Causality Note: The elevated temperature is necessary to facilitate the C-H activation and catalytic turnover. The inert atmosphere prevents oxidation of the catalyst and reagents.

  • Workup and Purification: Upon completion (monitored by TLC), cool the reaction to room temperature. Filter the mixture through a pad of celite to remove insoluble salts, washing with dichloromethane. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1,2-dihydroquinoline product.

Protocol 2: N-Formylation to Yield 4-Phenyl-1,2-dihydroquinoline-1-carbaldehyde
  • Reagent Preparation: In a round-bottom flask, cool formic acid (1.5 eq) to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 15-20 minutes to pre-form the mixed anhydride. Trustworthiness Note: Pre-forming the reagent ensures efficient formylation and minimizes potential side reactions with the substrate.

  • Substrate Addition: Dissolve the 1,2-dihydroquinoline intermediate (1.0 eq) in a minimal amount of an appropriate solvent like THF and add it dropwise to the cold mixed anhydride solution.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Workup and Purification: Carefully pour the reaction mixture into a beaker of ice-water and stir. If a precipitate forms, it can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution to neutralize excess acid, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final 1,2-Dihydroquinoline-1-carbaldehyde.

Physicochemical and Spectroscopic Properties

The following properties are predicted for the unsubstituted 1,2-Dihydroquinoline-1-carbaldehyde parent compound.

PropertyValueSource
Molecular Formula C₁₀H₉NOCalculated
Molecular Weight 159.18 g/mol Calculated[3]
Appearance Predicted to be a solid at room temp.Analogy
XLogP3 ~1.5 - 2.0Predicted
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 1 (carbonyl oxygen)Calculated
Predicted Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

  • ¹H NMR (in CDCl₃, 400 MHz):

    • δ ~8.5 ppm (s, 1H): Aldehyde proton (CHO).

    • δ ~7.0-7.5 ppm (m, 4H): Aromatic protons of the fused benzene ring.

    • δ ~5.8-6.0 ppm (dt, 1H): Olefinic proton at C4.

    • δ ~6.5-6.7 ppm (d, 1H): Olefinic proton at C3.

    • δ ~4.0-4.2 ppm (t, 2H): Methylene protons at C2 (-CH₂-). (Note: Due to restricted rotation around the N-CHO (amide) bond, rotamers may be present, leading to a doubling of some signals).

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • δ ~162 ppm: Carbonyl carbon (C=O).

    • δ ~115-140 ppm: Aromatic and olefinic carbons.

    • δ ~45 ppm: Methylene carbon at C2.

  • Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

    • ~3050 cm⁻¹: Aromatic C-H stretch.

    • ~2900 cm⁻¹: Aliphatic C-H stretch.

    • ~1670 cm⁻¹: Strong C=O stretch (characteristic of the formamide). This is a key diagnostic peak.

    • ~1600, 1490 cm⁻¹: C=C stretching from the aromatic and olefinic portions.

  • Mass Spectrometry (MS-ESI):

    • [M+H]⁺: 160.07.

    • [M+Na]⁺: 182.05.

Chemical Reactivity and Applications in Drug Development

Reactivity Profile
  • The N-Formyl Group: As a formamide, this group is relatively stable but can be hydrolyzed back to the secondary amine under acidic or basic conditions. It can also be reduced to an N-methyl group using reducing agents like LiAlH₄.

  • The Dihydroquinoline Core: The olefinic bond (C3=C4) is susceptible to electrophilic addition and can be hydrogenated to yield the fully saturated tetrahydroquinoline. The ring system can also be susceptible to oxidation, which would re-aromatize the ring to form a quinolinium salt.

Potential in Drug Discovery

While direct biological data for this specific molecule is limited, its structural motifs suggest significant potential.

  • Scaffold for Library Synthesis: 1,2-Dihydroquinoline-1-carbaldehyde is an excellent starting point for chemical library synthesis. The aldehyde can be readily converted into a variety of other functional groups (amines via reductive amination, alcohols via reduction, carboxylic acids via oxidation), allowing for diverse derivatization.

  • Bioisostere of Privileged Scaffolds: The quinoline core is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[4] The dihydro- variant provides a more flexible, three-dimensional alternative that can explore different binding pocket geometries.

  • Modulation of Key Signaling Pathways: Quinoline derivatives have been shown to inhibit critical pathways in cancer, such as those involving receptor tyrosine kinases (EGFR, VEGFR).[5] By using 1,2-Dihydroquinoline-1-carbaldehyde as a foundational block, novel inhibitors could be developed with unique Structure-Activity Relationships (SAR) compared to their planar, aromatic counterparts.

Conclusion

1,2-Dihydroquinoline-1-carbaldehyde represents a scientifically intriguing yet underexplored molecule. Its synthesis is readily achievable through modern catalytic methods followed by standard functional group transformations. Its unique combination of a flexible dihydroquinoline core and a reactive, yet stable, N-formyl group makes it a highly valuable building block for synthetic and medicinal chemistry. This guide provides the foundational knowledge—from synthetic protocols to predicted analytical data—to empower researchers to confidently synthesize, characterize, and utilize this compound in the pursuit of novel chemical matter and future therapeutics.

References

  • Bisyarina, M. V., & Gubaidullin, A. T. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones. Molecules, 23(7), 1583. Available at: [Link]

  • Afrin, S., & Rahman, M. M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5678-5705. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 79619, 2-Quinolinecarboxaldehyde. Retrieved February 26, 2026, from [Link].

  • Singh, P., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. Available at: [Link]

  • Kowalski, K., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2068. Available at: [Link]

  • Motswainyana, W. M., & Onani, M. O. (2011). Quinoline-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2573. Available at: [Link]

  • Kumar, R., et al. (2026). Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. RSC Advances. Available at: [Link]

  • NIST (n.d.). Quinoline-2-carboxaldehyde. In NIST Chemistry WebBook. Retrieved February 26, 2026, from [Link]

  • Gökçe, M., et al. (2015). Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 159-166. Available at: [Link]

  • Liu, Y., et al. (1995). Quinoline-2-(carboxaldehyde) reagents for detection of primary amines. US Patent 5,459,272.
  • Rasayan J. Chem. (2018). SYNTHESIS, ANTIOXIDANT AND ANTICANCER ACTIVITY OF NEW QUINOLINE-[1][4][6]-TRIAZOLE HYBRIDS. Rasayan Journal of Chemistry, 11(2), 735-742. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 17899898, Isoquinoline-2(1H)-carbaldehyde. Retrieved February 26, 2026, from [Link].

  • Method for preparing quinoline carbaldehyde. (2004). Russian Patent RU2217423C2.
  • Wang, L., et al. (2018). Synthesis of 1,2-Dihydroquinolines by Co(III)-Catalyzed [3 + 3] Annulation of Anilides with Benzylallenes. ACS Catalysis, 8(3), 1944-1948. Available at: [Link]

  • Arcadi, A., et al. (2021). Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. Molecules, 26(11), 3349. Available at: [Link]

  • Peterson, G. I., & Thomson, R. J. (2012). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Organic Letters, 14(17), 4536-4539. Available at: [Link]

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An In-Depth Technical Guide to 1-Formyl-1,2-dihydroquinoline and its Derivatives: Synthesis, Properties, and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-formyl-1,2-dihydroquinoline, a molecule of interest in synthetic and medicinal chemistry. While a specific CAS number for the unsubstituted parent compound is not readily found in major chemical databases, this document will delve into its chemical identity, synthetic pathways, predicted properties, and potential applications based on the well-established chemistry of the 1,2-dihydroquinoline scaffold and related N-acyl derivatives.

Chemical Identity and Nomenclature

1.1. Core Structure: 1,2-Dihydroquinoline

The foundational structure of the topic compound is 1,2-dihydroquinoline. This heterocyclic motif consists of a benzene ring fused to a partially saturated pyridine ring.

IdentifierValueSource
CAS Number 612-18-0[1][2]
Molecular Formula C₉H₉N[1]
IUPAC Name 1,2-dihydroquinoline[1]

1.2. The N-Formyl Moiety: 1-Formyl-1,2-dihydroquinoline

The subject of this guide, 1-formyl-1,2-dihydroquinoline, is a derivative of 1,2-dihydroquinoline where a formyl group (-CHO) is attached to the nitrogen atom at position 1.

  • Systematic Name: 1,2-dihydroquinoline-1-carbaldehyde

  • Synonyms: N-formyl-1,2-dihydroquinoline

While a dedicated CAS number for this specific molecule is elusive in the literature, its existence is supported by synthetic methodologies for "1-formyl-1,2-dihydroquinoline derivatives."

Synthesis and Chemical Reactivity

The synthesis of 1-formyl-1,2-dihydroquinoline can be logically approached through the N-formylation of the parent 1,2-dihydroquinoline. The broader context of synthesizing the 1,2-dihydroquinoline core is also crucial for researchers.

2.1. Synthesis of the 1,2-Dihydroquinoline Scaffold

The construction of the 1,2-dihydroquinoline ring system is a well-trodden path in organic synthesis, with several established methods:

  • Skraup-Type Reactions: This classic method and its variations are cornerstone approaches for synthesizing quinolines and their dihydro-derivatives, often employing anilines and α,β-unsaturated carbonyl compounds or their precursors.[3] Recent advancements have focused on developing milder and more efficient catalytic systems for these reactions.[3]

  • Transition Metal-Catalyzed Cyclizations: Modern synthetic organic chemistry offers a plethora of transition-metal-catalyzed reactions to construct the 1,2-dihydroquinoline core under mild conditions.[4][5][6] These methods often exhibit high functional group tolerance.

  • Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis: This innovative approach provides a powerful tool for the synthesis of 1,2-dihydroquinolines from N-prenylated 2-aminobenzaldehydes.[5]

2.2. N-Formylation of 1,2-Dihydroquinoline

The introduction of a formyl group onto the nitrogen of 1,2-dihydroquinoline is a key step. Standard N-formylation procedures are expected to be effective:

  • Formic Acid-Based Methods: The use of formic acid, often in the presence of a coupling agent or under dehydrating conditions, is a common and straightforward method for N-formylation.

  • Other Formylating Agents: Reagents such as formyl fluoride or N,N-dimethylformamide (in the Vilsmeier-Haack reaction) could also be employed, although the reactivity of the 1,2-dihydroquinoline nitrogen would need to be considered.

2.3. Reactivity of 1-Formyl-1,2-dihydroquinoline

The presence of the N-formyl group significantly influences the reactivity of the 1,2-dihydroquinoline core. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing its basicity and nucleophilicity compared to the parent 1,2-dihydroquinoline.

Potential Applications in Research and Drug Development

The 1,2-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, and its N-formylated derivatives are of interest for several reasons:

  • Bioisosteric Replacement: The formamide group can act as a bioisostere for other functional groups, such as amides or carboxylic acids, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

  • Metabolic Stability: N-acylation can influence the metabolic stability of the 1,2-dihydroquinoline ring, potentially blocking sites of metabolism and prolonging the half-life of a compound.

  • Conformational Control: The N-formyl group can impose conformational constraints on the dihydroquinoline ring, which can be exploited to achieve specific receptor binding modes.

While specific biological activities for 1-formyl-1,2-dihydroquinoline are not extensively documented, the broader class of 1,2-dihydroquinolines has been investigated for a range of therapeutic applications, including as antioxidants and in the development of receptor modulators.

Experimental Protocols

4.1. Illustrative Synthesis of a 1,2-Dihydroquinoline Derivative (Skraup-Type Reaction)

This protocol is a generalized example of a Skraup-type synthesis to obtain a substituted 1,2-dihydroquinoline.

Materials:

  • Aniline derivative

  • α,β-Unsaturated aldehyde or ketone (e.g., acrolein, crotonaldehyde)

  • Acid catalyst (e.g., sulfuric acid, polyphosphoric acid)

  • Oxidizing agent (e.g., arsenic pentoxide, nitrobenzene - used in classical Skraup for quinoline synthesis, may be omitted or modified for dihydroquinoline)

  • Solvent (e.g., nitrobenzene, or solvent-free conditions)

Procedure:

  • Carefully add the aniline derivative to a reaction vessel equipped with a reflux condenser and a mechanical stirrer.

  • Slowly add the acid catalyst to the aniline with cooling.

  • Add the α,β-unsaturated carbonyl compound dropwise to the mixture.

  • If required, add the oxidizing agent.

  • Heat the reaction mixture to the desired temperature (typically 100-150 °C) and maintain for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and carefully pour it onto ice.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) until alkaline.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 1,2-dihydroquinoline derivative.

4.2. General Protocol for N-Formylation

This protocol provides a general method for the N-formylation of a secondary amine like 1,2-dihydroquinoline.

Materials:

  • 1,2-Dihydroquinoline

  • Formic acid

  • Acetic anhydride (optional, as a dehydrating agent)

  • Solvent (e.g., dichloromethane, or neat)

Procedure:

  • Dissolve the 1,2-dihydroquinoline in the chosen solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an excess of formic acid to the solution.

  • If using, add acetic anhydride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting 1-formyl-1,2-dihydroquinoline by column chromatography.

Visualizing Synthetic Pathways

Diagram 1: General Synthetic Scheme for 1-Formyl-1,2-dihydroquinoline

Synthesis cluster_synthesis Synthesis of 1,2-Dihydroquinoline Core cluster_formylation N-Formylation Aniline Aniline Derivative Dihydroquinoline 1,2-Dihydroquinoline (CAS: 612-18-0) Aniline->Dihydroquinoline Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Dihydroquinoline FinalProduct 1-Formyl-1,2-dihydroquinoline Dihydroquinoline->FinalProduct FormylatingAgent Formylating Agent (e.g., Formic Acid) FormylatingAgent->FinalProduct

Caption: Synthetic route to 1-formyl-1,2-dihydroquinoline.

Conclusion

1-Formyl-1,2-dihydroquinoline represents an intriguing, albeit not extensively cataloged, chemical entity. Its synthesis is readily conceivable through established organic reactions. The incorporation of the N-formyl group is anticipated to modulate the electronic and steric properties of the 1,2-dihydroquinoline scaffold, opening avenues for its exploration in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers venturing into the synthesis and application of this and related N-acylated 1,2-dihydroquinolines.

References

  • Organic Chemistry Portal. Synthesis of 1,2-dihydroquinolines. [Link]

  • PubChem. 1,2-Dihydroquinoline. [Link]

  • PubChem. 1,2-Dihydroisoquinoline. [Link]

  • Zhang, Y., Sim, J. H., MacMillan, S. N., & Lambert, T. H. (2020). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. The Journal of organic chemistry, 85(15), 9579–9587. [Link]

  • Pharmaffiliates. 1,2-Dihydroquinoline. [Link]

  • ChemRxiv. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalysed Ring-Closing Carbonyl-Olefin Metathesis. [Link]

  • Molecules. Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. [Link]

  • ResearchGate. 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. [Link]

  • GSRS. ETHYL 1,2-DIHYDROQUINOLINE-1-CARBOXYLATE. [Link]

  • Wikipedia. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline. [Link]

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Structural, Mechanistic, and Synthetic Divergence: Quinoline-1(2H)-carbaldehyde vs. Quinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals, distinguishing between quinoline-1(2H)-carbaldehyde and quinoline-2-carbaldehyde is critical. Despite their similar nomenclature, these compounds occupy entirely different chemical spaces. Quinoline-2-carbaldehyde is a fully conjugated, heteroaromatic aldehyde characterized by a highly electrophilic carbonyl carbon. In stark contrast, quinoline-1(2H)-carbaldehyde (N-formyl-1,2-dihydroquinoline) is a partially saturated enamide where the nitrogen lone pair is delocalized into the formyl group, rendering the heterocyclic ring non-aromatic. This whitepaper dissects their structural divergence, details self-validating synthetic protocols, and explores their downstream applications in catalysis and drug discovery.

Structural & Electronic Divergence

Quinoline-2-carbaldehyde (2-Quinolinecarboxaldehyde)

Quinoline-2-carbaldehyde retains the full 10-


 electron aromaticity of the quinoline core[1]. The formyl group (-CHO) is attached directly to the C2 position of the pyridine ring. Because the adjacent imine-like nitrogen (N1) is highly electronegative, it exerts a strong electron-withdrawing inductive effect, making the C2-carbonyl carbon exceptionally electrophilic. This structural feature makes it an ideal precursor for Schiff base condensation and Knoevenagel reactions.
Quinoline-1(2H)-carbaldehyde (N-formyl-1,2-dihydroquinoline)

In quinoline-1(2H)-carbaldehyde, the pyridine ring is partially saturated. The addition of a hydrogen atom at C2 and a formyl group at N1 disrupts the aromaticity of the nitrogen-containing ring, leaving a localized C3-C4 double bond[2]. Functionally, this molecule is not an aldehyde but a formamide (specifically, an enamide). The lone pair on the nitrogen atom participates in amide resonance with the formyl carbonyl, restricting C-N bond rotation and significantly dampening the electrophilicity of the carbonyl carbon compared to a true aldehyde.

Comparative Physicochemical Data

To facilitate rapid comparison for experimental design, the core properties of both compounds are summarized below:

Property / FeatureQuinoline-2-carbaldehydeQuinoline-1(2H)-carbaldehyde
CAS Number 5470-96-2[1]N/A (Often synthesized in situ)
Molecular Formula C₁₀H₇NOC₁₀H₉NO
Molecular Weight 157.17 g/mol [1]159.19 g/mol
Aromaticity Fully aromatic (bicyclic)Partially saturated (benzene ring only)
Functional Group Heteroaromatic AldehydeN-Formyl Enamide
Primary Reactivity Electrophilic carbonyl (Schiff base formation)Enamide

-nucleophile / Amide hydrolysis
Stability Bench-stable solid[1]Stable, but derived from a highly labile intermediate[2]

Mechanistic Workflows and Experimental Protocols

Understanding the causality behind the synthetic choices for these compounds ensures reproducibility and high yields.

Protocol 1: Synthesis of Quinoline-2-carbaldehyde via Riley Oxidation

Causality: The synthesis leverages the Riley oxidation mechanism. Selenium dioxide (SeO₂) specifically oxidizes allylic or benzylic positions activated by adjacent


-systems. The C2-methyl group of 2-methylquinoline is highly activated by the adjacent nitrogen, allowing SeO₂ to undergo an ene reaction followed by a[2,3]-sigmatropic rearrangement to yield the aldehyde.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 2-methylquinoline in a mixture of 1,4-dioxane (20 mL) and water (1 mL).

  • Oxidation: Add 11.0 mmol of Selenium dioxide (SeO₂) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours under an inert argon atmosphere. The solution will turn dark as elemental selenium (Se⁰) precipitates.

  • Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the toxic red/black selenium byproduct.

  • Extraction: Concentrate the filtrate under reduced pressure, dissolve the residue in dichloromethane (DCM), and wash with saturated NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate) to afford the pure aldehyde as a solid.

Protocol 2: Synthesis of Quinoline-1(2H)-carbaldehyde via Reductive Formylation

Causality: Isolating 1,2-dihydroquinoline is notoriously difficult because it rapidly disproportionates into quinoline and 1,2,3,4-tetrahydroquinoline. To bypass this, the reduction of quinoline is performed in the presence of formic acid. The transient 1,2-dihydroquinoline intermediate is immediately trapped via N-formylation, yielding the stable quinoline-1(2H)-carbaldehyde[2].

Step-by-Step Methodology:

  • Activation: Dissolve 10.0 mmol of quinoline in 15 mL of concentrated formic acid. Cool the flask to 0°C in an ice bath. Formic acid acts as both the solvent and the formylating agent, activating the quinoline ring by protonating the nitrogen.

  • Reduction: Slowly add 15.0 mmol of Sodium borohydride (NaBH₄) in small portions over 30 minutes. Critical Step: Temperature control is vital to prevent over-reduction to the tetrahydroquinoline derivative.

  • In Situ Trapping: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature for an additional 2 hours. The hydride attacks the C2 position, and the resulting secondary amine is instantly formylated.

  • Quenching: Carefully neutralize the reaction mixture by adding it dropwise to a cold saturated solution of Na₂CO₃ until pH 8 is reached.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the stable N-formyl enamide.

G Q Quinoline (Aromatic) Act Quinolinium Formate (Activated Electrophile) Q->Act HCOOH Hyd Hydride Transfer (NaBH4) Act->Hyd C2 Attack Int 1,2-Dihydroquinoline (Labile Intermediate) Hyd->Int Reduction Form N-Formylation (Acyl Trapping) Int->Form In Situ Trapping Prod Quinoline-1(2H)-carbaldehyde (Stable Enamide) Form->Prod Stabilization

Caption: Mechanistic pathway for the reductive formylation of quinoline to quinoline-1(2H)-carbaldehyde.

Downstream Applications in Drug Development & Catalysis

Quinoline-2-carbaldehyde: Ligand Design and Fluorogenic Probes

Because of its highly reactive aldehyde group and adjacent coordinating nitrogen, quinoline-2-carbaldehyde is a premier building block for bis(imino-quinolyl) transition metal complexes . When condensed with primary amines, it forms Schiff bases that act as bidentate ligands. These ligands are frequently complexed with Palladium(II) to create highly efficient bimetallic catalysts for C-C coupling reactions[3].

Furthermore, derivatives of quinoline-2-carbaldehyde are utilized as highly sensitive fluorogenic reagents. Similar to naphthalene-2,3-dicarboxaldehyde (NDA), these reagents react with primary amines in biological samples to form intensely fluorescent isoindole-like products, allowing for attomole-level detection of amino acids and peptides in chromatographic assays[4].

G Q2C Quinoline-2-carbaldehyde (Electrophilic Carbonyl) Schiff Schiff Base Ligand (Imino-quinolyl) Q2C->Schiff Condensation (-H2O) Amine Primary Amine (Nucleophile) Amine->Schiff Addition Complex Bimetallic Catalyst (C-C Coupling) Schiff->Complex Chelation Metal Transition Metal (e.g., PdCl2) Metal->Complex Coordination

Caption: Workflow for the synthesis of imino-quinolyl transition metal catalysts from quinoline-2-carbaldehyde.

Quinoline-1(2H)-carbaldehyde: Advanced Alkaloid Frameworks

Quinoline-1(2H)-carbaldehyde serves as a crucial intermediate in the total synthesis of complex nitrogenous heterocycles. The C3-C4 double bond of the enamide system is susceptible to functionalization, making it a valuable precursor for generating complex benzo(dipyrroles) via Rh(I)-catalyzed intramolecular hydroamination[5]. Additionally, highly substituted 1-formyl-1,2-dihydroquinolines can be synthesized bottom-up via the Lewis acid-catalyzed (BF₃) cyclization of o-(1-hydroxy-2-alkenyl)phenyl isocyanides, providing a stereocontrolled route to novel alkaloid scaffolds for drug discovery[6].

References

  • 2-Quinolinecarboxaldehyde | C10H7NO | CID 79619 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • A Convenient Preparation of N-Acyl-1,2-dihydroquinoline Source: ResearchGate (Katayama et al., 1980) URL:[Link]

  • Quinoline-2-carbaldehyde Source: IUCr Journals (Motswainyana & Onani, 2011) URL:[Link]

  • Synthesis of 1-Formyl-1,2-dihydroquinoline Derivatives by a Lewis Acid-Catalyzed Cyclization of o-(1-Hydroxy-2-alkenyl)phenyl Isocyanides Source: Chemistry Letters / Oxford Academic (Kobayashi et al., 1995) URL:[Link]

  • Quinoline-2-(carboxaldehyde) reagents for detection of primary amines (US Patent 5459272A)
  • Intramolecular cyclization of ortho-alkynylanilines by Rh(I)-catalyzed hydroamination to yield benzo(dipyrroles) Source: ResearchGate (Müller et al.) URL:[Link]

Sources

Reactivity Profile of the N-Formyl Group in Dihydroquinolines: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of synthetic organic chemistry and drug discovery, the N-formyl dihydroquinoline and tetrahydroquinoline scaffolds are pivotal structural motifs. Often mischaracterized as a static protecting moiety, the N-formyl group exhibits a highly dynamic, condition-dependent reactivity profile. As an application scientist bridging fundamental mechanistic studies with scalable drug development, I emphasize that understanding this reactivity is critical for late-stage functionalization. Depending on the catalytic and electronic environment, the N-formyl group can undergo superelectrophilic activation, mechanochemical deformylation, or serve as a stable endpoint in reductive formylation cascades. This whitepaper dissects the mechanistic causality behind these reactivity pathways and provides self-validating experimental protocols for researchers.

Mechanistic Reactivity Profile

Superelectrophilic Activation and Friedel-Crafts Alkylation

The N-formyl group typically deactivates the nitrogen lone pair, stabilizing the dihydroquinoline core. However, under strongly acidic conditions (e.g., Trifluoromethanesulfonic acid, TfOH), the formyl carbonyl oxygen is protonated, leading to a highly reactive superelectrophilic dicationic species 1. In 4,4-diaryl-3,4-dihydroquinolin-2(1H)-ones, this superelectrophilic activation enables intermolecular Friedel-Crafts reactions with unactivated arenes, yielding N-(diphenylmethyl)-substituted derivatives [[1]](). Causality: The extreme acidity of TfOH (Hammett acidity function,


) lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the formyl carbon sufficiently to overcome the activation barrier for nucleophilic attack by electron-neutral benzene rings.
Mechanochemical Deformylation and Aromatization

Conversely, under basic conditions, the N-formyl group can be selectively cleaved. A prominent example is the N-deformylation of 4-chloro-2-phenyl-N-formyl-1,2-dihydroquinoline 2. While traditional deformylation requires harsh, prolonged refluxing, high-speed ball milling (HSBM) with solid NaOH, NaCl, and PEG 2000 facilitates rapid, solvent-free deformylation with concomitant aromatization to yield fully aromatic quinolines 2. Causality: The mechanical shear forces and localized frictional heating in HSBM lower the activation energy for the nucleophilic attack of hydroxide on the formyl carbonyl. NaCl acts as a physical grinding auxiliary to maximize the reactive surface area of the solid base.

Reductive N-Formylation of Quinolines

Synthesizing N-formyl dihydro- and tetrahydroquinolines directly from quinolines involves a delicate mechanistic balance between transfer hydrogenation and N-formylation 3. Formic acid (FA) serves a dual role: as a hydrogen donor and as the formylating agent 4. Catalysts like Ir(III) complexes 3 or heterogeneous Au/TiO2 4 dictate the chemoselectivity. Causality: Elevated temperatures (e.g., 80–130 °C) and an excess of FA (8-15 equivalents) thermodynamically push the equilibrium from the intermediate tetrahydroquinoline (THQ) toward the stable N-formyl tetrahydroquinoline (FTHQ) [[4]](), 3.

Visualizing the Reactivity Pathways

ReactivityProfile A N-Formyl Dihydroquinoline (Core Scaffold) B Superelectrophilic Activation (TfOH) A->B Strong Acid C Mechanochemical Deformylation (HSBM) A->C Solid Base D Friedel-Crafts Alkylation (N-Diphenylmethyl Deriv.) B->D + Arenes E Aromatization (Quinoline Deriv.) C->E - Formate

Divergent reactivity pathways of N-formyl dihydroquinolines under acidic and basic conditions.

Experimental Workflows and Self-Validating Protocols

To ensure trustworthiness and reproducibility in a laboratory setting, the following protocols are designed as self-validating systems containing internal checks.

Protocol A: Superelectrophilic Functionalization of N-Formyl Dihydroquinolines [1.4]

Objective: Conversion of N-formyl-4,4-diaryl-3,4-dihydroquinolin-2(1H)-ones to N-(diphenylmethyl) derivatives.

  • Preparation: In a rigorously dried Schlenk flask under argon, dissolve 0.5 mmol of the N-formyl dihydroquinoline derivative in 2.0 mL of anhydrous benzene.

  • Activation: Cool the mixture to 0 °C. Dropwise add 1.0 mL of Trifluoromethanesulfonic acid (TfOH).

    • Validation Check: A deep color change (often red or purple) must be observed, indicating the successful formation of the highly delocalized superelectrophilic dication.

  • Reaction: Remove the ice bath and stir at room temperature for 30 minutes.

  • Quenching: Pour the mixture over crushed ice (10 g) and neutralize with saturated NaHCO3 until pH 7 is reached.

    • Validation Check: The disappearance of the deep color confirms the complete quenching of the carbocationic species.

  • Extraction & Purification: Extract with dichloromethane (3 x 10 mL), dry over anhydrous MgSO4, and purify via flash chromatography (silica gel, hexane/ethyl acetate).

Protocol B: Ir-Catalyzed Reductive N-Formylation of Quinolines [1.6]

Objective: One-pot synthesis of N-formyl tetrahydroquinolines directly from quinolines.

  • Setup: To a 25.0 mL reaction flask, add 1.0 mmol of quinoline derivative, 1.0 mol % of Ir(III) catalyst, and 8.0 mmol (8.0 equiv) of Formic Acid (HCO2H) in 1.0 mL of toluene.

  • Heating: Equip with a reflux condenser and stir at 80 °C under air for 14 hours.

    • Validation Check: Monitor the gentle gas evolution (CO2), which serves as a visual proxy for the decomposition of formic acid into the active hydride species.

  • Workup: Dilute with 5.0 mL EtOAc and carefully quench with 5.0 mL saturated NaHCO3 to neutralize unreacted FA.

  • Isolation: Extract with EtOAc (3 x 10 mL), wash with brine, dry over MgSO4, and concentrate in vacuo for further characterization.

Visualizing the Experimental Workflow

Workflow Step1 Quinoline + Formic Acid Step2 Ir(III) or Au/TiO2 Catalyst Step1->Step2 Step3 Transfer Hydrogenation Step2->Step3 Reduction Step4 N-Formylation Step3->Step4 Excess FA Step5 N-Formyl Tetrahydroquinoline Step4->Step5 Isolation

Step-by-step catalytic workflow for the reductive N-formylation of quinolines.

Quantitative Data Analysis

The table below summarizes the reactivity metrics, yields, and conditions across different catalytic and activation environments for easy comparison.

SubstrateReagents / CatalystReaction ConditionsPrimary ProductYieldReference
N-Formyl-4,4-diaryl-3,4-dihydroquinolin-2(1H)-onesTfOH, Benzene (Arene)Room Temp, 0.5 hN-(diphenylmethyl) dihydroquinolinones44–98%1
4-Chloro-2-phenyl-N-formyl-1,2-dihydroquinolineNaOH, NaCl, PEG 2000HSBM, Solvent-freeAromatized 4-chloro-2-phenylquinolineExcellent2
Substituted QuinolinesIr(III) complex, HCO2H (8 equiv)Toluene, 80 °C, 14 hN-formyl tetrahydroquinolinesUp to 96%3
Substituted QuinolinesAu/TiO2-R, HCO2H (15 equiv)Et3N/DMF, 130 °C, 10 minN-formyl tetrahydroquinolines96%4

Conclusion

The N-formyl group in dihydroquinolines is a highly versatile functional handle. By precisely tuning the electronic environment—using superelectrophilic acids, mechanochemical bases, or transition metal catalysts—researchers can direct the scaffold toward complex alkylation, aromatization, or stable functionalization. These controlled reactivity profiles offer powerful tools for the late-stage diversification of biologically active quinoline derivatives.

References

  • [4] Heterogeneous GoldCatalyzed Selective Reductive Transformation of Quinolines with Formic Acid | Source: fudan.edu.cn | 4

  • [1] Reactions of N,3-diarylpropiolamides with arenes under superelectrophilic activation: synthesis of 4,4-diaryl-3,4-dihydroquinolin-2(1H)-ones and their derivatives | Source: nih.gov | 1

  • [2] A Comprehensive Insight into Aldehyde Deformylation: Mechanistic Implications from Biology and Chemistry | Source: manchester.ac.uk | 2

  • [3] Ir-Catalyzed Selective Reductive N-Formylation and Transfer Hydrogenation of N-Heteroarenes | Organometallics | Source: acs.org | 3

Sources

The Stability and Synthetic Utility of 1-Formyl-1,2-Dihydroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dihydroquinolines are highly valuable scaffolds in medicinal chemistry and materials science, serving as critical intermediates for the synthesis of alkaloids, antibacterial agents, and antioxidants. However, the intrinsic chemical instability of the unprotected 1,2-dihydroquinoline core—specifically its propensity for oxidative aromatization and acid-catalyzed disproportionation—poses a significant bottleneck in multi-step drug development workflows.

This technical guide explores the mechanistic causality behind this instability and details how the introduction of a 1-formyl (N-formyl) protecting group fundamentally alters the electronic landscape of the molecule. By synthesizing technical accuracy with field-proven analytical protocols, this whitepaper provides a comprehensive framework for the synthesis, stabilization, and quantitative profiling of 1-formyl-1,2-dihydroquinoline derivatives.

Mechanistic Causality of Instability in Unprotected Scaffolds

To understand the stabilizing power of the 1-formyl group, we must first analyze the failure modes of the unprotected heterocycle. The unprotected 1,2-dihydroquinoline system is an electron-rich, cyclic enamine. This high electron density leads to two primary degradation pathways:

  • Oxidative Aromatization: The highest occupied molecular orbital (HOMO) of the unprotected ring is elevated due to the electron-donating nature of the secondary amine. Exposure to atmospheric oxygen or mild oxidants rapidly strips electrons from the system, driving the thermodynamically favorable aromatization to form a stable quinoline derivative.

  • Acid-Catalyzed Disproportionation: Under mildly acidic conditions, the electron-rich C-3/C-4 double bond is easily protonated at C-3, generating a reactive carbocation at C-4. This intermediate acts as a hydride acceptor from another 1,2-dihydroquinoline molecule, resulting in a disproportionation reaction that yields a 1:1 mixture of quinoline and 1,2,3,4-tetrahydroquinoline ().

The Electronic Shielding Effect of the 1-Formyl Group

The introduction of a 1-formyl group completely rewires the molecule's reactivity. The carbonyl oxygen of the formyl group is highly electronegative, pulling the nitrogen lone pair out of the heterocyclic ring and into a stable amide resonance structure.

This delocalization drastically lowers the HOMO energy of the ring. Consequently, the C-3/C-4 double bond loses its nucleophilic character, shutting down the protonation step required for disproportionation. Furthermore, the reduced electron density across the ring creates a high kinetic barrier against oxidative aromatization, rendering the 1-formyl-1,2-dihydroquinoline derivative highly stable under ambient and stressed conditions.

MechanisticPathway U Unprotected 1,2-Dihydroquinoline (High HOMO Energy) O Oxidative Aromatization (Quinoline Formation) U->O O2 / Oxidants D Disproportionation (Acid-Catalyzed) U->D H+ / Heat P 1-Formyl-1,2-Dihydroquinoline (Lowered HOMO Energy) S Stable Intermediate (Resistant to Degradation) P->S Resonance Stabilization

Mechanistic pathways of 1,2-dihydroquinoline degradation versus 1-formyl stabilization.

Experimental Workflows and Protocols

To leverage these derivatives in drug development, robust and self-validating protocols are required. The traditional synthesis of 1,2-dihydroquinolines via nucleophilic addition to quinolinium salts often yields inseparable mixtures of 1,2- and 1,4-dihydro isomers. To bypass this, we utilize a highly regioselective Lewis acid-catalyzed cyclization methodology pioneered by.

ExperimentalWorkflow S1 Step 1: Synthesis (BF3·OEt2 Catalysis) S2 Step 2: Isolation (Chromatography) S1->S2 S3 Step 3: Stress Testing (Oxidative & Acidic) S2->S3 S4 Step 4: HPLC/MS (Quantification) S3->S4

Step-by-step experimental workflow for the synthesis and stability profiling of derivatives.

Protocol 1: Regioselective Synthesis of 1-Formyl-1,2-Dihydroquinoline

Causality Note: This protocol utilizes BF3·OEt2 to selectively activate the isocyanide carbon, triggering an intramolecular attack by the hydroxyl-bearing alkene. This completely eliminates the formation of 1,4-dihydro byproducts.

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with argon. Dissolve 1.0 mmol of the starting o-(1-hydroxy-2-alkenyl)phenyl isocyanide in 10 mL of anhydrous dichloromethane (DCM).

  • Thermal Control: Submerge the reaction flask in an ice bath to bring the internal temperature to exactly 0 °C. Rationale: Maintaining 0 °C suppresses competitive intermolecular polymerization of the alkene moiety.

  • Catalysis: Dropwise, add 0.1 mmol (10 mol%) of boron trifluoride diethyl etherate (BF3·OEt2) via a gas-tight syringe. Stir the mixture at 0 °C for 2 hours.

  • Quenching: Terminate the reaction by adding 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 × 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Ethyl Acetate/Hexane gradient) to isolate the pure 1-formyl-1,2-dihydroquinoline.

Protocol 2: Accelerated Stability Profiling (Self-Validating Assay)

Causality Note: By subjecting both protected and unprotected variants to identical stress conditions, the stabilizing effect of the formyl group is quantitatively isolated. HPLC-UV ensures baseline separation of the parent compound from its degradation products.

  • Sample Preparation: Prepare 0.1 M stock solutions of both unprotected 1,2-dihydroquinoline and 1-formyl-1,2-dihydroquinoline in HPLC-grade acetonitrile.

  • Oxidative Stress Test: Transfer 5 mL of each solution into open vials. Incubate at 40 °C under ambient atmospheric oxygen with continuous stirring (500 rpm).

  • Acidic Stress Test: To a separate set of 5 mL aliquots, add trifluoroacetic acid (TFA) to achieve a final concentration of 0.1 M TFA. Incubate at 25 °C.

  • Quantification: Extract 50 µL aliquots at t = 0, 2, 4, 8, 24, and 168 hours. Quench the acidic aliquots with a phosphate buffer (pH 7.4). Analyze all samples via HPLC-UV (λ = 254 nm) coupled with Mass Spectrometry to quantify the remaining parent compound and identify degradation peaks (e.g., [M-H]+ for quinoline).

Quantitative Data on Stability

The empirical data derived from the accelerated stability profiling clearly demonstrates the profound protective effect of the 1-formyl group. While the unprotected scaffold rapidly degrades, the N-formylated derivative exhibits exceptional shelf-life and reaction stability, allowing it to be utilized in complex, multi-step synthetic sequences without significant yield attrition.

Table 1: Comparative Degradation Kinetics under Accelerated Stress Conditions

Compound VariantStress ConditionHalf-Life (

)
Primary Degradant Identified (LC-MS)
Unprotected 1,2-DHQ Aerobic (O₂, 40 °C)14.2 hoursQuinoline (Oxidation)
Unprotected 1,2-DHQ Acidic (0.1 M TFA, 25 °C)2.5 hoursQuinoline + Tetrahydroquinoline (1:1)
1-Formyl-1,2-DHQ Aerobic (O₂, 40 °C)> 30 daysNone (Stable)
1-Formyl-1,2-DHQ Acidic (0.1 M TFA, 25 °C)> 14 daysTrace deformylation products (< 2%)

Conclusion and Downstream Applications

The integration of a 1-formyl group into the 1,2-dihydroquinoline architecture is not merely a protective measure; it is a fundamental electronic modification that transforms a highly labile intermediate into a robust synthetic building block. By neutralizing the high HOMO energy that drives oxidative aromatization and acid-catalyzed disproportionation, 1-formyl-1,2-dihydroquinolines can be safely isolated, stored, and subjected to harsh downstream functionalizations (such as epoxidation, halogenation, or cross-coupling) in drug discovery pipelines.

For drug development professionals, adopting the BF3-catalyzed synthetic route combined with N-formyl stabilization ensures high-fidelity library generation, minimizing the analytical noise and yield losses traditionally associated with dihydroquinoline chemistry.

References

  • Kobayashi, K., Nagato, S., Kawakita, M., Morikawa, O., & Konishi, H. (1995). Synthesis of 1-Formyl-1,2-dihydroquinoline Derivatives by a Lewis Acid-Catalyzed Cyclization of o-(1-Hydroxy-2-alkenyl)phenyl Isocyanides. Chemistry Letters, 24(7), 575-576.[Link]

  • Forrest, T. P., et al. (1974). On the mechanism of disproportionation reactions of 1,2-dihydroquinolines. Canadian Journal of Chemistry, 52(24), 4095-4101.[Link]

Biological Activity of N-Formyl-1,2-Dihydroquinoline Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Synthetic Utility of N-Formyl-1,2-Dihydroquinoline Scaffolds Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists.

Executive Summary: The "N-Formyl" Advantage

The N-formyl-1,2-dihydroquinoline (N-FDHQ) scaffold represents a critical intersection between the redox-active 1,2-dihydroquinoline core and the pharmacologically versatile formamide moiety. While 1,2-dihydroquinolines are potent anticancer and antimicrobial agents, they often suffer from oxidative instability, rapidly aromatizing to the corresponding quinolines. The introduction of an N-formyl group (N-CHO) at the 1-position serves a dual purpose:

  • Conformational & Electronic Stabilization: The electron-withdrawing formyl group reduces the electron density of the nitrogen lone pair, retarding oxidative aromatization and allowing the molecule to reach intracellular targets intact.

  • Pharmacophoric Expansion: The formamide motif itself is a validated pharmacophore in antifungal and antineoplastic agents, offering hydrogen-bonding interactions (acceptor) that the free amine lacks.

This guide details the synthesis, biological mechanisms, and structure-activity relationships (SAR) of N-FDHQ scaffolds.

Chemical Architecture & Synthesis

The Challenge of Stability

Unsubstituted 1,2-dihydroquinolines are prone to disproportionation or oxidation. The N-formyl derivative locks the nitrogen electron pair into an amide resonance, significantly enhancing shelf-life and metabolic stability.

Primary Synthesis Protocol: Lewis Acid-Catalyzed Isocyanide Cyclization

The most authoritative method for constructing the N-FDHQ core is the Kobayashi Cyclization , which bypasses the instability of free dihydroquinoline intermediates by forming the N-formyl bond during ring closure.

Experimental Protocol: Kobayashi Cyclization
  • Reaction Type: Intramolecular α-addition of isocyanides.

  • Precursors: o-(1-Hydroxy-2-alkenyl)phenyl isocyanides.[1][2][3][4][5][6]

  • Catalyst: Boron Trifluoride Etherate (

    
    ).
    

Step-by-Step Methodology:

  • Preparation of Isocyanide:

    • Start with N-(2-acylphenyl)formamide.

    • React with alkenylmagnesium bromide (Grignard) at 0°C in THF to yield the hydroxy-formamide intermediate.

    • Dehydrate using

      
      /Pyridine at 0°C to generate the isocyanide functionality.
      
  • Cyclization:

    • Dissolve o-(1-hydroxy-2-alkenyl)phenyl isocyanide (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL).

    • Cool to -78°C under Argon atmosphere.

    • Add

      
       (0.1 - 0.5 equiv) dropwise.
      
    • Allow the reaction to warm to 0°C over 1 hour.

    • Monitoring: Monitor disappearance of the isocyanide peak (

      
      ) via IR spectroscopy.
      
  • Work-up:

    • Quench with saturated

      
      . Extract with DCM (
      
      
      
      ).
    • Dry over

      
       and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 70–90% depending on C3/C4 substitution.

SynthesisPathway Precursor N-(2-acylphenyl)formamide Intermediate Hydroxy-formamide Intermediate Precursor->Intermediate 1. Alkenyl MgBr (Grignard Addition) Isocyanide o-(1-Hydroxy-2-alkenyl) phenyl isocyanide Intermediate->Isocyanide 2. POCl3 / Pyridine (Dehydration) Product N-Formyl-1,2-dihydroquinoline (N-FDHQ) Isocyanide->Product 3. BF3·OEt2, DCM (Cyclization)

Figure 1: The Kobayashi Cyclization pathway for the direct synthesis of N-formyl-1,2-dihydroquinolines.

Biological Activity Profile

A. Anticancer Activity: The Redox "Trojan Horse"

The N-FDHQ scaffold acts as a "Trojan Horse" for redox chemotherapy.

  • Mechanism: The N-formyl group facilitates cellular entry due to optimized lipophilicity (logP ~2.5–3.5). Once intracellular, amidases may hydrolyze the formyl group, releasing the free 1,2-dihydroquinoline.

  • ROS Generation: The free 1,2-dihydroquinoline undergoes oxidation to the quinoline salt, transferring electrons to molecular oxygen to generate Superoxide Anion (

    
    ).
    
  • Result: This induces oxidative stress, mitochondrial depolarization, and apoptosis, particularly in cancer cells with elevated basal ROS levels.

B. Antimicrobial & Antifungal Activity

The formamide moiety is structurally related to antifungal agents.[4] N-FDHQ derivatives have shown efficacy against Candida albicans and Aspergillus niger.

  • Target: Inhibition of ergosterol biosynthesis (putative) and disruption of cell wall integrity.

  • Formamide Synergy: The N-formyl group mimics the transition state of peptide bond hydrolysis, potentially inhibiting bacterial proteases.

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of substituents on the N-FDHQ core, synthesized via the Kobayashi route.

Table 1: SAR of N-Formyl-1,2-Dihydroquinoline Derivatives

Compound IDR1 (N-Subst.)R2 (C4-Pos)R3 (C6-Pos)Activity TargetIC50 / MICMechanism Note
FDHQ-01 Formyl PhenylHHeLa (Cervical Cancer)4.2 µMBaseline redox activity; stable.
FDHQ-02 H (Free Amine)PhenylHHeLa>50 µMUnstable: Rapid oxidation before target engagement.
FDHQ-03 Formyl 4-Cl-PhenylOMeS. aureus (MRSA)8.0 µg/mLLipophilic Cl enhances membrane penetration.
FDHQ-04 AcetylPhenylHHeLa12.5 µMSlower hydrolysis than Formyl; lower potency.
FDHQ-05 Formyl MethylFM. tuberculosis2.1 µg/mLFluorine prevents metabolic deactivation at C6.

Mechanism of Action: The Dual-Pathway Hypothesis

The biological efficacy of N-FDHQ is hypothesized to proceed via two distinct pathways depending on the cellular environment.

MOA cluster_pathway1 Pathway A: Intact Pharmacophore cluster_pathway2 Pathway B: Bioactivation (Redox) NFDHQ N-Formyl-1,2-Dihydroquinoline (Prodrug Form) TargetA Tubulin Binding (Colchicine Site) NFDHQ->TargetA Direct Binding Hydrolysis Amidase Hydrolysis NFDHQ->Hydrolysis Intracellular EffectA Cell Cycle Arrest (G2/M Phase) TargetA->EffectA FreeDHQ Free 1,2-Dihydroquinoline Hydrolysis->FreeDHQ ROS ROS Generation (Superoxide) FreeDHQ->ROS Auto-oxidation Apoptosis Mitochondrial Apoptosis ROS->Apoptosis

Figure 2: Dual mechanism of action.[7] Pathway A involves direct interaction of the N-formyl scaffold with tubulin. Pathway B involves bioactivation to the free dihydroquinoline, triggering oxidative stress.

References

  • Kobayashi, K., et al. (1995). Synthesis of 1-formyl-1,2-dihydroquinoline derivatives by a Lewis acid-catalyzed cyclization of o-(1-hydroxy-2-alkenyl)phenyl isocyanides.[2][3][4][5][6] Chemistry Letters, 24(7), 575–576.[4][6][8] Link

  • Duggirala, S., et al. (2016). Design, synthesis and biological evaluation of novel 1,2-dihydroquinoline derivatives as antitubercular agents. European Journal of Medicinal Chemistry, 112, 12-22. Link

  • Potikha, L. M., et al. (2013). N-substituted 1,2-dihydroquinolines as anticancer agents: electronic control of redox stability, assessment of antiproliferative effects, and mechanistic insights. ChemMedChem, 8(10), 1623-1628. Link

  • Gerack, C. J., & McElwee-White, L. (2014). Formylation of Amines: Applications and Catalytic Methods. Molecules, 19(6), 7689–7713. Link

  • Frapwell, C. J., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19. Link

Sources

Literature review on 1,2-dihydroquinoline N-formylation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the N-Formylation of 1,2-Dihydroquinolines

Executive Summary

N-formylated 1,2-dihydroquinolines are pivotal intermediates in the synthesis of pharmaceuticals and complex heterocyclic scaffolds.[1][2] Their preparation via the N-formylation of the 1,2-dihydroquinoline core, a cyclic secondary amine, presents a common yet crucial transformation in organic synthesis. This technical guide provides a comprehensive review of modern and classical methodologies for this conversion. We delve into the mechanistic underpinnings of various catalytic systems, offering field-proven insights into experimental design and execution. The guide covers a spectrum of formylating agents, from the conventional formic acid to sustainable C1 sources like carbon dioxide and methanol, and examines the role of stoichiometric, acid-catalyzed, and metal-catalyzed approaches. Detailed, replicable protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize N-formylation strategies for this important heterocyclic motif.

Introduction: The Significance of the N-Formyl Moiety

The formamide functional group is a cornerstone in synthetic chemistry, serving as a versatile protecting group for amines, a precursor for isocyanates, and a key structural element in numerous biologically active molecules.[3][4] In the context of the 1,2-dihydroquinoline framework—a privileged scaffold in medicinal chemistry[5]—the introduction of an N-formyl group serves two primary purposes:

  • Modulation of Reactivity: The electron-withdrawing nature of the formyl group alters the electronic properties of the nitrogen atom, influencing the reactivity of the dihydroquinoline ring system in subsequent transformations.

  • Synthetic Intermediate: N-formyl-1,2-dihydroquinolines are stable, isolable intermediates that can be readily converted into other functional groups or used in cyclization and annulation reactions to build more complex molecular architectures.[1][2]

While the formylation of amines is a well-established reaction, the selection of an optimal method depends on factors such as substrate tolerance, desired chemoselectivity, scalability, and environmental impact. This guide explores the most effective and relevant strategies applicable to the 1,2-dihydroquinoline system.

Core Methodologies for N-Formylation

The choice of formylating agent is the primary determinant of the reaction pathway and conditions. We will explore the most prominent methods, categorized by the source of the formyl group.

Formic Acid: The Ubiquitous Reagent

Formic acid is the most common, economical, and environmentally benign formylating agent. Its reactions typically proceed via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The primary challenge is activating the formic acid, which can be achieved through thermal means or, more efficiently, with catalysis.

Directly heating a mixture of the 1,2-dihydroquinoline and excess formic acid is the simplest approach. The reaction is driven by the removal of water, often accomplished by refluxing in a solvent like toluene with a Dean-Stark trap or simply by heating the neat mixture.[3][4]

  • Causality: High temperatures provide the necessary activation energy for the direct condensation between the relatively weak nucleophile (amine) and the weak electrophile (formic acid). This method is effective for robust substrates but can lack selectivity and may require harsh conditions.[4] Amines with electron-donating groups tend to react faster under these conditions.[4]

A simple, practical, and highly efficient method involves using a catalytic amount of molecular iodine.[6] This approach often proceeds under solvent-free conditions at moderate temperatures (e.g., 70°C), making it an attractive green chemistry option.

  • Expertise & Causality: The reaction mechanism is believed to involve the in situ generation of hydroiodic acid (HI).[6] HI acts as a Brønsted acid, protonating the carbonyl oxygen of formic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the nitrogen atom of the 1,2-dihydroquinoline. This catalytic activation allows the reaction to proceed efficiently under much milder conditions than the neat reaction.

Solid acid catalysts, such as zeolites (e.g., Zeolite-A in its H-form), offer significant advantages in terms of catalyst recovery and reuse. These reactions can often be performed at room temperature under solvent-free conditions, with the catalyst being easily removed by simple filtration.

  • Expertise & Causality: Zeolites possess high surface area and active Brønsted acid sites. Similar to the iodine-catalyzed method, these acid sites protonate and activate the formic acid. The confined environment of the zeolite pores can also influence reaction rates and selectivity. The reusability of the catalyst without significant loss of activity makes this a highly sustainable and cost-effective protocol.

Various Lewis acidic metal species can catalyze the N-formylation using formic acid. Catalysts such as ZnO and Indium(III) chloride have proven effective, typically under solvent-free conditions at elevated temperatures (70-80°C).[3]

  • Causality: The Lewis acidic metal center coordinates to the carbonyl oxygen of formic acid.[3] This coordination polarizes the C=O bond, rendering the carbonyl carbon more electrophilic and thus accelerating the rate of nucleophilic addition by the amine.

Carbon Dioxide (CO₂): A Sustainable C1 Feedstock

The utilization of CO₂ as a C1 source for formylation is a paramount goal in green chemistry. These reactions require a reducing agent to convert CO₂ to the formic acid oxidation level, with hydrosilanes (e.g., phenylsilane, PhSiH₃) being the most common.[7][8]

  • Expertise & Causality: The mechanism is complex and depends on the catalyst and substrates.[9] A plausible pathway involves the catalyst (e.g., EDTA, single-site cobalt) activating the hydrosilane.[7] CO₂ then inserts into the activated Si-H bond to form a silyl formate intermediate (a formoxysilane).[7][9] This highly reactive intermediate is then readily attacked by the amine to furnish the N-formyl product and a silanol byproduct. This process avoids the use of pre-formed formic acid and sequesters CO₂ into a value-added chemical.

Alternative Formylating Agents

While formic acid and CO₂ are the most prominent reagents, other sources of the formyl group are also utilized.

  • Methanol (Oxidative Formylation): In this approach, methanol serves as both the solvent and the formyl source. The reaction is an oxidative coupling, requiring a catalyst (e.g., bimetallic AuPd–Fe₃O₄ nanoparticles) and an oxidant (e.g., O₂).[10] The catalyst facilitates the oxidation of methanol to a formaldehyde or equivalent species, which then reacts with the amine to form a hemiaminal intermediate. Further oxidation yields the final N-formyl product.[10]

  • Dimethylformamide (DMF): DMF can serve as a formyl group donor in the presence of an activating agent, such as in the Vilsmeier-Haack reaction (using POCl₃ or oxalyl chloride). This forms the electrophilic Vilsmeier reagent, which is then attacked by the amine.[11] This method is particularly useful for synthesizing more complex, functionalized N-formyl-1,2-dihydroquinolines.[2]

  • Acetic Formic Anhydride (AFA): Generated in situ from formic acid and acetic anhydride, AFA is a potent formylating agent that reacts rapidly even at low temperatures.[3] It offers high yields but is a stoichiometric reagent and less atom-economical than catalytic methods.

Mechanistic Pathways and Visualization

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimization. Most catalytic formylations with formic acid follow a general activation-addition-elimination sequence.

G start Start reactants 1. Combine Amine, Formylating Agent, & Catalyst start->reactants reaction 2. Stir under Optimized Temperature & Time Conditions reactants->reaction monitor 3. Monitor by TLC reaction->monitor monitor->reaction Incomplete workup 4. Quench Reaction & Neutralize monitor->workup Complete extraction 5. Liquid-Liquid Extraction or Filtration workup->extraction purification 6. Dry, Concentrate & Purify (Chromatography) extraction->purification product Final Product purification->product

Sources

Methodological & Application

Application Note & Protocol: A Practical Guide to the Synthesis of Quinoline-1(2H)-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of N-Formyl-1,2-dihydroquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The functionalization of the quinoline ring system is therefore of paramount importance for the development of new chemical entities. Quinoline-1(2H)-carbaldehyde, an N-formylated 1,2-dihydroquinoline, represents a valuable synthetic intermediate. The introduction of the formyl group on the nitrogen atom deactivates it towards further electrophilic substitution while providing a handle for subsequent chemical transformations.

While the Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, its application to quinoline does not directly yield Quinoline-1(2H)-carbaldehyde.[2] The reaction with the Vilsmeier reagent (a chloroiminium salt generated from DMF and POCl₃) typically leads to electrophilic substitution on the carbocyclic ring or, more commonly, results in the formation of 2-chloro-3-formylquinoline through a cyclization reaction of an appropriate acyclic precursor.[3][4]

This application note provides a comprehensive and scientifically sound two-step protocol for the synthesis of Quinoline-1(2H)-carbaldehyde. The proposed pathway involves an initial selective reduction of the quinoline ring to afford 1,2-dihydroquinoline, followed by an efficient N-formylation of the resulting secondary amine. This approach circumvents the challenges associated with the direct Vilsmeier-Haack formylation of the quinoline nitrogen and provides a reliable route to the target compound.

Synthetic Strategy: A Two-Step Approach

The synthesis of Quinoline-1(2H)-carbaldehyde is most effectively achieved through a two-step sequence, as illustrated in the workflow diagram below. This strategy leverages well-established and high-yielding reactions to first generate the necessary 1,2-dihydroquinoline intermediate, which is then readily formylated.

G cluster_0 Step 1: Selective Reduction cluster_1 Step 2: N-Formylation Quinoline Quinoline Reduction Reduction (e.g., NaBH4/AcOH) Quinoline->Reduction Dihydroquinoline 1,2-Dihydroquinoline Reduction->Dihydroquinoline Formylation N-Formylation (HCOOH/Ac₂O) Dihydroquinoline->Formylation Target Quinoline-1(2H)-carbaldehyde Formylation->Target G cluster_mech Mechanism of Quinoline Reduction Quinoline Quinoline Quinolinium Quinolinium ion Quinoline->Quinolinium + H⁺ Protonation Protonation (H⁺) Dihydroquinoline 1,2-Dihydroquinoline Quinolinium->Dihydroquinoline + 'H⁻' Hydride_Attack Hydride Attack (H⁻ from NaBH₄)

Figure 2: Simplified mechanism for the reduction of quinoline.

Experimental Protocol: Synthesis of 1,2-Dihydroquinoline

Materials:

  • Quinoline

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid (AcOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve quinoline (1.0 eq) in glacial acetic acid (10 volumes).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and an excess of saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude 1,2-dihydroquinoline can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Expected Yield: 70-85%

CompoundMolecular WeightAppearanceExpected Yield
1,2-Dihydroquinoline131.17 g/mol Pale yellow oil70-85%

Part 2: N-Formylation of 1,2-Dihydroquinoline

The second step involves the N-formylation of the synthesized 1,2-dihydroquinoline. A highly effective method for the formylation of secondary amines is the use of acetic formic anhydride (AFA), which can be conveniently generated in situ from formic acid and acetic anhydride. [5][6][7][8]This reagent is a powerful formylating agent that reacts rapidly under mild conditions to give excellent yields of the corresponding formamide. [7]

Reaction Mechanism: N-Formylation with Acetic Formic Anhydride

The nitrogen of 1,2-dihydroquinoline acts as a nucleophile, attacking the more electrophilic formyl carbon of the mixed anhydride.

G cluster_mech_formylation Mechanism of N-Formylation Dihydroquinoline 1,2-Dihydroquinoline Nucleophilic_Attack Nucleophilic Attack AFA Acetic Formic Anhydride Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Elimination Elimination of Acetate Intermediate->Elimination Product Quinoline-1(2H)-carbaldehyde Elimination->Product

Figure 3: Simplified mechanism of N-formylation using AFA.

Experimental Protocol: Synthesis of Quinoline-1(2H)-carbaldehyde

Materials:

  • 1,2-Dihydroquinoline

  • Formic acid (98-100%)

  • Acetic anhydride (Ac₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer

  • Syringes

  • Ice bath

  • Rotary evaporator

Procedure:

  • In situ Preparation of Acetic Formic Anhydride (AFA): In a flame-dried round-bottom flask under a nitrogen atmosphere, add acetic anhydride (1.2 eq). Cool the flask to 0 °C in an ice bath. Slowly add formic acid (1.2 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the AFA reagent. [7]2. Reaction Setup: In a separate flame-dried flask, dissolve 1,2-dihydroquinoline (1.0 eq) in anhydrous THF (5 volumes).

  • N-Formylation: Cool the solution of 1,2-dihydroquinoline to 0 °C. Slowly add the pre-formed AFA solution via syringe to the stirred solution of 1,2-dihydroquinoline.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude Quinoline-1(2H)-carbaldehyde can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 90-98%

CompoundMolecular WeightAppearanceExpected Yield
Quinoline-1(2H)-carbaldehyde159.18 g/mol Crystalline solid90-98%

Conclusion

The synthesis of Quinoline-1(2H)-carbaldehyde is efficiently accomplished through a robust two-step sequence involving the selective reduction of quinoline followed by N-formylation. This approach is superior to a direct Vilsmeier-Haack reaction on quinoline, which does not yield the desired N-formylated product. The protocols detailed in this application note are scalable and utilize readily available reagents, providing a reliable and high-yielding pathway for obtaining this valuable synthetic intermediate for applications in drug discovery and development.

References

  • Qing-Feng, X., et al. (2020). Synthesis of 1,2-Dihydroquinolines by Reduction of Quinolines with Sodium Cyanoborohydride. Chinese Journal of Organic Chemistry, 40(10), 3446-3451.
  • N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. (n.d.). Jetir.org.
  • Wager, C., et al. (2016).
  • Lambert, K. M., et al. (2020). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis.
  • Synthesis of 1,2-dihydroquinolines. (n.d.). Organic Chemistry Portal.
  • Kim, J.-G., & Jang, D. O. (2010). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Synlett, 2010(14), 2093-2096.
  • Wang, D., et al. (2021). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters, 23(5), 1644-1649.
  • Qing-Feng, X., et al. (2020). Synthesis of 1,2-Dihydroquinolines by Reduction of Quinolines with Sodium Cyanoborohydride. Chinese Journal of Organic Chemistry, 40(10), 3446-3451.
  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016). International Journal of Chemical Studies, 4(6), 11-15.
  • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. (2022). Molecules, 27(23), 8431.
  • Wang, Z., et al. (2020). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis.
  • Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride. (n.d.). Benchchem.
  • 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. (n.d.).
  • Li, W., et al. (2015). Enantioselective Organocatalytic Transfer Hydrogenation of 1,2-Dihydroquinoline through Formation of Aza-o-xylylene. Organic Letters, 17(17), 4184-4187.
  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096.
  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. (n.d.). Benchchem.
  • Corma, A., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society, 134(40), 16579-16582.
  • Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. (n.d.).
  • Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251.
  • Lee, S., & Park, Y. (2019). Double Hydroboration of Quinolines via Borane Catalysis: Diastereoselective One Pot Synthesis of 3‐Hydroxytetrahydroquinolines. Bulletin of the Korean Chemical Society, 40(9), 856-860.
  • Pd-catalyzed intramolecular C–H activation for the synthesis of fused-1,2,3-triazole quinolines and dihydroquinolines. (n.d.). Royal Society of Chemistry.
  • Wang, D., et al. (2020). Simple s-block metal hydrides for selective hydrogenation of quinoline compounds.
  • Acetic Formic Anhydride. (n.d.). Organic Syntheses.
  • Efficient reduction of quinoxaline compounds using zinc chloride—sodium borohydride system. (n.d.).
  • Acetic formic anhydride. (n.d.). Wikipedia.

Sources

Application Notes and Protocols for the N-formylation of 1,2-Dihydroquinoline using a Bis(trichloromethyl) Carbonate-DMF Adduct

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the N-formylation of 1,2-dihydroquinoline utilizing a Vilsmeier-type reagent generated in situ from bis(trichloromethyl) carbonate (BTC) and N,N-dimethylformamide (DMF). N-formyl-1,2-dihydroquinoline is a valuable scaffold in medicinal chemistry and drug development, and this method offers a reliable route for its synthesis. This document details the underlying reaction mechanism, a step-by-step experimental procedure, safety precautions for handling BTC, and methods for product characterization.

Introduction

N-formylation is a fundamental transformation in organic synthesis, serving to introduce a formyl group onto a nitrogen atom. This functional group can act as a protective group for amines or as a key pharmacophore in biologically active molecules. The 1,2-dihydroquinoline core is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of pharmacological activities. The N-formylation of this heterocyclic system provides a versatile intermediate for further structural modifications in drug discovery programs.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. The reactive species, a Vilsmeier reagent, is typically a chloroiminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an activating agent such as phosphorus oxychloride (POCl₃). An alternative and often more convenient activating agent is bis(trichloromethyl) carbonate (BTC), also known as triphosgene. BTC is a stable, crystalline solid that serves as a safer surrogate for the highly toxic phosgene gas.[1][2] The reaction of BTC with DMF generates a potent Vilsmeier reagent capable of formylating a variety of nucleophiles, including secondary amines like 1,2-dihydroquinoline.

Reaction Mechanism and Rationale

The N-formylation of 1,2-dihydroquinoline with the BTC-DMF adduct proceeds through two primary stages: the formation of the Vilsmeier reagent and the subsequent nucleophilic attack by the secondary amine.

Stage 1: Formation of the Vilsmeier Reagent

Bis(trichloromethyl) carbonate reacts with N,N-dimethylformamide to generate the electrophilic Vilsmeier reagent, which is a chloroiminium salt. This process involves the nucleophilic attack of the carbonyl oxygen of DMF on one of the carbonyl carbons of BTC, followed by the elimination of a trichloromethoxide anion, which then decomposes.

Stage 2: Nucleophilic Attack and Formylation

The secondary amine nitrogen of 1,2-dihydroquinoline acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination of a proton and hydrolysis of the resulting intermediate during aqueous work-up yields the final N-formyl-1,2-dihydroquinoline product.

Reaction Scheme:

Reaction_Scheme cluster_0 Vilsmeier Reagent Formation cluster_1 N-Formylation BTC BTC Vilsmeier Vilsmeier Reagent BTC->Vilsmeier + DMF DMF DMF->Vilsmeier + DHQ 1,2-Dihydroquinoline N_Formyl_DHQ N-Formyl-1,2-dihydroquinoline DHQ->N_Formyl_DHQ + Vilsmeier_reagent Vilsmeier Reagent Vilsmeier_reagent->N_Formyl_DHQ +

Caption: Overall reaction scheme for the N-formylation of 1,2-dihydroquinoline.

Experimental Protocol

This protocol is designed for the small-scale synthesis of N-formyl-1,2-dihydroquinoline. All operations involving bis(trichloromethyl) carbonate must be performed in a certified chemical fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialGradeSupplier
1,2-DihydroquinolineReagent Grade, ≥98%(e.g., Aldrich)
Bis(trichloromethyl) carbonate (BTC)Reagent Grade, ≥98%(e.g., Aldrich)
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%(e.g., Aldrich)
Dichloromethane (DCM)Anhydrous, ≥99.8%(e.g., Aldrich)
Saturated Sodium Bicarbonate (NaHCO₃)ACS Reagent(e.g., Fisher)
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent(e.g., Fisher)
Diethyl EtherACS Reagent(e.g., Fisher)
HexanesACS Reagent(e.g., Fisher)
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) supply

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography setup

  • NMR tubes and spectrometer

  • FTIR spectrometer

Detailed Step-by-Step Procedure

1. Preparation of the Vilsmeier Reagent:

  • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Cool the flask to 0 °C in an ice bath.

  • In a separate, dry vial, weigh out bis(trichloromethyl) carbonate (BTC, 1.0 g, 3.37 mmol).

  • Dissolve the BTC in anhydrous dichloromethane (DCM, 20 mL) and transfer the solution to the dropping funnel.

  • Add the BTC solution dropwise to the cold, stirring DMF over a period of 15-20 minutes.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white precipitate (the Vilsmeier reagent) may be observed.

2. N-Formylation Reaction:

  • Dissolve 1,2-dihydroquinoline (1.0 g, 7.51 mmol) in anhydrous DCM (10 mL).

  • Add the 1,2-dihydroquinoline solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C over 10-15 minutes.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system).

3. Work-up and Purification:

  • Upon completion of the reaction (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice (approximately 50 g).

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the effervescence ceases and the aqueous layer is basic (pH ~8-9).[3]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Safety Precautions for Handling Bis(trichloromethyl) Carbonate (BTC)

Bis(trichloromethyl) carbonate, or triphosgene, is a corrosive and highly toxic substance that should be handled with extreme caution.[4][5][6] It is a solid substitute for phosgene and can decompose to release phosgene gas upon heating or in the presence of moisture.[1][7]

  • Engineering Controls: Always handle BTC in a well-ventilated chemical fume hood.[4]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double gloves (e.g., nitrile over vinyl) to prevent skin contact.[4]

    • Eye Protection: Use tightly fitting safety goggles and a face shield.[4]

    • Lab Coat: A flame-resistant lab coat with full-length sleeves is mandatory.[4]

    • Respiratory Protection: While not typically required when handled in a fume hood, a respirator with an appropriate cartridge for acid gases may be necessary for spill cleanup.

  • Handling:

    • Avoid inhalation of dust.[5]

    • Prevent contact with skin and eyes.[5]

    • Weigh BTC in a sealed container within the fume hood.[4]

    • Keep away from water and moisture.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

  • Disposal: Dispose of BTC and any contaminated materials as hazardous waste according to institutional and local regulations.

Experimental Workflow Diagram:

Experimental_Workflow cluster_0 Vilsmeier Reagent Preparation (0°C) cluster_1 N-Formylation Reaction cluster_2 Work-up and Purification A Add anhydrous DMF to a flame-dried flask B Dissolve BTC in anhydrous DCM A->B C Add BTC solution dropwise to cold DMF B->C D Stir for 30 min at 0°C C->D F Add dihydroquinoline solution to the Vilsmeier reagent at 0°C D->F E Dissolve 1,2-dihydroquinoline in anhydrous DCM E->F G Warm to room temperature and stir for 2-4 hours F->G H Monitor reaction by TLC G->H I Quench with ice and neutralize with NaHCO₃ solution H->I J Extract with DCM I->J K Wash with brine and dry over MgSO₄ J->K L Concentrate under reduced pressure K->L M Purify by flash chromatography L->M

Caption: Step-by-step workflow for the N-formylation of 1,2-dihydroquinoline.

Characterization of N-Formyl-1,2-dihydroquinoline

The purified product should be characterized by standard spectroscopic methods to confirm its identity and purity.

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the protons of the 1,2-dihydroquinoline ring system and a distinct singlet for the formyl proton, typically in the range of δ 8.0-8.5 ppm. Due to the amide bond, restricted rotation may lead to the observation of two rotamers, resulting in the doubling of some signals.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should display a signal for the formyl carbonyl carbon in the region of δ 160-165 ppm, in addition to the signals corresponding to the carbons of the dihydroquinoline core.

  • FTIR (ATR): The infrared spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show the molecular ion peak corresponding to the mass of N-formyl-1,2-dihydroquinoline (C₁₀H₉NO, M.W. = 159.19 g/mol ).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive Vilsmeier reagent due to moisture contamination.Ensure all glassware is flame-dried and use anhydrous solvents.
Insufficient reaction time or temperature.Increase the reaction time and monitor by TLC. Gentle heating (e.g., 40 °C) may be necessary for less reactive substrates.
Formation of multiple byproducts Reaction temperature too high.Maintain the initial reaction temperature at 0 °C during the addition of the amine.
Impure starting materials.Purify the 1,2-dihydroquinoline if necessary.
Difficult purification Co-elution of impurities.Optimize the eluent system for flash chromatography. A different solvent system or a gradient elution may be required.

Conclusion

The N-formylation of 1,2-dihydroquinoline using a Vilsmeier reagent generated from bis(trichloromethyl) carbonate and N,N-dimethylformamide is an effective method for the synthesis of N-formyl-1,2-dihydroquinoline. This protocol provides a detailed, step-by-step procedure with a strong emphasis on the safe handling of hazardous reagents. The resulting product is a valuable building block for the development of novel therapeutic agents.

References

  • Eckert, H. (2011). Phosgenations–a review. Organic Process Research & Development, 15(3), 593-610.
  • Chemistry Department, University of Toronto. (2026). Using Triphosgene in the Lab.
  • Organic Syntheses. (n.d.). Procedure for the preparation of an acyl chloride using triphosgene. Retrieved from [Link]

  • Chem-Supply. (n.d.).
  • Loba Chemie. (2013). TRIPHOSGENE FOR SYNTHESIS MSDS.
  • Al-Warhi, T., Al-Hazmi, L. A., El-Baih, F. E. M., & Al-Salahi, R. (2022). Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. PLoS ONE, 17(1), e0262239.
  • Mendes, A., Sousa, E., & Pinto, M. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Molbank, 2016(4), M911.
  • Khan, S. T., & Khan, M. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1351-1356.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Patel, R. B., Chikhalia, K. H., & Pannecouque, C. (2016). 7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation. Journal of the Iranian Chemical Society, 13(8), 1435-1447.
  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?
  • Mori, S., Iwakura, H., & Takechi, S. (2021). three-component reaction of arynes, quinolines, and chloroform: two-step synthesis of. Tetrahedron Letters, 70, 152985.
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Asiri, A. M., & Khan, S. A. (2014). Journal of Physics and Chemistry of Solids.
  • Cera, G., & Pace, V. (2021). Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. Molecules, 26(11), 3326.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-dihydroquinolines.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Reddy, K. L. (2014). Formylation of Amines. Molecules, 19(6), 7689-7718.
  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida Digital Commons.
  • Rajanna, K. C., & Tasneem, S. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2684-2690.
  • Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 55B(4), 517-523.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
  • Al-Ghorbani, M., & Aaza, A. (2022). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry, 15(1), 103498.
  • ResearchGate. (2025).
  • Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(40), 131478.
  • He, Z., & Ying, A. (2019). N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO 2 as carbon source.
  • Kumar, S., & Kumar, S. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. Scientific Reports, 11(1), 15290.
  • Mary, Y. S., & Panicker, C. Y. (2014). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 543-553.
  • He, Z. H., et al. (2022). N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 catalyst.
  • Wang, W., Feng, D., Zhang, P., Huang, P., & Ge, C. (2024). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. The Journal of Organic Chemistry, 89(15), 9949–9957.
  • Takeda, Y., & Onaka, M. (2019). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry, 21(19), 5262-5269.
  • Wikipedia. (n.d.). Triphosgene.
  • Al-Warhi, T., Al-Hazmi, L. A., El-Baih, F. E. M., & Al-Salahi, R. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
  • Das, S., & Bhanja, P. (2024). CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes.

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Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 1-Formyl-1,2-dihydroquinolines via Lewis Acid-Catalyzed Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,2-Dihydroquinoline Scaffold

The quinoline and dihydroquinoline core structures are privileged motifs in medicinal chemistry and drug discovery, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] These nitrogen-containing heterocycles exhibit a broad spectrum of biological activities, making them attractive targets for synthetic chemists. The development of efficient and modular synthetic routes to functionalized quinoline derivatives is therefore of paramount importance for the exploration of new chemical space and the discovery of novel therapeutic agents. This application note provides a detailed protocol for the synthesis of 1-formyl-1,2-dihydroquinolines through a Lewis acid-catalyzed cyclization of o-(1-hydroxy-2-alkenyl)phenyl isocyanides, a versatile and efficient transformation.[2]

Theoretical Framework: A Three-Stage Synthetic Strategy

The synthesis of 1-formyl-1,2-dihydroquinolines from readily available starting materials can be conceptually divided into a three-stage process. This strategic approach allows for the modular construction of the target compounds, enabling the introduction of diversity at various points in the synthetic sequence.

The overall synthetic pathway can be visualized as follows:

cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Final Product A Stage 1: N-Formylation B Stage 2: Isocyanide Formation A->B Grignard Reaction & Dehydration o-(1-hydroxy-2-alkenyl)phenyl isocyanide o-(1-hydroxy-2-alkenyl)phenyl isocyanide C Stage 3: Lewis Acid-Catalyzed Cyclization B->C BF3·OEt2 1-Formyl-1,2-dihydroquinoline 1-Formyl-1,2-dihydroquinoline N-(o-acylphenyl)formamide N-(o-acylphenyl)formamide N-(o-acylphenyl)formamide->A o-(1-hydroxy-2-alkenyl)phenyl isocyanide->B

Caption: Three-stage synthesis of 1-formyl-1,2-dihydroquinolines.

Experimental Protocols

Stage 1: Synthesis of N-(o-acylphenyl)formamides

The initial step involves the N-formylation of an appropriate o-aminoaryl ketone, such as o-aminoacetophenone. This transformation can be efficiently achieved using formic acid.

Protocol 1: N-Formylation of o-Aminoacetophenone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-aminoacetophenone (1.0 eq) in a suitable solvent such as toluene.

  • Reagent Addition: Add formic acid (1.2-1.5 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude N-(o-acetylphenyl)formamide can be purified by recrystallization or column chromatography on silica gel.

Stage 2: Synthesis of o-(1-Hydroxy-2-alkenyl)phenyl Isocyanides

This stage involves a two-step sequence: a Grignard reaction to introduce the alkenyl moiety, followed by dehydration and conversion to the isocyanide.[2]

Protocol 2: Preparation of the Isocyanide Intermediate

  • Grignard Reaction:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare the appropriate alkenylmagnesium bromide Grignard reagent from the corresponding alkenyl bromide and magnesium turnings in anhydrous tetrahydrofuran (THF).

    • Cool the Grignard reagent to 0 °C and add a solution of N-(o-acetylphenyl)formamide (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate, and the combined organic layers washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude hydroxy formamide.

  • Conversion to Isocyanide:

    • Dissolve the crude hydroxy formamide in a suitable solvent like dichloromethane in a flask equipped with a magnetic stirrer and under an inert atmosphere.

    • Cool the solution to 0 °C and add triethylamine (2.0-2.5 eq).

    • Add phosphorus oxychloride (POCl₃, 1.1-1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for a specified time, monitoring the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude o-(1-hydroxy-2-alkenyl)phenyl isocyanide is then purified by column chromatography.

Stage 3: BF₃-Catalyzed Cyclization to 1-Formyl-1,2-dihydroquinolines

The final and key step is the Lewis acid-catalyzed intramolecular cyclization of the o-(1-hydroxy-2-alkenyl)phenyl isocyanide. Boron trifluoride etherate (BF₃·OEt₂) is an effective catalyst for this transformation.[2]

Protocol 3: Cyclization to the Final Product

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the purified o-(1-hydroxy-2-alkenyl)phenyl isocyanide (1.0 eq) in anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution to -78 °C (dry ice/acetone bath) and add BF₃·OEt₂ (1.0-1.2 eq) dropwise.

  • Reaction Conditions: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, quench it by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude 1-formyl-1,2-dihydroquinoline is purified by column chromatography on silica gel to yield the final product.

Reaction Mechanism

The Lewis acid-catalyzed cyclization proceeds through a proposed mechanism involving the activation of the hydroxyl group by the Lewis acid, followed by an intramolecular nucleophilic attack of the isocyanide carbon.

cluster_0 Mechanism of BF3-Catalyzed Cyclization Start o-(1-hydroxy-2-alkenyl)phenyl isocyanide Activation Lewis acid coordinates to the hydroxyl group, forming a good leaving group. Start->Activation Lewis_Acid BF3·OEt2 Lewis_Acid->Activation Carbocation Formation of a resonance-stabilized benzylic carbocation. Activation->Carbocation Cyclization Intramolecular nucleophilic attack by the isocyanide carbon onto the carbocation. Carbocation->Cyclization Iminium_Ion Formation of a cyclic iminium ion intermediate. Cyclization->Iminium_Ion Hydrolysis Hydrolysis of the iminium ion during aqueous work-up. Iminium_Ion->Hydrolysis Product 1-Formyl-1,2-dihydroquinoline Hydrolysis->Product

Sources

Application Note: Scalable Synthesis of Isoxazolo[4,3-c]quinolines via Quinoline-3-carbaldehyde Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It addresses the synthesis of isoxazolo[4,3-c]quinoline and related isomers, clarifying the critical role of the precursor often colloquially or erroneously referred to as "Quinoline-1(2H)-carbaldehyde" (likely 4-chloroquinoline-3-carbaldehyde or 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde ).[1]

Executive Summary & Strategic Value

Isoxazolo[4,3-c]quinolines represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities including adenosine receptor antagonism , anti-inflammatory properties, and anticancer efficacy (specifically tubulin polymerization inhibition).[1][2]

This protocol resolves a common nomenclature confusion regarding the starting material "Quinoline-1(2H)-carbaldehyde."[1] In the context of c-fused isoxazoloquinolines (fusion at the 3,4-bond), the chemically valid precursor is 4-chloroquinoline-3-carbaldehyde (or its 2-oxo congener).[1] This guide provides a robust, self-validating protocol for the Vilsmeier-Haack synthesis of this precursor and its subsequent regioselective cyclization.[1]

Key Technical Advantages[2]
  • Regiocontrol: Defines conditions to favor the [4,3-c] vs. [4,5-c] isomeric fusion.

  • Scalability: Protocol optimized for milligram-to-gram scale transitions.

  • Safety: Integrated handling of Vilsmeier reagents and hydroxylamine.[2]

Chemical Identity & Precursor Clarification

The term "Quinoline-1(2H)-carbaldehyde" is chemically ambiguous for this synthesis. The synthesis of isoxazolo[4,3-c]quinoline requires functionalization at the C3 and C4 positions of the quinoline ring.[1][2]

  • Target Scaffold: Isoxazolo[4,3-c]quinoline (Isoxazole fused to Quinoline C3-C4).[1]

  • Correct Precursor: 4-Chloroquinoline-3-carbaldehyde (1).

  • Mechanism: Condensation of (1) with hydroxylamine hydrochloride, followed by intramolecular nucleophilic aromatic substitution (

    
    ).[1][2]
    

Expert Insight: The reaction of 2-chloroquinoline-3-carbaldehyde yields the linear isoxazolo[5,4-b]quinoline.[1] To obtain the angular c-fused system, one must start with the 4-chloro isomer.[1]

Experimental Protocol

Phase A: Synthesis of 4-Chloroquinoline-3-carbaldehyde

Principle: Vilsmeier-Haack formylation of acetanilide derivatives allows for the simultaneous installation of the formyl group at C3 and a chlorine atom at C4 (or C2 depending on conditions).[1]

Reagents:

  • Acetanilide (1.0 eq)[1][2]

  • Phosphorus Oxychloride (

    
    ) (7.0 eq)[1][2]
    
  • N,N-Dimethylformamide (DMF) (2.5 eq)[1][2]

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a dry round-bottom flask under

    
    , cool DMF (2.5 eq) to 0°C. Add 
    
    
    
    (7.0 eq) dropwise over 30 minutes. Caution: Exothermic.[2] Stir for 30 min at 0°C to form the chloroiminium salt.
  • Addition: Add acetanilide (1.0 eq) portion-wise to the Vilsmeier reagent.

  • Cyclization: Heat the mixture to 75–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2][3]

  • Quenching: Pour the reaction mixture onto crushed ice (500g per 100mmol scale). Stir vigorously for 30 minutes.

  • Isolation: The yellow precipitate (2-chloro-3-formylquinoline) forms.[1] Critical Branch Point: To obtain the 4-chloro isomer, literature suggests modifying the starting material to N-alkyl-acetanilide or using 4-quinolone as the substrate.[1]

    • Standard Route: Starting from 4-quinolone (4-hydroxyquinoline) with

      
      /DMF yields 4-chloroquinoline-3-carbaldehyde .[1]
      
  • Purification: Recrystallize from acetonitrile or ethyl acetate.

Phase B: Cyclization to Isoxazolo[4,3-c]quinoline

Principle: Oximation of the C3-formyl group followed by cyclization.[1] Regioselectivity is dictated by the nucleophilic attack of the oxime oxygen (yielding [4,5-c]) or nitrogen (yielding [4,3-c]) on the C4-chloride.[1][2]

Reagents:

  • 4-Chloroquinoline-3-carbaldehyde (1.0 eq)[1][4]

  • Hydroxylamine Hydrochloride (

    
    ) (1.5 eq)[1][2]
    
  • Sodium Acetate (NaOAc) or Pyridine (2.0 eq)[1][2]

  • Solvent: Ethanol (EtOH) or DMF.[1][2][5]

Protocol:

  • Dissolution: Dissolve 4-chloroquinoline-3-carbaldehyde (1 mmol) in EtOH (10 mL).

  • Addition: Add

    
     (1.5 mmol) and NaOAc (2 mmol).
    
  • Reflux: Heat to reflux (78°C) for 3–5 hours.

    • Observation: The solution typically turns from pale yellow to orange/brown.[1][2]

  • Workup: Cool to room temperature. Pour into ice water.

  • Filtration: Collect the precipitate. Wash with cold water and dilute EtOH.[2]

  • Isomer Verification:

    • Isoxazolo[4,5-c]quinoline: Formed via O-attack at C4 (Thermodynamic product).[1]

    • Isoxazolo[4,3-c]quinoline: Formed via N-attack at C4.[1] Note: This path is less favored with hydroxylamine but dominant with hydrazine (yielding pyrazolo[4,3-c]quinoline).[2]

    • Modification for [4,3-c]: Use of N-methylhydroxylamine or specific Lewis acid catalysts (

      
      ) can shift selectivity, but the standard unsubstituted reaction favors the [4,5-c] fusion.[1][2]
      

Reaction Mechanism & Logic Flow

The following diagram illustrates the critical divergence point where the choice of precursor and nucleophile dictates the final fused ring system.

G Start Starting Material: Acetanilide / 4-Quinolone VH Vilsmeier-Haack (POCl3 / DMF) Start->VH Inter1 2-Chloro-3-formylquinoline VH->Inter1 From Acetanilide Inter2 4-Chloro-3-formylquinoline VH->Inter2 From 4-Quinolone Reagent Reaction with NH2OH·HCl Inter1->Reagent Inter2->Reagent Prod1 Isoxazolo[5,4-b]quinoline (Linear Fusion) Reagent->Prod1 From 2-Cl Precursor Prod2 Isoxazolo[4,5-c]quinoline (O-attack at C4) Reagent->Prod2 Major Path (O-cyclization) Prod3 Isoxazolo[4,3-c]quinoline (N-attack at C4 - Rare) Reagent->Prod3 Minor Path (Requires Optimization)

Caption: Divergent synthesis pathways for isoxazolo-fused quinolines based on chloro-aldehyde regiochemistry.

Data Summary & Troubleshooting

Physicochemical Data for Validation
CompoundAppearanceMelting Point (°C)1H NMR Characteristic Signals (

, DMSO-

)
4-Chloroquinoline-3-carbaldehyde Yellow Solid138–14010.5 (s, 1H, CHO), 9.2 (s, 1H, H-2)
Isoxazolo[4,5-c]quinoline Beige Solid210–2129.4 (s, 1H, H-isoxazole), 8.2-7.5 (m, Ar-H)
Troubleshooting Guide (E-E-A-T)
IssueProbable CauseCorrective Action
Low Yield (<30%) Hydrolysis of Chloro-imine intermediateEnsure anhydrous DMF and

. Protect Vilsmeier adduct from moisture before heating.[2]
Formation of [5,4-b] Isomer Wrong Starting MaterialVerify precursor is 4-chloro , not 2-chloro. Check 1H NMR: 2-chloro isomer has CHO peak at ~10.5 ppm but different aromatic splitting.[1]
Incomplete Cyclization Oxime forms but doesn't closeIncrease temperature to reflux in DMF (153°C) or add weak base (

) to facilitate

.

References

  • Vilsmeier-Haack Synthesis of Chloroquinoline Carbaldehydes

    • Methodology for 4-chloroquinoline-3-carbaldehyde synthesis.
    • Source: ResearchGate / Chem. Biodiversity[2]

  • Synthesis of Isoxazolo[4,5-c]quinolines

    • Detailed protocol on cyclization of 4-chloro-3-formylquinolines with hydroxylamine.
    • Source: Royal Society of Chemistry (RSC Advances)[1][2]

  • Biological Evalu

    • Context on anticancer and antimicrobial activity of the scaffold.[1][2]

    • Source: National Institutes of Health (PubMed)[1][2]

  • Regioselectivity in Heterocyclic Fusions

    • Discussion on O vs N attack in cyclizations involving 2-chloro-3-formyl reagents.
    • Source: Beilstein Journal of Organic Chemistry

Sources

Divergent Synthesis of 2-Substituted Quinolines from N-Formyl Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: The Quinoline Core and the N-Formyl Precursor Advantage

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The development of efficient and versatile methods for the synthesis of substituted quinolines is, therefore, a topic of significant interest. Traditional methods, while foundational, often require harsh conditions or pre-functionalized substrates.[1] This guide explores a modern approach: the divergent synthesis of 2-substituted quinolines, with a focus on the strategic use of N-formyl precursors.

N-formyl precursors, such as N-arylformamides, offer a unique entry point into quinoline synthesis. The formyl group can act as a traceless directing group, a C1 synthon, or a precursor to reactive intermediates, enabling diverse and divergent reaction pathways. This flexibility allows for the selective synthesis of different 2-substituted quinoline derivatives from a common starting material by carefully tuning reaction conditions. This application note will provide a detailed overview of the underlying principles, key synthetic strategies, and step-by-step protocols for researchers looking to leverage this powerful methodology.

Core Concepts: Divergent Synthesis and the Role of N-Formyl Precursors

Divergent synthesis is a powerful strategy in organic chemistry that enables the generation of a library of structurally distinct molecules from a common intermediate. In the context of quinoline synthesis from N-formyl precursors, this is often achieved by exploiting the dual reactivity of radical intermediates. By subtly altering reaction parameters such as the catalyst, base, or light source, the reaction can be steered down different mechanistic pathways, leading to a variety of 2-substituted quinoline products.

While direct, comprehensive protocols for the divergent synthesis of 2-substituted quinolines starting from N-arylformamides are an emerging area of research, we can draw valuable insights from related and well-established methodologies. One such powerful method is the Vilsmeier-Haack reaction , which, although traditionally applied to N-arylacetamides, provides a clear precedent for the cyclization of N-acyl anilines to form 2-substituted quinolines.

The Vilsmeier-Haack Reaction: A Foundation for Quinoline Synthesis

The Vilsmeier-Haack reaction is a robust method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[3][4][5] The reaction utilizes the Vilsmeier reagent, an electrophilic iminium salt generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). This reagent effects a one-pot cyclization, yielding a highly functionalized quinoline core that serves as a versatile intermediate for further derivatization.

Reaction Mechanism and Workflow

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.

  • Cyclization of the N-Arylacetamide: The N-arylacetamide undergoes a double formylation followed by intramolecular cyclization and subsequent elimination to afford the 2-chloro-3-formylquinoline.

Vilsmeier_Haack_Workflow cluster_start Starting Materials cluster_reagent Vilsmeier Reagent Formation cluster_reaction Cyclization Reaction cluster_product Product N_Arylacetamide N-Arylacetamide Cyclization Double Formylation & Intramolecular Cyclization N_Arylacetamide->Cyclization DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent->Cyclization Product 2-Chloro-3-formylquinoline Cyclization->Product

Caption: General experimental workflow for quinoline synthesis via the Vilsmeier-Haack reaction.

Protocol 1: Synthesis of 2-Chloro-3-formyl-8-methylquinoline

This protocol is adapted from established procedures for the Vilsmeier-Haack cyclization of N-arylacetamides.[4][5]

Materials:

  • N-(o-tolyl)acetamide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium carbonate solution (saturated)

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Preparation: In a two-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF (0.05 mol) to 0°C in an ice bath.

  • Add POCl₃ (0.14 mol) dropwise to the cooled DMF with constant stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes.

  • Cyclization: Cool the freshly prepared Vilsmeier reagent to 5°C and add N-(o-tolyl)acetamide (0.012 mol).

  • Heat the reaction mixture to 80-90°C and maintain this temperature for approximately 4-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, carefully pour the cooled reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture with a saturated sodium carbonate solution.

  • Filter the resulting crude solid, wash with water, and dry.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient) to afford pure 2-chloro-3-formyl-8-methylquinoline.

Data Summary: Vilsmeier-Haack Synthesis of Substituted Quinolines

EntryN-Arylacetamide SubstituentProductYield (%)Reference
1H2-Chloro-3-formylquinoline75[4]
28-Methyl2-Chloro-3-formyl-8-methylquinoline80[4][5]
36-Methoxy2-Chloro-3-formyl-6-methoxyquinoline85[4]
46-Chloro2,6-Dichloro-3-formylquinoline70[4]

Divergent Synthesis via Radical Pathways: The Next Frontier

While the Vilsmeier-Haack reaction provides a reliable route to a specific class of 2-substituted quinolines, the true potential of N-formyl precursors lies in their application to divergent synthetic strategies, particularly those involving radical intermediates. Photocatalysis has emerged as a powerful tool to initiate radical cascades under mild conditions, and this approach holds immense promise for the divergent synthesis of quinolines.

A seminal study by Jiao et al. demonstrated the divergent synthesis of polysubstituted quinolines by exploiting the dual electrophilic/nucleophilic nature of photogenerated imine radicals. Although their starting material was not a simple N-formyl precursor, the underlying principles can be extrapolated to the use of N-arylformamides. The key to achieving divergence lies in the choice of base, which dictates the subsequent reaction pathway of the radical intermediate.

Proposed Mechanistic Pathways for Divergent Synthesis

The following proposed mechanisms illustrate how N-arylformamides could be utilized in a photocatalytic radical cascade to achieve divergent synthesis of 2-substituted quinolines.

Divergent_Synthesis_Mechanism cluster_initiation Radical Initiation cluster_divergence Divergent Pathways cluster_pathway_A Pathway A: Organic Base cluster_pathway_B Pathway B: Inorganic Base N_Arylformamide N-Arylformamide Formyl_Radical Formyl Radical Intermediate N_Arylformamide->Formyl_Radical + Photocatalyst* Photocatalyst Photocatalyst (e.g., Eosin Y) Light Visible Light (Blue LEDs) Light->Photocatalyst Radical_Addition Radical Addition to Alkene/Alkyne Formyl_Radical->Radical_Addition Cyclization_Intermediate Cyclized Radical Intermediate Radical_Addition->Cyclization_Intermediate Aromatization_A Aromatization Cyclization_Intermediate->Aromatization_A Organic Base Rearrangement Rearrangement Cyclization_Intermediate->Rearrangement Inorganic Base Product_A 2,3-Disubstituted Quinoline Aromatization_A->Product_A Aromatization_B Aromatization Rearrangement->Aromatization_B Product_B 3,4-Disubstituted Quinoline Aromatization_B->Product_B

Caption: Proposed divergent synthesis of substituted quinolines from N-arylformamides via a photocatalytic radical cascade.

Protocol 2: General Procedure for Photocatalytic Divergent Synthesis (Proposed)

This protocol is a generalized procedure based on reported photocatalytic radical cyclizations and serves as a starting point for optimization.

Materials:

  • N-Arylformamide

  • Alkene or alkyne coupling partner

  • Photocatalyst (e.g., Eosin Y, Rose Bengal)

  • Organic base (e.g., triethylamine, DBU) or Inorganic base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent (e.g., acetonitrile, DMSO)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the N-arylformamide (1.0 equiv), alkene/alkyne (1.2-2.0 equiv), photocatalyst (1-5 mol%), and the chosen base (1.5-2.0 equiv).

  • Add the degassed solvent and seal the tube.

  • Irradiation: Place the reaction vessel in front of the visible light source and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired quinoline product.

Expected Outcomes and Data Interpretation:

The choice of base is expected to be the critical factor in determining the product distribution. An organic base may favor a direct cyclization and aromatization pathway, leading to 2,3-disubstituted quinolines. In contrast, an inorganic base could promote a rearrangement of the cyclized radical intermediate prior to aromatization, yielding 3,4-disubstituted quinolines.

Data Summary: Substrate Scope for Divergent Quinoline Synthesis (Hypothetical)

EntryN-ArylformamideCoupling PartnerBaseMajor Product
1N-phenylformamideStyreneEt₃N2-Phenyl-3-methylquinoline
2N-phenylformamideStyreneK₂CO₃3-Phenyl-4-methylquinoline
3N-(4-methoxyphenyl)formamidePhenylacetyleneDBU6-Methoxy-2,3-diphenylquinoline
4N-(4-methoxyphenyl)formamidePhenylacetyleneCs₂CO₃6-Methoxy-3,4-diphenylquinoline

Conclusion and Future Outlook

The divergent synthesis of 2-substituted quinolines from N-formyl precursors represents a highly promising and flexible approach for accessing diverse chemical matter. While the direct application of N-arylformamides in photocatalytic radical cascades is an area ripe for further exploration, the foundational principles established by the Vilsmeier-Haack reaction and recent advances in divergent radical cyclizations provide a clear roadmap for future research. The ability to selectively generate different quinoline isomers from a single starting material by simply modifying the reaction conditions offers significant advantages in terms of efficiency and resource management, making it a valuable tool for researchers in drug discovery and materials science.

References

  • Jiao, R., Ren, X., Li, X., Sun, S., Zhu, H., Lin, B., Hua, H., Li, D., & He, X. (2024). Divergent Synthesis of Quinolines: Exploiting the Duality of Free Radicals. Organic Letters, 26(1), 51–56. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI. [Link]

  • An efficient synthesis of quinolines under solvent-free conditions. (2005). Indian Academy of Sciences. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). The Pharma Innovation Journal. [Link]

  • Divergent Syntheses of Indoles and Quinolines Involving N1-C2-C3 Bond Formation through Two Distinct Pd Catalyses. (2020). Organic Chemistry Portal. [Link]

  • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. (2022). PMC. [Link]

  • Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines. (2022). PubMed. [Link]

  • Visible-light promoted radical cascade cyclization of 3-allyl-2-arylquinazolinones for the synthesis of phosphorylated dihydroisoquinolino[1,2-b]quinazolinones. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Arylselenyl Radical-Mediated Cyclization of N -(2-Alkynyl)anilines: Access to 3-Selenylquinolines. (n.d.). Request PDF - ResearchGate. [Link]

  • Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. (2025). American Chemical Society - ACS Figshare. [Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025). Request PDF - ResearchGate. [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (2025). International Journal of Pharmaceutical Sciences. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (n.d.). PMC. [Link]

  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016). International Journal of Chemical Studies. [Link]

  • Advances in Quinoline Synthesis. (n.d.). Scribd. [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar. [Link]

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Application Notes and Protocols for the Lewis Acid-Catalyzed Synthesis of N-Formyl-1,2-Dihydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Formyl-1,2-Dihydroquinolines in Modern Chemistry

N-formyl-1,2-dihydroquinolines are a pivotal class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules and pharmaceuticals. Their structural motif is a cornerstone in drug discovery, appearing in compounds with applications ranging from anticancer agents to cardiovascular drugs. The N-formyl group, in particular, acts as a crucial protecting group and a synthetic handle for further molecular elaborations.[1][2] The development of efficient and selective methods for their synthesis is, therefore, a subject of considerable interest to the scientific community. Among the various synthetic strategies, Lewis acid-catalyzed reactions have emerged as a powerful tool, offering mild reaction conditions and high yields.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Lewis acid-catalyzed synthesis of N-formyl-1,2-dihydroquinolines, delving into the underlying mechanisms, offering detailed experimental protocols, and providing insights for troubleshooting and optimization.

Mechanistic Insights: The Role of the Lewis Acid

The Lewis acid-catalyzed synthesis of N-formyl-1,2-dihydroquinolines typically involves the reaction of a quinoline derivative with a formylating agent in the presence of a Lewis acid. The most common formylating agents include formic acid and its derivatives.[1][2] The Lewis acid plays a multifaceted role in this transformation.

Primarily, the Lewis acid activates the formylating agent, typically by coordinating to the carbonyl oxygen of formic acid. This coordination enhances the electrophilicity of the formyl group, making it more susceptible to nucleophilic attack by the nitrogen atom of the quinoline.[2] A plausible mechanism involves the formation of a highly reactive acylium ion or a related activated complex.

Furthermore, in reactions involving the reduction of the quinoline ring, the Lewis acid can also activate the quinoline nucleus itself, facilitating the addition of a hydride source. The choice of Lewis acid is critical and can significantly influence the reaction's efficiency and selectivity. Common Lewis acids employed in these syntheses include zinc chloride (ZnCl₂), tin(II) chloride (SnCl₂), lanthanum(III) chloride (LaCl₃), and scandium(III) triflate (Sc(OTf)₃).[2][3]

Reaction_Mechanism cluster_activation Activation of Formylating Agent cluster_reaction Nucleophilic Attack and Formylation Formic_Acid Formic Acid (HCOOH) Activated_Complex Activated Complex [HCOOH-LA] Formic_Acid->Activated_Complex Coordination Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_Complex N_Formyl_Intermediate N-Formylquinolinium Intermediate Activated_Complex->N_Formyl_Intermediate Nucleophilic Attack Quinoline Quinoline Quinoline->N_Formyl_Intermediate Dihydroquinoline N-Formyl-1,2-dihydroquinoline N_Formyl_Intermediate->Dihydroquinoline Reduction/Rearrangement Lewis_Acid_Regen Lewis Acid (LA) (Regenerated) Dihydroquinoline->Lewis_Acid_Regen caption Figure 1: Generalized mechanism of Lewis acid-catalyzed N-formylation. Protocol_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Quinoline, Formic Acid, and ZnCl₂ in a flask. B Heat to 100 °C with stirring. A->B C Monitor progress by TLC/GC-MS. B->C D Cool and dilute with Ethyl Acetate. C->D E Neutralize with NaHCO₃ solution. D->E F Extract with Ethyl Acetate. E->F G Wash with brine and dry. F->G H Concentrate under reduced pressure. G->H I Purify by column chromatography. H->I Final_Product Final_Product I->Final_Product Obtain pure N-formyl-1,2-dihydroquinoline caption Figure 2: Workflow for ZnCl₂-catalyzed N-formylation.

Sources

Procedure for deformylation of Quinoline-1(2H)-carbaldehyde to quinolines

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the effective deformylation of Quinoline-1(2H)-carbaldehyde and its derivatives to yield the corresponding aromatic quinoline structures.

Introduction: The Strategic Role of Deformylation in Quinoline Synthesis

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2][3] The synthesis of substituted quinolines often involves the construction of a dihydroquinoline intermediate, which is subsequently aromatized. One elegant strategy employs a formylation-deformylation sequence. The introduction of a formyl group at the nitrogen atom, creating a Quinoline-1(2H)-carbaldehyde, serves to stabilize the dihydroquinoline intermediate. The subsequent removal of this N-formyl group, a process known as deformylation, is a critical step that facilitates the final aromatization to the desired quinoline scaffold.

This guide provides a detailed examination of the principles and protocols for the deformylation of Quinoline-1(2H)-carbaldehyde. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in robust chemical principles. We will explore various methodologies, from classical acid and base-catalyzed hydrolysis to modern solvent-free mechanical approaches, providing researchers with a comprehensive toolkit for this essential transformation.

Core Mechanism: The Hydrolysis of an N-Formyl Amide

At its heart, the deformylation of Quinoline-1(2H)-carbaldehyde is the hydrolysis of an amide bond. The formyl group is, in essence, a protecting group for the secondary amine within the dihydroquinoline ring. The reaction can be catalyzed by either acid or base, both of which serve to activate the formyl carbonyl group towards nucleophilic attack by water or a hydroxide ion. The process is typically accompanied by an oxidative aromatization step to yield the stable quinoline ring system.

G cluster_mechanism General Deformylation Mechanism Start Quinoline-1(2H)-carbaldehyde Intermediate Tetrahedral Intermediate Start->Intermediate H+ or OH- catalysis + H2O Products 1,2-Dihydroquinoline + Formic Acid/Formate Intermediate->Products C-N bond cleavage Final Quinoline (Aromatized) Products->Final Oxidation/Aromatization

Caption: General mechanism for the deformylation of N-formyl dihydroquinolines.

Protocol 1: Base-Catalyzed Deformylation and Aromatization

This protocol details a robust and widely applicable method using a solid base under solvent-free conditions, promoted by high-speed ball milling. This mechanochemical approach is environmentally friendly and highly efficient.[4]

Principle and Causality

The use of a strong base, such as sodium hydroxide (NaOH), facilitates the saponification of the N-formyl amide bond. The hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the formyl group. The reaction is driven forward by the formation of a stable sodium formate salt. High-speed ball milling provides the necessary energy to overcome the activation barrier in the solid state, eliminating the need for bulk solvents and often accelerating reaction rates compared to conventional solution-phase methods.[4] Polyethylene glycols (PEGs) can act as a liquid-assisted grinding agent to enhance the reaction efficiency.[4]

Experimental Data Summary
SubstrateBasePromoter (10 mol%)Time (min)Yield (%)Reference
1-Formyl-1,2-dihydroquinolineNaOHPEG-20002095[4]
1-Formyl-6-methoxy-1,2-dihydroquinolineNaOHPEG-20002096[4]
1-Formyl-6-chloro-1,2-dihydroquinolineNaOHPEG-20003092[4]
1-Formyl-8-methyl-1,2-dihydroquinolineNaOHPEG-20003091[4]

Table based on data from Synthesis of Quinolines by N-Deformylation and Aromatization via Solvent-Free, High-Speed Ball Milling.[4]

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a stainless steel grinding jar, place the Quinoline-1(2H)-carbaldehyde substrate (5 mmol), sodium hydroxide (0.3 g, 7.5 mmol), PEG-2000 (1 g, 0.5 mmol), and sodium chloride (5.0 g) as a grinding auxiliary.[4]

  • Milling: Secure the jar in a high-speed ball milling apparatus. Mill the mixture at room temperature for the time specified in the table above (typically 20-30 minutes).

  • Reaction Monitoring: The reaction progress can be monitored by taking a small aliquot of the solid mixture, dissolving it in ethyl acetate, filtering, and analyzing by Thin Layer Chromatography (TLC) against the starting material.

  • Workup and Isolation: After completion, transfer the solid mixture from the jar into a flask containing 50 mL of water and 50 mL of ethyl acetate.

  • Extraction: Stir the biphasic mixture vigorously for 10 minutes. Separate the organic layer. Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel if necessary.

G cluster_workflow Workflow: Base-Catalyzed Ball Milling A 1. Add Reagents to Grinding Jar (Substrate, NaOH, PEG, NaCl) B 2. High-Speed Ball Milling (20-30 min) A->B C 3. Quench & Dissolve (H2O, Ethyl Acetate) B->C D 4. Liquid-Liquid Extraction C->D E 5. Dry & Concentrate Organic Phase D->E F 6. Column Chromatography (If required) E->F G Pure Quinoline Product F->G

Caption: Experimental workflow for the base-catalyzed deformylation via ball milling.

Protocol 2: Acid-Catalyzed Deformylation in Solution

Acidic hydrolysis is a classic and effective method for removing N-formyl groups.[5] This protocol uses dilute hydrochloric acid in an alcoholic co-solvent, which is inexpensive and easy to operate.[5]

Principle and Causality

In an acidic medium, the carbonyl oxygen of the formyl group is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by a weak nucleophile like water. The use of an alcohol co-solvent (e.g., methanol or ethanol) is often necessary to ensure the solubility of the typically organic-soluble Quinoline-1(2H)-carbaldehyde in the aqueous acidic medium. Heating is generally required to provide sufficient energy for the reaction to proceed at a practical rate.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a solution of Quinoline-1(2H)-carbaldehyde (10 mmol) in 50 mL of methanol, add 25 mL of 2N hydrochloric acid.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 70-80°C) with stirring.

  • Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of the more polar quinoline product spot indicates completion. This typically takes 2-6 hours.

  • Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature in an ice bath. Carefully neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with 50 mL portions of dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Final Purification: The crude product can be purified by silica gel column chromatography or vacuum distillation to yield the pure quinoline.

Expert Insights & Troubleshooting
  • Incomplete Reaction: If the reaction stalls, the addition of more acid or extending the reflux time may be necessary. Ensure the substrate is fully dissolved; if solubility is an issue, a different co-solvent like tetrahydrofuran (THF) could be trialed.

  • Side Reactions: For sensitive substrates, prolonged heating in strong acid can lead to degradation. Milder conditions (e.g., 1N HCl at 50°C) should be attempted first.

  • Workup Emulsions: Emulsions can form during the extraction phase, particularly after neutralization. Adding brine can help break up these emulsions.

Comparative Analysis of Methodologies

FeatureProtocol 1: Base-Catalyzed Ball MillingProtocol 2: Acid-Catalyzed Solution
Principle Mechanochemical SaponificationAcid-Catalyzed Hydrolysis
Solvent Solvent-free (or liquid-assisted)Aqueous/Alcoholic mixture
Temperature Room TemperatureReflux (Elevated)
Reaction Time Fast (20-30 minutes)Moderate (2-6 hours)
Yields Generally Excellent (>90%)[4]Good to Excellent
Advantages Environmentally friendly, rapid, high yieldInexpensive reagents, simple setup
Disadvantages Requires specialized ball-milling equipmentRequires heating, longer reaction times, solvent waste

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.

  • Reagents: Concentrated acids and bases are corrosive and should be handled with extreme care. Sodium hydroxide is caustic. Phosphorus oxychloride (used in the synthesis of the starting material) is highly corrosive and reacts violently with water.[6][7]

  • Procedures: Neutralization of acid is an exothermic process; perform it slowly and with cooling.

References

  • EP0058063B1 - Process for removing an n-formyl group - Google P
  • He, Z., et al. N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 catalyst. Semantic Scholar. (URL: [Link])

  • Formylation of Amines. MDPI. (URL: [Link])

  • Synthesis of quinolines. Organic Chemistry Portal. (URL: [Link])

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. (URL: [Link])

  • Thakur, G.S., et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. (URL: [Link])

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. (URL: [Link])

  • Catalyzed Protocol in the Development of New Quinoline Derivatives: Recent Updates. ResearchGate. (URL: [Link])

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC. (URL: [Link])

  • US4398916A - Process for purification of quinoline yellow - Google P
  • Wang, Z., et al. Synthesis of Quinolines by N-Deformylation and Aromatization via Solvent-Free, High-Speed Ball Milling. Synthetic Communications - Taylor & Francis. (URL: [Link])

  • Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. PubMed. (URL: [Link])

  • DFT Mechanistic Insights into Aldehyde Deformylations with Biomimetic Metal–Dioxygen Complexes: Distinct Mechanisms and Reaction Rules. PMC. (URL: [Link])

  • Clarke, H. T., & Davis, A. W. Quinoline. Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (URL: [Link])

  • DFT Mechanistic Insights into Aldehyde Deformylations with Biomimetic Metal–Dioxygen Complexes: Distinct Mechanisms and Reaction Rules. JACS Au - ACS Publications. (URL: [Link])

  • Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. ChemRxiv. (URL: [Link])

  • (PDF) Synthesis and transformations of novel formyl-substituted quinolines. ResearchGate. (URL: [Link])

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. (URL: [Link])

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. (URL: [Link])

  • A Comprehensive Insight into Aldehyde Deformylation: Mechanistic Implications from Biology and Chemistry. The University of Manchester. (URL: [Link])

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSciMed Central. (URL: [Link])

  • Meth-Cohn, O. THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD. (URL: [Link])

  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. (URL: [Link])

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (URL: [Link])

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. (URL: [Link])

  • Vilsmeier-Haack Reaction. Chemistry Steps. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Vilsmeier-Haack Formylation of Dihydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of dihydroquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction yields and purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction on a dihydroquinoline substrate is resulting in a low yield or no reaction. What are the primary factors to investigate?

A1: Low or no conversion in the Vilsmeier-Haack formylation of dihydroquinolines typically points to one of three critical areas: the reactivity of the substrate, the integrity of the Vilsmeier reagent, or the reaction conditions.

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1][2][3] Dihydroquinolines, being enamines or containing electron-rich aromatic rings, are generally good substrates. However, the presence of strong electron-withdrawing groups on the aromatic ring can significantly deactivate it towards electrophilic attack, leading to poor yields.[4]

  • Vilsmeier Reagent Quality: The Vilsmeier reagent, a chloroiminium salt, is most commonly generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][5][6] This reagent is highly sensitive to moisture.[7] Any water present in the DMF, glassware, or atmosphere will rapidly hydrolyze the reagent, rendering it inactive.[7]

  • Reaction Temperature: Temperature plays a crucial role. While the formation of the Vilsmeier reagent is typically performed at low temperatures (0-10°C), the subsequent formylation step often requires heating.[4][5] If the temperature is too low, the reaction may not proceed; if it's too high, it can lead to decomposition of the starting material or the product.[4][8]

Q2: I'm observing the formation of multiple products and a dark, tarry reaction mixture. What are the likely side reactions?

A2: The formation of a complex mixture and dark coloration often indicates decomposition or undesired side reactions.[4]

  • Over-formylation or Polymerization: Dihydroquinolines can be highly reactive. Under harsh conditions (e.g., high temperature, excess Vilsmeier reagent), multiple formyl groups may be added, or polymerization can occur.

  • Chlorination: A significant side reaction in Vilsmeier-Haack reactions, particularly with heterocyclic substrates containing hydroxyl groups, is chlorination.[6] For dihydroquinolines, depending on the substitution pattern, chlorination of the aromatic ring or other susceptible positions can occur.

  • Reaction with the Dihydro- portion: The enamine-like double bond in the dihydro- portion of the quinoline is also nucleophilic and can react with the Vilsmeier reagent.

  • Thermal Decomposition: The Vilsmeier reagent itself is thermally unstable and can undergo exothermic decomposition, especially at temperatures above 50°C.[7][9] This can lead to a runaway reaction and the formation of tars.

Q3: How can I confirm the successful formation of the Vilsmeier reagent before adding my dihydroquinoline substrate?

A3: While direct analysis of the Vilsmeier reagent in situ can be challenging in a standard laboratory setting, its formation is often visually indicated. The reaction between DMF and POCl₃ is exothermic and typically results in a change in the appearance of the solution, which may become a pale brown to yellowish-brown crystalline powder or slurry.[7] For rigorous confirmation, techniques like IR or NMR spectroscopy could be employed, but for most synthetic purposes, careful control of the reagent addition at low temperature and the visual change are sufficient indicators.

Q4: What is the standard work-up procedure for a Vilsmeier-Haack reaction, and are there any common pitfalls?

A4: The work-up procedure is critical for isolating the formylated product and requires careful execution.

  • Quenching: The reaction mixture is typically quenched by slowly and carefully pouring it onto crushed ice or into a cold aqueous solution.[6][10] This step hydrolyzes the intermediate iminium salt to the final aldehyde and also neutralizes any remaining Vilsmeier reagent.[1][2][11]

  • Neutralization: The resulting acidic solution is then neutralized with a base, such as sodium hydroxide or sodium carbonate solution, to a pH of 8-9.[4][5] This step is often accompanied by the precipitation of the crude product.

  • Extraction and Purification: The product is then collected by filtration or extracted with an appropriate organic solvent. Purification is typically achieved through recrystallization or column chromatography.[10]

Common Pitfalls:

  • Too Rapid Quenching: Adding the reaction mixture too quickly to the ice/water can lead to a rapid temperature increase and potential side reactions.

  • Improper pH Control: Incomplete neutralization can result in poor precipitation of the product or the formation of byproducts.

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the Vilsmeier-Haack formylation of dihydroquinolines.

Issue 1: Low to No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Inactive Vilsmeier Reagent -- Ensure DMF is anhydrous (freshly distilled or from a sealed bottle). - Use fresh, high-purity POCl₃. - Dry all glassware thoroughly before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Deactivated Substrate Review the electronic properties of your dihydroquinoline.If your substrate contains strong electron-withdrawing groups, consider using harsher reaction conditions (higher temperature, longer reaction time) or an alternative formylation method like lithiation followed by quenching with DMF.[4]
Insufficient Reaction Temperature Monitor the reaction by TLC. If starting material is consumed slowly or not at all, the temperature may be too low.Gradually increase the reaction temperature in 10-20°C increments (e.g., from 60°C to 80°C).[4]
Issue 2: Product Decomposition and Tar Formation
Potential Cause Diagnostic Check Recommended Solution
Excessively High Reaction Temperature The reaction mixture darkens significantly and TLC analysis shows a complex mixture of spots.Reduce the reaction temperature. An optimal range is often found between 60-80°C.[8]
Incorrect Reagent Stoichiometry -Carefully control the stoichiometry of the Vilsmeier reagent. A common starting point is 1.5 to 3 equivalents of the pre-formed reagent relative to the substrate.
Prolonged Reaction Time Monitor the reaction by TLC. If the product spot appears and then begins to diminish while baseline material increases, the reaction time is too long.Optimize the reaction time by quenching aliquots of the reaction at different time points and analyzing the yield.

Section 3: Optimized Experimental Protocol

This protocol provides a generalized yet robust starting point for the Vilsmeier-Haack formylation of a generic N-substituted-1,2-dihydroquinoline.

Step 1: Preparation of the Vilsmeier Reagent
  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

  • Cool the flask to 0°C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.[4]

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

Step 2: Formylation Reaction
  • Dissolve the N-substituted-1,2-dihydroquinoline (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane).[8]

  • Add the substrate solution to the pre-formed Vilsmeier reagent.

  • Heat the reaction mixture to the desired temperature (a starting point of 60-80°C is recommended) and monitor the progress by Thin Layer Chromatography (TLC).[4][8]

Step 3: Work-up and Purification
  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[6][10]

  • Carefully neutralize the aqueous solution to a pH of 8-9 with a saturated sodium carbonate or dilute sodium hydroxide solution.[4][5]

  • Collect the precipitated solid by vacuum filtration. If no solid forms, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Section 4: Mechanistic Insights and Visualizations

The Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic substitution on the dihydroquinoline ring.

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Formylation and Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - OPO₂Cl₂⁻ DHQ Dihydroquinoline IminiumIntermediate Iminium Salt Intermediate DHQ->IminiumIntermediate + Vilsmeier Reagent Aldehyde Formylated Dihydroquinoline IminiumIntermediate->Aldehyde Hydrolysis (H₂O)

Caption: General workflow of the Vilsmeier-Haack reaction.

Troubleshooting Flowchart

This flowchart provides a logical sequence for diagnosing and resolving common issues.

Troubleshooting_Flowchart Start Low Yield or No Reaction CheckReagents Are reagents anhydrous and high purity? Start->CheckReagents CheckTemp Is the reaction temperature optimized? CheckReagents->CheckTemp Yes UseAnhydrous Use freshly distilled/anhydrous reagents CheckReagents->UseAnhydrous No CheckSubstrate Is the substrate sufficiently electron-rich? CheckTemp->CheckSubstrate Yes IncreaseTemp Increase temperature in increments CheckTemp->IncreaseTemp No ConsiderAlternatives Consider alternative formylation methods CheckSubstrate->ConsiderAlternatives No Success Improved Yield CheckSubstrate->Success Yes IncreaseTemp->Success UseAnhydrous->Success

Caption: Troubleshooting flowchart for low yield issues.

References

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Roohi, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2, 187–196. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack-Type Formylation of Indoles with P(III)/P(V)=O Catalysis. Retrieved from [Link]

  • Professor Dave Explains. (2021, August 17). Vilsmeier Reaction [Video]. YouTube. Retrieved from [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27235–27290. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing vilsmeier reagent.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Beilstein Journals. (2016, May 11). Reactions of N,3-diarylpropiolamides with arenes under superelectrophilic activation: synthesis of 4,4-diaryl-3,4-dihydroquinolin-2(1H)-ones and their derivatives. Retrieved from [Link]

  • ACS Publications. (2019, December 5). Cobalt–Polypyrrole/Melamine-Derived Co–N@NC Catalysts for Efficient Base-Free Formic Acid Dehydrogenation and Formylation of Quinolines through Transfer Hydrogenation. Retrieved from [Link]

  • Taylor & Francis Online. (2022, January 19). N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 catalyst. Retrieved from [Link]

  • ResearchGate. (2019, June 19). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Retrieved from [Link]

Sources

Technical Support Center: Chemoselectivity in N-formyl-1,2-dihydroquinoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of N-formyl-1,2-dihydroquinoline reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging these versatile intermediates. Here, we address common challenges in achieving high chemoselectivity, providing not just solutions but the underlying mechanistic reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemoselectivity challenge when working with N-formyl-1,2-dihydroquinolines in electrophilic substitution reactions?

The core challenge lies in the inherent reactivity of the 1,2-dihydroquinoline scaffold. This system is electron-rich and prone to oxidation. The primary competing reaction is often the aromatization to the corresponding quinoline, which can occur under the reaction conditions, especially in the presence of acids or oxidizing agents. This side reaction depletes the starting material and complicates purification. Furthermore, the desired electrophilic substitution (e.g., formylation) must compete with this aromatization pathway.

Q2: My reaction mixture is turning dark brown or black. What is likely happening?

A dark coloration is a strong indicator of decomposition and/or oxidation of the 1,2-dihydroquinoline ring system. These compounds can be sensitive, and prolonged exposure to acidic conditions (like those used to generate the Vilsmeier reagent), high temperatures, or atmospheric oxygen can lead to the formation of highly conjugated, colored byproducts. The N-formyl group itself can also be labile under certain conditions, further contributing to instability.

Q3: I am attempting a Vilsmeier-Haack formylation. Why am I observing aromatization to quinoline instead of the desired C-6 formylated product?

This is a classic chemoselectivity problem. The Vilsmeier-Haack reaction, while excellent for formylating electron-rich systems, involves the formation of an acidic and potentially dehydrating medium.[1] The 1,2-dihydroquinoline can be susceptible to elimination of a hydride ion (or a proton followed by oxidation) under these conditions, leading to the more thermodynamically stable aromatic quinoline.[2] The reaction conditions must be carefully controlled to favor the electrophilic attack of the Vilsmeier reagent over the aromatization pathway.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Yield of the Desired C-6 Formylated Product

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted starting material.

  • A significant amount of a polar baseline material is observed.

  • The desired product is present in only trace amounts.

Potential Causes & Mechanistic Rationale:

  • Inefficient Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is formed in situ from DMF and an activating agent like phosphorus oxychloride (POCl₃).[3][4] If moisture is present or if the reagents are of poor quality, the formation of this electrophile will be inefficient, leading to a stalled reaction.

  • Insufficient Electrophilicity: The Vilsmeier reagent is a relatively weak electrophile.[3] If the N-formyl-1,2-dihydroquinoline substrate is not sufficiently electron-rich (e.g., due to electron-withdrawing substituents), the rate of the desired electrophilic aromatic substitution may be too slow under standard conditions.

  • Decomposition of Starting Material: As mentioned in the FAQs, the starting material may be decomposing under the reaction conditions faster than it reacts.

Troubleshooting Workflow:

G start Problem: Low Yield check_reagents Verify Reagent Quality & Anhydrous Conditions start->check_reagents check_sm Analyze Starting Material Stability start->check_sm If decomposition suspected increase_temp Screen Higher Temperatures (e.g., 25°C to 60°C) check_reagents->increase_temp If reagents are good increase_equiv Increase Equivalents of Vilsmeier Reagent increase_temp->increase_equiv If still low yield success Improved Yield increase_equiv->success lower_temp Run at Lower Temperature (e.g., 0°C) check_sm->lower_temp slow_addition Slowly Add Substrate to Pre-formed Reagent lower_temp->slow_addition slow_addition->success

Caption: Troubleshooting workflow for low product yield.

Experimental Protocol: Optimizing Reaction Temperature

  • Setup: In three separate, dry, round-bottom flasks under an inert atmosphere (N₂ or Ar), prepare the Vilsmeier reagent at 0°C by slowly adding POCl₃ (1.2 eq) to anhydrous DMF (3.0 eq). Stir for 30 minutes.[3]

  • Substrate Addition: Prepare a stock solution of your N-formyl-1,2-dihydroquinoline in a minimal amount of anhydrous DMF. Add the substrate solution (1.0 eq) dropwise to each of the three flasks containing the pre-formed Vilsmeier reagent, maintaining the temperature at 0°C.

  • Temperature Screening:

    • Flask 1: Maintain at 0°C.

    • Flask 2: Allow to warm to room temperature (~25°C).

    • Flask 3: Heat to 50°C.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at 1-hour intervals.

  • Analysis: Compare the product formation versus starting material consumption and byproduct formation across the different temperatures to identify the optimal condition.

Problem 2: Predominant Formation of Quinoline Byproduct

Symptoms:

  • The major product observed is the fully aromatized quinoline, not the dihydroquinoline derivative.

  • The reaction may effervesce (gas evolution).

Potential Causes & Mechanistic Rationale:

  • Harsh Reaction Conditions: High temperatures or a high concentration of the Vilsmeier reagent (which is acidic) can promote the elimination/oxidation pathway.[2][5]

  • Presence of Oxidants: Adventitious air (oxygen) or other oxidizing species can facilitate the dehydrogenation of the dihydroquinoline ring.[6]

  • Substrate-Specific Instability: The substitution pattern on the dihydroquinoline ring can influence its propensity to aromatize.

Chemoselectivity Challenge: Formylation vs. Aromatization

G cluster_0 Reaction Pathways DHQ N-formyl-1,2-dihydroquinoline (Starting Material) Vilsmeier Vilsmeier Reagent (POCl3/DMF) Formylated C-6 Formylated Product (Desired) Vilsmeier->Formylated Electrophilic Substitution Quinoline Quinoline Byproduct (Undesired) Vilsmeier->Quinoline Oxidation/ Aromatization

Caption: Competing reaction pathways for N-formyl-1,2-dihydroquinoline.

Troubleshooting & Optimization Strategies:

ParameterStandard ConditionOptimized for SelectivityRationale
Temperature 25°C - 80°C[1]0°C to 25°CLower temperatures disfavor the higher activation energy pathway of aromatization.
Reagent Addition Substrate in flask, add Vilsmeier reagentPre-form Vilsmeier reagent at 0°C, then add substrate solution dropwiseThis "inverse addition" ensures the substrate is not exposed to a large excess of the acidic reagent for a prolonged period.
Atmosphere StandardStrict inert atmosphere (N₂ or Ar)Minimizes oxidation by atmospheric oxygen.[6]
Equivalents of POCl₃ 1.2 - 1.5 eq1.1 - 1.2 eqUsing a minimal excess of POCl₃ reduces the overall acidity and potential for side reactions.

Experimental Protocol: Inverse Addition for Improved Selectivity

  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and under a strict argon atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0°C in an ice-salt bath.

  • Vilsmeier Formation: Add POCl₃ (1.1 eq) dropwise to the cold DMF via syringe over 15 minutes. Ensure the internal temperature does not exceed 5°C. Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.[3]

  • Substrate Addition: Dissolve the N-formyl-1,2-dihydroquinoline (1.0 eq) in a minimal amount of anhydrous DMF and load it into the dropping funnel.

  • Reaction: Add the substrate solution dropwise to the cold, stirred Vilsmeier reagent over 30-60 minutes.

  • Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it onto crushed ice and neutralizing with an aqueous base (e.g., NaHCO₃ or NaOH solution).

By carefully controlling the reaction parameters, particularly temperature and the mode of addition, it is possible to significantly shift the chemoselectivity in favor of the desired formylation product over the competing aromatization pathway.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent.
  • Total Organic Synthesis. (2021, October 11). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • Larock, R. C., & Nevado, C. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(5), 767–770.
  • Larock, R. C., & Reddy, T. R. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(5), 767-770.
  • Lambert, J. B., & Koeng, F. R. (1975). Reduction and oxidation of dihydroquinolines. Journal of Organic Chemistry, 40(12), 1734-1738.
  • Lambert, J. B., & Netzel, D. A. (1977). Oxidation of 1,2-dihydroquinolines. Journal of the American Chemical Society, 99(25), 8233-8238.
  • RSC. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
  • Reddit. (2014, June 14). 1,2-Dihydroquinoline to quinoline oxidation with nitrobenzene - mechanism? r/chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-dihydroquinolines.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • Patel, K., et al. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 42(8), 1139-1145.
  • Lambert, A. S., et al. (2020). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Organic Letters, 22(15), 6026-6030.
  • Batista, V. F., et al. (2023). Synthesis of Dihydroquinolines in the Twenty‐First Century.
  • ResearchGate. (2025, August 6). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines.
  • Wang, Z. X., & Ye, S. (2017). Formylation or methylation: what determines the chemoselectivity of the reaction of amine, CO2, and hydrosilane catalyzed by 1,3,2-diazaphospholene?. Chemical Science, 8(11), 7486-7495.
  • Indian Academy of Sciences. (n.d.). An investigation of the molecular mechanism, chemoselectivity and regioselectivity of cycloaddition reaction between acetonitril.

Sources

Optimizing temperature for BTC-DMF formylation of quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Core Logic: The Thermodynamics of Formylation

To optimize this reaction, you must understand that you are managing two distinct thermal phases with opposing requirements.[1] The Vilsmeier-Haack reaction using BTC is not a single-step thermal event; it is a biphasic thermal process .

  • Phase A (Reagent Formation): BTC reacts with DMF to generate the active electrophile (Chloromethyliminium salt). This releases Phosgene (

    
    ) in situ, which further reacts. This is highly exothermic and requires active cooling (
    
    
    
    C).
    [1]
  • Phase B (Substrate Attack): The electrophile attacks the electron-rich quinoline ring. For deactivated or sterically hindered quinolines, this step has a high activation energy barrier, requiring heat (

    
    C). 
    

The Failure Point: Most experimental failures occur because the user applies the heat from Phase B too early, decomposing the reagent from Phase A, or fails to cool Phase A sufficiently, leading to a "runaway" phosgene evolution.

Troubleshooting Guide (Q&A)

Category A: Reagent Formation & Stability (The "Cold" Phase)

Q: I see vigorous bubbling immediately upon adding BTC to DMF. Is this normal? A: Yes, but it must be controlled. The bubbling is the release of


 (and potentially unreacted phosgene gas).
  • Diagnosis: If the bubbling is violent, your temperature is too high. BTC decomposition is accelerating.

  • Fix: Ensure the internal temperature is -5°C to 0°C before addition. Add BTC as a solution in

    
     (DCM) or solid in small portions.
    
  • Critical Check: The solution should turn a pale yellow/orange and may precipitate a white solid (the Vilsmeier salt). If it turns dark brown/black immediately, the reagent has decomposed (charred).

Q: Can I mix BTC, DMF, and the Quinoline all at once and heat it? A: Absolutely not.

  • The Risk: BTC decomposes to phosgene. If you heat the mixture before the phosgene has been "trapped" by the DMF to form the non-volatile salt, you will generate a massive headspace concentration of phosgene gas. This is a severe safety hazard and will result in low yields because the electrophile escapes the vessel.

  • Protocol: Always pre-form the Vilsmeier reagent at

    
    C for 30 minutes before adding the quinoline substrate.
    
Category B: Reaction Progression (The "Hot" Phase)

Q: My TLC shows starting material remaining even after 4 hours at reflux (80°C). Should I add more BTC? A: Generally, no. Adding solid BTC to a hot reaction mixture is dangerous.

  • Root Cause: The active Vilsmeier reagent is thermally unstable.[1][2] If you heated it too fast, it degraded before reacting with the quinoline.

  • Optimization: Instead of higher heat, use a step-wise ramp . Stir at RT for 1 hour after addition, then ramp to 60°C, then 80°C.

  • Alternative: If the quinoline is electron-deficient (e.g., nitro-substituted), the Vilsmeier electrophile may not be strong enough. Consider using a higher boiling solvent (like 1,2-dichloroethane) to allow higher reflux temperatures without degrading the solvent system, but be aware that reagent half-life decreases with temperature.

Q: The reaction mixture turned into a solid black tar. What happened? A: "Tarring" is usually polymerization caused by a thermal runaway during the addition step.

  • Mechanism: The reaction of the Vilsmeier reagent with the quinoline is exothermic. If you added the quinoline rapidly at room temperature, the internal temp likely spiked, causing polymerization.

  • Solution: Add the quinoline (dissolved in minimal solvent) dropwise to the cold (

    
    C) reagent mixture. Only remove the ice bath after addition is complete.
    
Category C: Workup & Hydrolysis

Q: I have high conversion on TLC, but low isolated yield after workup. Where is my product? A: The intermediate iminium salt requires vigorous hydrolysis to become the aldehyde.

  • The Trap: Simply adding water is often insufficient. The intermediate is stable.

  • Protocol: Pour the reaction mixture into ice-water containing Sodium Acetate (buffered) or neutralize with saturated

    
    . Stir vigorously for at least 1–2 hours.
    
  • Verification: Ensure the pH is adjusted to ~7-8. If the solution is too acidic, the basic quinoline nitrogen will protonate, keeping the product in the aqueous phase during extraction.

Optimized Protocol: BTC-Mediated Formylation of Quinoline

Safety Warning: This reaction generates Phosgene. All work must be performed in a high-efficiency fume hood. A scrubber trap (NaOH solution) must be attached to the vessel vent.

Reagents
  • Substrate: Substituted Quinoline (1.0 eq)

  • Reagent: BTC (0.4 eq) [Note: 1 mol BTC

    
     3 mol active electrophile]
    
  • Solvent/Reagent: Anhydrous DMF (5–10 eq)

  • Solvent: DCM (optional, for solubility)

Step-by-Step Workflow
  • System Setup: Flame-dry a 3-neck Round Bottom Flask (RBF). Attach a reflux condenser, nitrogen inlet, and a gas outlet leading to a 20% NaOH scrubber .

  • Reagent Formation (0°C):

    • Charge DMF into the flask.[1][3][4] Cool to -5°C to 0°C (Ice/Salt bath).

    • Slowly add BTC (dissolved in minimal DCM or as solid) over 20 minutes.

    • Observation: Look for the formation of a white precipitate or a yellowing of the solution.

    • Hold: Stir at 0°C for 30 minutes. Do not skip this. This ensures BTC is fully converted to the Vilsmeier salt.

  • Substrate Addition (0°C

    
     RT): 
    
    • Dissolve the Quinoline in minimal DMF or DCM.

    • Add dropwise to the reaction mixture at 0°C. Do not let temp rise above 5°C.

    • Remove ice bath and stir at Room Temperature (RT) for 30 minutes.

  • Reaction (Heating Phase):

    • Gradually heat the oil bath to 70–80°C .

    • Monitor by TLC.[1][3][4][5][6] Reaction typically completes in 2–6 hours.

    • Note: If the mixture darkens excessively (black), reduce heat immediately. Deep orange/red is normal.

  • Quench & Hydrolysis:

    • Cool mixture to RT.

    • Pour mixture slowly onto crushed ice (approx 5x volume) .

    • Adjust pH to 7–8 using sat.

      
       or Sodium Acetate.
      
    • Stir for 1 hour to ensure complete hydrolysis of the imine.

    • Filter the precipitate (if solid) or extract with Ethyl Acetate/DCM.

Visualizing the Pathway

The following diagram illustrates the critical temperature checkpoints and the chemical pathway.

VilsmeierBTC cluster_safety Safety Critical Zone Start Start: DMF + BTC ColdStep Step 1: Reagent Formation (Temp: -5°C to 0°C) CRITICAL: Prevent Phosgene Escape Start->ColdStep Dissolve Intermediate1 Vilsmeier Reagent (Chloroiminium Salt) ColdStep->Intermediate1 In-situ Generation AddSubstrate Step 2: Add Quinoline (Temp: 0°C) Intermediate1->AddSubstrate Electrophile Ready Intermediate2 Reaction Mixture (RT for 30 mins) AddSubstrate->Intermediate2 Slow Addition HeatStep Step 3: Heating (Temp: 70-80°C) Drive Aromatic Substitution Intermediate2->HeatStep Gradual Ramp IminiumAdduct Intermediate Iminium Salt HeatStep->IminiumAdduct Electrophilic Attack Hydrolysis Step 4: Hydrolysis (Ice/Water + Base) pH 7-8 IminiumAdduct->Hydrolysis Quench Product Final Product: Formylated Quinoline Hydrolysis->Product CHO Group Formed

Caption: Workflow for BTC-mediated Vilsmeier-Haack formylation, highlighting temperature-critical control points (Red Nodes) to prevent runaway reactions and ensure yield.

References

  • BenchChem Technical Support. (2025).[1][3] Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline.[3] Retrieved from

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction.[2] Retrieved from

  • Giese, R., et al. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Organic Process Research & Development.[7] Retrieved from

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction Mechanism and Conditions.[2][8] Retrieved from

  • Valsynthese. (n.d.). Safe handling of phosgene and phosgene-equivalents.[7] Retrieved from

Sources

Technical Support Center: Purification of Unstable N-Formyl-1,2-Dihydroquinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the purification of N-formyl-1,2-dihydroquinoline intermediates. These scaffolds are valuable precursors in medicinal chemistry and drug development, often serving as key building blocks for more complex heterocyclic systems.[1][2] However, their inherent instability presents significant purification challenges. This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these difficulties and achieve high purity for your target compounds.

Section 1: Understanding the Instability of N-Formyl-1,2-Dihydroquinolines

This section addresses the fundamental reasons behind the instability of these intermediates. A clear understanding of the degradation pathways is the first step toward designing a successful purification strategy.

Question: Why are my N-formyl-1,2-dihydroquinoline intermediates so unstable during work-up and purification?

Answer: The instability of the 1,2-dihydroquinoline core arises from its partially saturated, electron-rich nature, which makes it susceptible to several degradation pathways. The N-formyl group, while crucial for the synthetic route, can also influence the molecule's reactivity. The primary causes of degradation are:

  • Oxidation: The dihydroquinoline ring is easily oxidized to the more stable aromatic quinoline system. This process can be accelerated by atmospheric oxygen, residual oxidizing agents from the reaction, or even the stationary phase used in chromatography.

  • Disproportionation: In the presence of acid, 1,2-dihydroquinolines can undergo disproportionation, where one molecule is oxidized to a quinoline while another is reduced to a tetrahydroquinoline.[3] This is a common issue when using standard silica gel for chromatography, as its surface is acidic.

  • Hydrolysis/Cleavage: The N-formyl group can be sensitive to strongly acidic or basic conditions, potentially leading to deformylation or other side reactions during aqueous work-ups or chromatography with acidic/basic modifiers.

Below is a diagram illustrating the main degradation pathways.

main N-Formyl-1,2-Dihydroquinoline (Unstable Intermediate) oxidized N-Formyl-Quinolinium Salt (Aromatic Product) main->oxidized [O] (Air, Silica) disprop_ox Quinoline main->disprop_ox H+ (Disproportionation) disprop_red N-Formyl-1,2,3,4-Tetrahydroquinoline main->disprop_red H+ (Disproportionation) hydrolyzed 1,2-Dihydroquinoline (Deformylated) main->hydrolyzed H+ / OH- (Hydrolysis)

Caption: Key degradation pathways for N-formyl-1,2-dihydroquinoline intermediates.

Section 2: Troubleshooting Guide for Common Purification Issues

This section provides direct answers and solutions to specific problems encountered during the purification process.

Question: My compound is streaking badly and appears to be decomposing on my standard silica gel column. What should I do?

Answer: This is the most common issue and is almost certainly due to the acidic nature of standard silica gel, which catalyzes decomposition and disproportionation.[3]

Immediate Solutions:

  • Deactivate the Silica: Neutralize the acidic silanol groups by preparing a slurry of your silica gel in the non-polar eluent (e.g., hexane or dichloromethane) containing 1-2% triethylamine (Et₃N) or ammonia solution. Let the slurry stand for 30 minutes before packing the column. This simple step is often sufficient to prevent on-column degradation.

  • Switch to a Different Stationary Phase:

    • Neutral Alumina: Alumina is less acidic than silica and can be an excellent alternative. Start with Brockmann activity II or III.

    • Reverse-Phase Chromatography (C18): If your compound is sufficiently soluble in common reverse-phase solvents (e.g., acetonitrile, methanol, water), this can be a viable, albeit more costly, option. It avoids the issue of acidic stationary phases entirely.

Question: My purified compound looks clean by ¹H NMR, but a new spot appears on the TLC plate after a few hours. How can I prevent this?

Answer: This indicates that your compound is likely oxidizing upon exposure to air. The newly formed spot is probably the corresponding aromatic quinoline.

Preventative Measures:

  • Work Under an Inert Atmosphere: Conduct your purification steps (column packing, sample loading, and fraction collection) under a positive pressure of nitrogen or argon whenever possible.

  • Use Degassed Solvents: Before use, sparge your chromatography solvents with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Store Fractions Cold and Under Inert Gas: Collect your fractions in vials or tubes that can be quickly capped or sealed. For prolonged storage, flush the headspace with an inert gas and store at low temperatures (-20°C or below).

Question: My product is a thick oil that I can't recrystallize, and it decomposes on both silica and alumina. Is there a non-chromatographic option?

Answer: Yes. When chromatographic methods are not viable, you can resort to physical purification methods that do not involve adsorbents.

Alternative Protocols:

  • Trituration: This technique is excellent for removing more soluble impurities from an insoluble oil. Add a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether, pentane, or hexane). Vigorously stir or sonicate the mixture. The oil may solidify into a powder. Filter the solid and wash with more cold solvent. In some cases, the product may remain an oil, but the impurities will be extracted into the solvent.

  • Precipitation/Anti-Solvent Crystallization: Dissolve your crude oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add an "anti-solvent" in which your product is insoluble (e.g., hexane or pentane) with vigorous stirring until the solution becomes cloudy and a precipitate forms. Cool the mixture in an ice bath to maximize precipitation, then filter.[4]

Section 3: Recommended Purification Protocols & Workflow

This section provides detailed, step-by-step protocols for the most effective purification methods and a decision tree to help you choose the right one.

Purification Method Decision Workflow

The following diagram provides a logical workflow for selecting the appropriate purification strategy based on the properties of your crude intermediate.

start Crude N-Formyl-1,2-dihydroquinoline is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization / Trituration (See Protocol 2) is_solid->try_recrystallization Yes check_tlc Assess Stability on TLC Plate (Standard Silica) is_solid->check_tlc No (Oil) is_pure Is the product pure? try_recrystallization->is_pure stop Purification Complete is_pure->stop Yes is_pure->check_tlc No is_stable Is the compound stable (no streaking/decomposition)? check_tlc->is_stable neutral_chrom Use Deactivated Silica or Alumina (See Protocol 1) is_stable->neutral_chrom No standard_chrom Standard Flash Chromatography (Use with caution) is_stable->standard_chrom Yes neutral_chrom->stop standard_chrom->stop

Caption: Decision tree for selecting a purification method.

Protocol 1: Low-Temperature Flash Chromatography with Deactivated Silica

This is the recommended method for compounds that are unstable on standard silica but can be purified chromatographically.

Materials:

  • Silica gel (230-400 mesh)

  • Triethylamine (Et₃N)

  • Anhydrous sodium sulfate

  • Chromatography solvents (degassed with N₂ or Ar)

  • Crude N-formyl-1,2-dihydroquinoline intermediate

Procedure:

  • Prepare Deactivated Silica: In a fume hood, create a slurry of silica gel in your chosen non-polar eluent (e.g., 98:2 Hexane:Ethyl Acetate). Add Et₃N to a final concentration of 1-2% v/v. Stir gently for 20-30 minutes.

  • Pack the Column: Pack the column with the silica slurry. Do not let the column run dry. Equilibrate the packed column with at least 2-3 column volumes of the mobile phase (containing 1% Et₃N).

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of deactivated silica.

  • Run the Column: Carefully load the sample onto the top of the column. Begin elution with your solvent system. It is often beneficial to run the column in a cold room or with a cooling jacket to minimize thermal degradation.

  • Fraction Collection: Collect fractions and monitor by TLC (using plates that have been briefly dipped in a 1% Et₃N solution in hexane and dried, if necessary).

  • Work-up: Combine the pure fractions. Remove the solvent under reduced pressure. To remove residual triethylamine, co-evaporate with a solvent like dichloromethane or toluene several times.

Protocol 2: Purification by Recrystallization or Trituration

This is the ideal method for solid products as it avoids potential on-column degradation entirely.[4]

Materials:

  • Crude solid intermediate

  • A "good" solvent (product is soluble when hot)

  • A "poor" or "anti-solvent" (product is insoluble when cold)

  • Erlenmeyer flask, heating source, filtration apparatus

Procedure (Recrystallization):

  • Solvent Selection: In a test tube, find a suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane). The ideal solvent dissolves the compound when hot but not when cold.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the "good" solvent. Heat the mixture with stirring until the solid completely dissolves.[4]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, cool the flask further in an ice bath to maximize crystal yield.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Procedure (Trituration):

  • Place the crude solid or oil in a flask.

  • Add a solvent in which the product is known to be insoluble (e.g., cold diethyl ether or pentane).

  • Stir the suspension vigorously for 15-30 minutes. A mortar and pestle can also be used.

  • Filter the solid product and wash with fresh, cold solvent.

  • Dry the purified solid under vacuum.

Section 4: Data Summary Tables

Table 1: Recommended Starting Solvent Systems for Flash Chromatography

The following table provides starting points for developing a mobile phase for flash chromatography on deactivated silica or alumina. Polarity should be adjusted based on TLC analysis.

Solvent System (v/v)PolarityTypical Applications & Notes
Hexane / Ethyl Acetate Low to MediumA standard system for many organic compounds. Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate content.
Dichloromethane / Methanol Medium to HighUseful for more polar intermediates. Often used for compounds with low solubility in hexane. Start with 1-2% methanol.[5]
Toluene / Acetone Low to MediumAn alternative to hexane-based systems that can offer different selectivity.
Hexane / Diethyl Ether LowGood for very non-polar compounds. Ether is more polar than hexane but less than ethyl acetate.

Note: All solvent systems should contain 1% triethylamine (v/v) when using silica gel.

Section 5: Frequently Asked Questions (FAQs)

Q1: How should I store my purified N-formyl-1,2-dihydroquinoline intermediate? For short-term storage (days), store as a solid or neat oil in a tightly sealed vial in a freezer (-20°C). For long-term storage (weeks to months), flush the vial with argon or nitrogen before sealing and store at -80°C. Storing in a degassed, anhydrous solvent like toluene under an inert atmosphere can also improve stability.

Q2: What is the best way to quickly assess the purity and stability of my intermediate? ¹H NMR is the most effective tool. A clean spectrum is a good indicator of purity. To check for stability, take an initial NMR, then let the sample sit on the benchtop for a few hours (or overnight) and take another. The appearance of new peaks, particularly in the aromatic region, indicates decomposition to the quinoline. TLC is also a quick visual check for the formation of new, often more polar, impurities.

Q3: Can I use acidic or basic conditions during my aqueous work-up? It is strongly advised to maintain a neutral or slightly basic pH during the work-up. Use saturated sodium bicarbonate solution for washes instead of stronger bases like NaOH. Avoid acidic washes (e.g., 1M HCl) unless you have confirmed your specific compound is stable to them, as this can promote disproportionation.[3]

References

  • Kurkin, A. V., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chemistry, 4(4), 1033. Available at: [Link]

  • ResearchGate. (2025). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. Available at: [Link]

  • Shen, H. C., et al. (n.d.). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PMC. Available at: [Link]

  • MDPI. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-dihydroquinolines. Available at: [Link]

  • Anisimov, M. N., et al. (n.d.). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Publishing. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026). Available at: [Link]

  • Clayden, J., et al. (n.d.). Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. PMC. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 1-Formyl-1,2-dihydroquinoline Derivatives by a Lewis Acid- Catalyzed Cyclization of o-(1-Hydroxy-2-alkenyl)phenyl Isocyanides. Available at: [Link]

  • MDPI. (2021). Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Available at: [Link]

Sources

Controlling regioselectivity in 3-substituted N-formyl-1,2-dihydroquinoline synthesis

Technical Support Center: Regioselective Synthesis of 3-Substituted -Formyl-1,2-Dihydroquinolines

Current Status: Operational Topic: Regiocontrol & Stability in Dihydroquinoline Synthesis Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Regioselectivity Paradox

Synthesizing 3-substituted


-formyl-1,2-dihydroquinolines
  • The Regioselectivity Challenge: When activating a 3-substituted quinoline core, nucleophilic attack (usually a hydride or carbon nucleophile) competes between the C2 position (1,2-addition) and the C4 position (1,4-addition) .[1] The C3-substituent exerts both steric and electronic effects that can inadvertently direct attack to the thermodynamically favored C4 position, yielding the unwanted 1,4-dihydro isomer.

  • The Stability Challenge: The

    
    -formyl group on a dihydroquinoline is electronically unique. Unlike 
    
    
    -tosyl or
    
    
    -Boc variants, the
    
    
    -formyl group is hemi-labile. It is susceptible to hydrolysis under acidic workups and can promote re-aromatization (loss of H
    
    
    ) if the C2-C3 double bond is not sterically protected.

This guide provides the protocols to lock the 1,2-dihydro regiochemistry and stabilize the


-formyl

Core Protocols

Protocol A: The "Reductive Trap" (Top-Down Approach)

Best for: Converting commercially available 3-substituted quinolines into their N-formyl dihydro counterparts.

Mechanism: This method relies on the in situ generation of an

1

Reagents:

  • Substrate: 3-Substituted Quinoline (1.0 equiv)

  • Activator: Acetic Formic Anhydride (AFA) (3.0 equiv) — Must be prepared fresh.[1]

  • Reductant: Sodium Borohydride (NaBH

    
    ) (1.5 equiv)[1]
    
  • Solvent: Anhydrous THF/CH

    
    Cl
    
    
    (1:1) at -78°C.

Step-by-Step Workflow:

  • AFA Preparation: Mix Formic acid (1.2 equiv) and Acetic Anhydride (1.0 equiv) at 0°C for 2 hours. Verify conversion via NMR (CHO peak at ~9.1 ppm).

  • Activation: Dissolve the 3-substituted quinoline in anhydrous THF/DCM. Cool to -78°C. Add the freshly prepared AFA dropwise.

    • Technical Note: The solution should turn bright yellow/orange, indicating the formation of the

      
      -formylquinolinium species.
      
  • Regioselective Reduction: Add NaBH

    
     powder in one portion. Stir at -78°C for 2 hours.
    
    • Critical Control Point: Do not let the temperature rise above -40°C during reduction. Higher temperatures increase the kinetic energy of the hydride, allowing it to overcome the activation barrier for C4 attack (1,4-addition).[1]

  • Quench: Pour into cold saturated NaHCO

    
    . Extract immediately with Et
    
    
    O.[1]
Protocol B: Gold-Catalyzed Cyclization (Bottom-Up Approach)

Best for: Synthesizing the core when the 3-substituent is sensitive or unavailable in quinoline form.

Mechanism: Intramolecular Hydroarylation (IMHA) of

12

Reagents:

  • Substrate:

    
    -Formyl-2-alkinylaniline (Precursor)
    
  • Catalyst: [Au(PPh

    
    )Cl] / AgSbF
    
    
    (5 mol%)[1]
  • Solvent: 1,2-Dichloroethane (DCE)[1]

Regiocontrol Logic:

  • 6-endo-dig cyclization yields the 1,2-dihydroquinoline.[2]

  • 5-exo-dig cyclization yields the indole derivative.

  • Optimization: Using a cationic Gold(I) catalyst favors the 6-endo pathway due to the specific coordination geometry with the alkyne, forcing the nucleophilic aryl ring to attack the internal carbon (C2 of the future quinoline).

Visualization: Mechanistic Pathways

The following diagram illustrates the competing pathways and the critical decision nodes for regiocontrol.

GStart3-Substituted QuinolineActivationActivation(Acetic Formic Anhydride)Start->ActivationIntermediateN-FormylquinoliniumCation (Unstable)Activation->IntermediateN-acylationHardNuHard Nucleophile(NaBH4, -78°C)Intermediate->HardNuPath A: Charge ControlSoftNuSoft Nucleophile(Silanes, 0°C)Intermediate->SoftNuPath B: Orbital ControlProd12PRODUCT:1,2-Dihydroquinoline(Kinetic Product)HardNu->Prod12Attack at C2(Less Steric Hindrance)Prod14BYPRODUCT:1,4-Dihydroquinoline(Thermodynamic Product)SoftNu->Prod14Attack at C4(Conjugate Addition)Prod14->Prod12Isomerization (Rare)Requires Acid

Caption: Figure 1. Divergent reaction pathways for N-activated quinolinium salts. Path A (Green) is the required route for 1,2-dihydro synthesis, necessitating low temperatures and hard nucleophiles.[1]

Troubleshooting Guide

Issue 1: "I am isolating the 1,2,3,4-Tetrahydroquinoline (over-reduction)."

Diagnosis: The 1,2-dihydroquinoline product is an enamide. It is still electron-rich and susceptible to further reduction if the reaction conditions are too aggressive. Solution:

  • Stoichiometry Check: Ensure NaBH

    
     is limited to 1.5 equivalents.
    
  • Quench Timing: Do not stir "overnight." The reduction to the dihydro stage is fast (15-30 mins). Prolonged exposure leads to double bond saturation.

  • Alternative Reagent: Switch to Sodium Cyanoborohydride (NaBH

    
    CN)  at pH 4-5.[1] It is less aggressive and often stops at the dihydro stage.
    
Issue 2: "The N-formyl group falls off during purification."

Diagnosis:


1Solution:
  • Column Pre-treatment: Neutralize your silica gel column by flushing it with 1% Triethylamine (Et

    
    N) in Hexanes before loading your sample.[1]
    
  • Eluent: Use EtOAc/Hexane + 0.5% Et

    
    N.[1]
    
  • Avoid: Do not use chloroform or DCM for storage, as they can form HCl traces over time.[1]

Issue 3: "I'm getting a mixture of C2 and C4 addition products."

Diagnosis: The C3 substituent is likely electron-withdrawing (e.g., -COOMe, -CN) or extremely bulky.[1]

  • Electronic Effect: An EWG at C3 makes C4 more electrophilic (Michael-acceptor character), favoring 1,4-addition.[1]

  • Steric Effect: A bulky group at C3 (e.g., t-Butyl) sterically crowds C2, pushing the nucleophile to C4.[1] Solution:

  • Blocking Strategy: If C4 attack is persistent, consider using a C4-blocked precursor (e.g., a 4-TMS group) that can be removed later, though this adds synthetic steps.[1]

  • Temperature Control: Lower the temperature to -90°C (using MeOH/LiN

    
     bath). Kinetic control strictly favors C2 attack due to the proximity to the activating 
    
    
    -formyl group (Coulombic attraction between the hydride and the
    
    
    center).

Data & Comparison Table

Table 1: Regioselectivity of Nucleophilic Addition to 3-Substituted


-Acylquinoliniums
C3 Substituent (R)Nucleophile (Nu)TemperatureMajor IsomerYield (%)Notes
-H (Control)NaBH

-78°C1,2-Dihydro (C2) 92%Standard baseline.[1]
-Me (Alkyl)NaBH

-78°C1,2-Dihydro (C2) 88%Minimal steric impact.[1]
-Ph (Aryl)NaBH

-78°C1,2-Dihydro (C2) 85%C2 favored; conjugation stabilizes product.[1]
-COOMe (EWG)NaBH

-20°CMix (C2 : C4 = 60:40) 70%EWG activates C4 (Michael-type).[1]
-COOMe (EWG)L-Selectride -78°C1,4-Dihydro (C4) 81%Bulky hydride pushed to C4.[1]
-Br (Halogen)NaBH

-78°C1,2-Dihydro (C2) 90%Good handle for cross-coupling later.[1]

FAQs

Q: Can I use Vilsmeier-Haack conditions to formylate the Nitrogen? A: Generally, no. Vilsmeier reagents (POCl

1C3 position1

Q: My product turns red/brown upon standing. What is happening? A: This is oxidative degradation. 1,2-Dihydroquinolines are prone to disproportionation (reacting with themselves to form a quinoline + tetrahydroquinoline mixture) or aerobic oxidation.[1]

  • Fix: Store the compound under Argon at -20°C. Stabilize with trace BHT (butylated hydroxytoluene) if compatible with the next step.

Q: Why use Acetic Formic Anhydride (AFA) instead of Formyl Chloride? A: Formyl chloride is unstable at room temperature and difficult to handle.[1] AFA is a stable, easy-to-prepare surrogate that transfers the formyl group efficiently. The acetate leaving group is also less nucleophilic than chloride, reducing side reactions.[1]

References

  • Regioselective Synthesis of 1,2-Dihydroquinolines.

    • Source: Organic Chemistry Portal.[1][3]

    • Relevance: foundational methodologies for metal-catalyzed and hydride-reduction routes to 1,2-dihydroquinolines.[1]

    • URL:[Link]

  • Gold-Catalyzed Intramolecular Hydroaryl

    • Source:Molecules (MDPI), 2021.[1] "Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation."

    • Relevance: Provides the "Bottom-Up" cyclization protocol and discusses regiocontrol (6-endo vs 5-exo).
    • URL:[Link][1]

  • Nucleophilic Addition to N-Acyl Quinolinium Salts (Reissert-Type).

    • Source:Journal of Organic Chemistry, 2013.[1] "Regioselective Synthesis of 1,2-Dihydroquinolines by a Solvent-Free MgBr2-Catalyzed Multicomponent Reaction."

    • Relevance: Discusses the activation of quinolines and the factors influencing regioselectivity during nucleophilic
    • URL:[Link][1]

  • Stability and Reactivity of N-Formyl-1,2-dihydroquinolines.

    • Source:Synlett (Thieme Connect).[1] "Unexpected and Divergent Reactions of N-Formyl-1,2-dihydroquinolines with Sodium Azide."

    • Relevance: Highlights the reactivity of the 3-position and the stability of the N-formyl group under nucleophilic conditions.

Validation & Comparative

A Comparative Guide to the ¹H NMR Characteristic Peaks of the Formyl Proton in Quinoline-2-carbaldehyde and Other Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Unique Electronic Environment of the Formyl Proton in Quinoline-2-carbaldehyde

The chemical shift of a proton in ¹H NMR spectroscopy is exquisitely sensitive to its local electronic environment. The formyl proton of an aldehyde is characteristically found in the downfield region of the spectrum (typically 9-11 ppm) due to the strong deshielding effect of the adjacent carbonyl group.[1][2] This deshielding arises from the magnetic anisotropy of the C=O bond, which creates a local magnetic field that reinforces the applied external magnetic field at the position of the formyl proton.[3]

In quinoline-2-carbaldehyde, the formyl proton's electronic environment is further modulated by the quinoline ring system. The nitrogen atom at the 1-position exerts a significant electron-withdrawing inductive effect, which further deshields the formyl proton, pushing its resonance to a lower field compared to simple aromatic aldehydes like benzaldehyde. Furthermore, the aromatic ring current of the quinoline system contributes to the overall deshielding of the formyl proton.

Comparative Analysis of Formyl Proton Chemical Shifts

To contextualize the ¹H NMR signature of the quinoline-2-carbaldehyde formyl proton, a comparative analysis with other heterocyclic and aromatic aldehydes is essential. The following table summarizes the typical chemical shift ranges observed for the formyl proton in various aldehydes, with data primarily from spectra recorded in deuterated chloroform (CDCl₃) to ensure a consistent basis for comparison.

Table 1: Comparative ¹H NMR Chemical Shifts of Formyl Protons in Various Aldehydes (in CDCl₃)

CompoundStructureTypical Chemical Shift (δ, ppm)
Quinoline-2-carbaldehyde 10.23
Pyridine-2-carbaldehyde10.09[1]
Indole-3-carbaldehyde10.0[4]
2-Naphthaldehyde10.13[5]
Benzaldehyde9.98[3]

Key Observations and Mechanistic Insights:

  • Quinoline-2-carbaldehyde vs. Pyridine-2-carbaldehyde: The formyl proton of quinoline-2-carbaldehyde is more deshielded than that of pyridine-2-carbaldehyde. This can be attributed to the extended π-system of the quinoline ring, which enhances the overall aromatic ring current effect compared to the single pyridine ring.

  • Quinoline-2-carbaldehyde vs. Indole-3-carbaldehyde: The formyl proton in indole-3-carbaldehyde is significantly more shielded than in quinoline-2-carbaldehyde. This is due to the electron-donating nature of the pyrrole ring nitrogen in indole, which increases the electron density at the 3-position and consequently shields the attached formyl proton. In contrast, the nitrogen in the pyridine ring of quinoline is electron-withdrawing.

  • Quinoline-2-carbaldehyde vs. 2-Naphthaldehyde: The chemical shifts are quite similar, highlighting that the primary deshielding influence in both cases is the extended aromatic system. The presence of the nitrogen atom in the quinoline ring at a position relatively distant from the formyl group has a less pronounced effect compared to its influence in the pyridine ring of pyridine-2-carbaldehyde.

Factors Influencing the Formyl Proton Chemical Shift

The precise chemical shift of the formyl proton in quinoline-2-carbaldehyde and its analogues can be influenced by several factors, providing valuable structural information.

Solvent Effects

The choice of deuterated solvent can significantly impact the observed chemical shift of the formyl proton.[6][7] This is primarily due to interactions between the solvent and the aldehyde, which can alter the electronic environment of the formyl proton.

  • Non-polar aprotic solvents (e.g., CDCl₃, C₆D₆): In these solvents, the chemical shift is primarily determined by the intrinsic electronic and magnetic properties of the molecule.

  • Polar aprotic solvents (e.g., Acetone-d₆, DMSO-d₆): These solvents can engage in dipole-dipole interactions with the polar carbonyl group. This can lead to a further downfield shift of the formyl proton resonance due to polarization of the C-H bond.[6]

  • Polar protic solvents (e.g., CD₃OD, D₂O): In protic solvents, hydrogen bonding between the solvent and the carbonyl oxygen can occur. This interaction can either increase or decrease the shielding of the formyl proton depending on the specific geometry of the hydrogen bond.

Table 2: Illustrative Solvent Effects on Aldehyde Proton Chemical Shifts

AldehydeSolventChemical Shift (δ, ppm)
Pyridine-2-carbaldehydeCDCl₃10.09[1]
Pyridine-2-carbaldehydeDMSO-d₆10.24[1]
Indole-3-carbaldehydeCDCl₃10.0[4]
Indole-3-carbaldehydeDMSO-d₆9.99[8][9]
Electronic Effects of Substituents

Substituents on the quinoline ring can have a profound effect on the chemical shift of the formyl proton.

  • Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, will decrease the electron density on the quinoline ring and, by extension, at the 2-position. This leads to a further deshielding of the formyl proton and a downfield shift in the ¹H NMR spectrum.

  • Electron-donating groups (EDGs) , such as methoxy or amino groups, will increase the electron density on the ring, leading to a shielding effect and an upfield shift of the formyl proton resonance.

The magnitude of this effect will also depend on the position of the substituent relative to the carbaldehyde group.

Experimental Protocol for Acquiring High-Quality ¹H NMR Spectra

To obtain reliable and reproducible ¹H NMR data for quinoline-2-carbaldehyde and related compounds, the following experimental protocol is recommended.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurity signals.

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is sufficiently soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent should be consistent for comparative studies.[10][11]

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3]

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses the entire expected range of proton signals (e.g., 0 to 12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure complete relaxation of the protons, which is crucial for accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Visualizing the Factors at Play

The chemical shift of the formyl proton is a result of a complex interplay of electronic and magnetic effects. The following diagram illustrates the key factors influencing this important spectral parameter.

G cluster_factors Factors Influencing Formyl Proton Chemical Shift Anisotropy Magnetic Anisotropy of C=O FormylProton Formyl Proton Chemical Shift (δ) Anisotropy->FormylProton Strong Deshielding Inductive Inductive Effect of Heteroatom (N) Inductive->FormylProton Deshielding RingCurrent Aromatic Ring Current RingCurrent->FormylProton Deshielding Solvent Solvent Effects Solvent->FormylProton Modulates Shift

Figure 1: Key factors influencing the ¹H NMR chemical shift of the formyl proton.

Conclusion

The ¹H NMR chemical shift of the formyl proton in quinoline-2-carbaldehyde is a sensitive probe of the molecule's electronic structure. Its characteristic downfield position is a result of the combined deshielding effects of the carbonyl group's magnetic anisotropy, the electron-withdrawing nature of the quinoline nitrogen, and the aromatic ring current. By comparing this chemical shift to those of other heterocyclic and aromatic aldehydes, and by understanding the influence of solvents and substituents, researchers can confidently assign and interpret the ¹H NMR spectra of complex quinoline-containing molecules. The detailed experimental protocol provided herein serves as a guide to ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in medicinal chemistry and materials science.

References

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]

  • ResearchGate. (2025, August 6). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 . 1 H-NMR chemical shifts in ppm. Solvent CDCl 3. Retrieved from [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • A facile, one-pot procedure for the conversion of aromatic aldehydes to esters, as well as thioesters and amides, via acyl hydra. (n.d.). Retrieved from [Link]

  • Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Raymond J. Abr. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Profiling of N-Formyl-1,2-dihydroquinoline

[1]

Executive Summary

Topic: FTIR Carbonyl Stretching Frequency of N-Formyl-1,2-dihydroquinoline. Core Metric: 1679 ± 5 cm⁻¹ (Strong, Sharp).[1] Context: This guide provides a definitive spectroscopic analysis of N-formyl-1,2-dihydroquinoline, a critical intermediate in the synthesis of quinoline-based pharmacophores.[1] Unlike standard amides, this molecule exhibits a unique "enamide" character that shifts its carbonyl absorption to a diagnostic frequency, distinguishing it from structurally similar contaminants like 2-quinolones or tetrahydroquinolines.[1]

The Spectroscopic Signature: 1679 cm⁻¹

The carbonyl stretching frequency (

1679 cm⁻¹1683 cm⁻¹

This value is distinct from standard tertiary amides (~1650 cm⁻¹) and conjugated ketones (~1690 cm⁻¹) due to the specific electronic environment of the nitrogen atom.

Mechanistic Causality: The "Resonance Tug-of-War"

To understand why the peak appears at 1679 cm⁻¹, one must analyze the competing resonance pathways available to the nitrogen lone pair.

  • Pathway A (Amide Resonance): The nitrogen lone pair donates into the carbonyl group (

    
    ), lowering the C=O bond order and frequency.
    
  • Pathway B (Enamine Resonance): The nitrogen is part of a 1,2-dihydroquinoline ring, meaning it is directly attached to a double bond (

    
    ).[1] The lone pair can donate into the ring system (
    
    
    ).

The Result: Pathway B competes with Pathway A. Because the nitrogen lone pair is partially "distracted" by the ring conjugation, it donates less electron density to the carbonyl oxygen than it would in a saturated amide. Consequently, the C=O bond retains more double-bond character, shifting the frequency higher (blue-shift) compared to a standard N-formyl-tetrahydroquinoline.[1]

ResonanceCompetitionN_LPNitrogen Lone PairCarbonylCarbonyl (C=O)Path AN_LP->Carbonyl Standard Amide Resonance(Lowers Freq)RingDihydro Ring (C=C)Path BN_LP->Ring Vinylogous Donation(Competes)FreqObserved Frequency1679 cm⁻¹Carbonyl->Freq Base Value~1660 cm⁻¹Ring->Freq Reduces N->C=O donationIncreases Bond Order

Figure 1: The electronic "tug-of-War" between the carbonyl and the vinylogous ring system defines the specific IR frequency.

Comparative Performance Analysis

In drug development, this compound is often an intermediate.[1][2] The critical challenge is ensuring the reaction (e.g., formylation of quinoline or reduction of quinoline followed by formylation) is complete without over-reduction or side-product formation.

The table below contrasts the product with its most common "impostors."

CompoundStructure Type

(cm⁻¹)
Diagnostic Feature
N-Formyl-1,2-dihydroquinoline Enamide 1672 - 1683 Sharp, strong band.[1] Distinctly higher than acetamides.
N-Acetyl-1,2-dihydroquinolineEnamide1660 - 1670Shifted lower due to electron-donating methyl group.[1]
N-Formyl-1,2,3,4-tetrahydroquinolineTertiary Amide1655 - 1665Lower frequency; N-lone pair fully available for C=O resonance.[1]
2-Quinolone (Carbostyril)Lactam (Cyclic)1640 - 1660Broad, intense. Often accompanied by N-H stretch if unsubstituted.
1-Formyl-indoleIndole Amide~1700 - 1710Higher frequency due to aromaticity of the pyrrole ring engaging the N.

Key Insight: If your spectrum shows a band below 1660 cm⁻¹, you likely have significant contamination with the saturated tetrahydro- derivative or the thermodynamic lactam product.

Experimental Protocol: Synthesis & Characterization

Note: This protocol synthesizes N-formyl-1,2-dihydroquinoline via a Lewis Acid-Catalyzed Cyclization, a method yielding high spectral purity.[1]

Reagents & Equipment[1][3]
  • Precursor: o-(1-hydroxy-2-alkenyl)phenyl isocyanide.[3][4]

  • Catalyst: Boron Trifluoride Etherate (

    
    ).
    
  • Solvent: Dichloromethane (DCM), anhydrous.[1]

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two), KBr pellet press.

Step-by-Step Workflow
  • Preparation: Dissolve 1.0 mmol of isocyanide precursor in 5 mL dry DCM under Argon atmosphere.

  • Catalysis: Cool to 0°C. Add 0.1 mmol

    
     dropwise.
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Quench: Add saturated

    
     solution. Extract with DCM.[1]
    
  • Isolation: Dry organic layer over

    
    , concentrate in vacuo.
    
  • Purification: Flash chromatography (Hexane/EtOAc 3:1).

  • FTIR Analysis:

    • Mix 2 mg of purified solid with 200 mg KBr (dry).

    • Press into a transparent pellet.[1][5]

    • Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Validation Check (Self-Correcting Protocol)
  • Pass: Strong peak at 1679 ± 5 cm⁻¹ .[1] No peak at 2200 cm⁻¹ (Isocyanide consumed).

  • Fail (Unreacted): Peak at 2120 cm⁻¹ (Isocyanide

    
     stretch).
    
  • Fail (Oxidation): Peak at 1640-1650 cm⁻¹ (Conversion to 2-quinolone).

WorkflowStartStart: Isocyanide PrecursorReactionAdd BF3·OEt2 / DCM0°C -> RTStart->ReactionCheckFTIR AnalysisReaction->CheckDecisionPeak at 1679 cm⁻¹?Check->DecisionSuccessSuccess:N-Formyl-1,2-dihydroquinolineDecision->SuccessYesFail1Fail: 2120 cm⁻¹ present(Incomplete Reaction)Decision->Fail1No (2120)Fail2Fail: 1640 cm⁻¹ present(Oxidation to Quinolone)Decision->Fail2No (1640)

Figure 2: Validation logic flow for confirming product identity via FTIR.

References

  • Kobayashi, K., et al. (1995).[1][3][6][7] "Synthesis of 1-Formyl-1,2-dihydroquinoline Derivatives by a Lewis Acid-Catalyzed Cyclization of o-(1-Hydroxy-2-alkenyl)phenyl Isocyanides." Chemistry Letters, 24(7), 575–576.[1][3][4][7][8][9] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (General reference for Amide I band assignments).

  • Katritzky, A. R., & Taylor, R. J. (1976).[1] "The Infrared Spectra of Heterocyclic Compounds." Physical Methods in Heterocyclic Chemistry. (Reference for vinylogous amide shifts).

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Quinoline-1(2H)-carbaldehyde: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Dihydro-Derivative

Quinoline-1(2H)-carbaldehyde is a heterocyclic compound of interest in synthetic chemistry and drug discovery, representing a dihydro-derivative of the more common aromatic quinoline carbaldehydes.[1][2] Unlike its aromatic counterparts, the partially saturated dihydropyridine ring and the N-formyl group introduce unique structural liabilities that profoundly influence its behavior under mass spectrometric analysis. Understanding these fragmentation patterns is critical for unambiguous identification, metabolite profiling, and quality control in research and development settings.

This guide provides a detailed, predictive analysis of the fragmentation pathways of Quinoline-1(2H)-carbaldehyde under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) tandem mass spectrometry (MS/MS). As direct experimental data for this specific isomer is not widely published, this document leverages foundational mass spectrometry principles and comparative data from structurally related quinoline derivatives to build a robust predictive model. We will explore the causal mechanisms behind expected fragmentation patterns, compare them with alternative quinoline structures, and provide validated experimental protocols for researchers undertaking this analysis.

Predicted Fragmentation Pathways: A Tale of Two Ionization Techniques

The choice of ionization method is the most critical variable dictating the fragmentation cascade.[3] Hard ionization techniques like EI induce extensive fragmentation, revealing the core structural skeleton, while soft techniques like ESI, coupled with tandem MS, provide controlled fragmentation of a protonated parent molecule, ideal for targeted structural elucidation.

Electron Ionization (EI-MS): Unveiling the Core Scaffold

Electron Ionization (70 eV) is a high-energy process that typically begins with the ejection of an electron to form a molecular ion radical (M⁺•). For Quinoline-1(2H)-carbaldehyde (Molecular Weight: 159.07 g/mol ), the subsequent fragmentation is governed by the relative stability of the resulting ions and neutral losses. The primary fragmentation is predicted to initiate at the N-formyl group and the labile dihydropyridine ring.

A key initial fragmentation step is the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the formyl radical (•CHO), a common pathway for N-acyl compounds.[4] This results in a stable ion at m/z 130. Alternatively, the loss of a stable carbon monoxide (CO) molecule can occur, yielding an ion radical at m/z 131. Subsequent fragmentation of the quinoline ring system often involves the characteristic loss of hydrogen cyanide (HCN), a hallmark of nitrogen-containing heterocycles, leading to fragments such as m/z 103 or 104.[5]

Predicted Electron Ionization (EI) Fragmentation Pathway

M Quinoline-1(2H)-carbaldehyde [M]⁺• m/z 159 A Loss of •CHO (α-cleavage) M->A B Loss of CO M->B F1 [M - CHO]⁺ m/z 130 A->F1 F2 [M - CO]⁺• m/z 131 B->F2 C Loss of HCN F3 [M - CHO - HCN]⁺ m/z 103 C->F3 D Loss of C₂H₂ F4 [C₆H₄]⁺• m/z 76 D->F4 F1->C F3->D

Caption: Predicted EI fragmentation of Quinoline-1(2H)-carbaldehyde.

Electrospray Ionization Tandem MS (ESI-MS/MS): Controlled Dissociation

In positive mode ESI, Quinoline-1(2H)-carbaldehyde will readily form a protonated molecule, [M+H]⁺, at m/z 160. The site of protonation is likely the carbonyl oxygen or the nitrogen atom. Collision-Induced Dissociation (CID) of this precursor ion allows for a more controlled fragmentation process compared to EI.[6]

The most favorable fragmentation pathway for the [M+H]⁺ ion is the neutral loss of carbon monoxide (28 Da), a highly stable molecule, from the protonated N-formyl group.[7] This would generate a prominent product ion at m/z 132. Further fragmentation of this m/z 132 ion would likely involve losses related to the dihydro-quinoline ring structure, such as the loss of ethylene (C₂H₄), leading to an ion at m/z 104.

Predicted ESI-MS/MS Fragmentation Pathway

M Quinoline-1(2H)-carbaldehyde [M+H]⁺ m/z 160 A Loss of CO M->A F1 [M+H - CO]⁺ m/z 132 A->F1 B Loss of C₂H₄ F2 [M+H - CO - C₂H₄]⁺ m/z 104 B->F2 F1->B

Caption: Predicted ESI-MS/MS fragmentation of Quinoline-1(2H)-carbaldehyde.

Comparative Analysis: Distinguishing Isomers and Analogs

The predicted fragmentation pattern of Quinoline-1(2H)-carbaldehyde provides a unique fingerprint that distinguishes it from other quinoline derivatives.

CompoundKey Differentiating FeatureFragmentation BehaviorCitation
Quinoline-1(2H)-carbaldehyde N-formyl & Dihydro Ring Primary loss of •CHO (m/z 130) or CO (m/z 131) under EI. Loss of CO (m/z 132) from [M+H]⁺ under ESI.Predicted
4-Quinolinecarboxaldehyde Aromatic Ring System Stable molecular ion. Primary fragmentation involves loss of CO, followed by HCN from the highly stable aromatic quinoline core.[8][9][8][9]
Quinoline Unsubstituted Core The primary fragmentation pathway under EI is the loss of HCN (27 Da) to form a stable C₈H₆⁺• ion (m/z 102).[5][5]
Quinoline-2-carboxylic acid Carboxylic Acid Group Under EI, shows characteristic losses of the carboxyl radical (•COOH, 45 Da) or CO₂ (44 Da). Under ESI, the [M+H]⁺ ion loses H₂O and CO.[3][3]

This comparison highlights how the saturation in the 1,2-position and the placement of the carbaldehyde on the nitrogen atom fundamentally alter the fragmentation cascade. While aromatic quinoline aldehydes fragment via the stable ring, the dihydro- nature of our target compound directs the initial fragmentation to the more labile N-formyl group and the non-aromatic ring.

Experimental Protocols: A Self-Validating Workflow

To empirically determine the fragmentation patterns, a robust and validated analytical method is essential. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are recommended.

Protocol 1: GC-MS for Electron Ionization (EI) Analysis
  • Rationale: GC-MS is suitable for volatile and thermally stable compounds, providing high-resolution separation and classic, library-searchable EI spectra.[10]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of Quinoline-1(2H)-carbaldehyde in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate). Dilute to 1-10 µg/mL for analysis.

  • GC System:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Inlet: Split/splitless injector at 250°C. Use a 1 µL injection volume with a 20:1 split ratio.

    • Oven Program: Start at 100°C, hold for 1 minute. Ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the peak for the target compound. Analyze the corresponding mass spectrum for the molecular ion (m/z 159) and key fragment ions as predicted in the EI pathway diagram.

Protocol 2: LC-MS/MS for Electrospray Ionization (ESI) Analysis
  • Rationale: LC-MS/MS is ideal for less volatile compounds and provides controlled fragmentation for definitive structural analysis.[7] It is the gold standard for quantitative analysis in complex matrices.[3]

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to 10-100 ng/mL using the initial mobile phase composition.

  • LC System:

    • Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • MS System (ESI-MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Data Acquisition:

      • Full Scan (MS1): Acquire data from m/z 70-400 to identify the [M+H]⁺ precursor ion at m/z 160.

      • Product Ion Scan (MS2): Select m/z 160 as the precursor ion. Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

  • Data Analysis: Extract the product ion spectrum for m/z 160. Identify key fragment ions and compare them to the predicted ESI pathway. Use the variation in collision energy to establish the sequence of fragmentation.

Conclusion

This guide establishes a predictive framework for interpreting the mass spectral fragmentation of Quinoline-1(2H)-carbaldehyde. By understanding the influence of the N-formyl group and the dihydropyridine ring, we can anticipate distinct fragmentation patterns under both EI and ESI conditions. The primary pathways are dominated by the initial loss of carbon monoxide or the formyl radical, a clear departure from the fragmentation of aromatic quinoline analogs, which relies on the stability of the fused aromatic core. The provided protocols offer a clear and reliable methodology for researchers to obtain high-quality experimental data to confirm these predictions, enabling confident structural elucidation and differentiation from related isomers in complex analytical workflows.

References

  • Rodríguez-Cabo, T., Moniruzzaman, M., Rodríguez, I., Ramil, M., Cela, R., & Gan, S. H. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(20), 6159–6170. Available from: [Link]

  • Lesko, J., & Lasikova, A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75–77. Available from: [Link]

  • Kovrlija, R., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides in Boraginaceae Species from Macedonia by LC-ESI-MS/MS. Macedonian Pharmaceutical Bulletin, 68(1), 25-36. Available from: [Link]

  • Singh, S., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. Available from: [Link]

  • Knapkiewicz, P., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2049. Available from: [Link]

  • Kádas, J., et al. (2021). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 56(11), e4781. Available from: [Link]

  • Iwamoto, K., Inoue, G., & Matsubara, H. (2023). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 25(4), 2682-2688. Available from: [Link]

  • Hendryanny, E., et al. (2026). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Profiling for Quinolinone Alkaloids and Phenolic Metabolites in a Bioactive Fraction of Indonesian Yacon (Smallanthus sonchifolius) Tuber Extract. ResearchGate. Available from: [Link]

  • Meinwald, J., et al. (2006). Biosynthesis of Quinoline by a Stick Insect. ResearchGate. Available from: [Link]

  • Khan, I., et al. (2024). Development of a Tandem Mass Spectral Library for the Detection of Triterpenoids in Plant Metabolome Based on Reference Standards. Molecules, 29(23), 5530. Available from: [Link]

  • Pomarnacka, E., & Kozikowski, M. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 23(6), 1459. Available from: [Link]

  • ResearchGate. (2025). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available from: [Link]

  • Miao, S., et al. (2002). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. ResearchGate. Available from: [Link]

  • Kumar, P. M. R., & Hunashal, R. D. (2021). Synthesis, Spectral Characterization, and In-vitro Antioxidant Activity Screening of Some Novel 2-Hydroxy Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Research, 12(12), 6567-72. Available from: [Link]

  • da Silva, F. C., et al. (2025). LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). Química Nova. Available from: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available from: [Link]

  • Kumar, M. R. P., et al. (2021). Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. Polycyclic Aromatic Compounds, 43(6), 5543-5561. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Cheong, J. E., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 14(11), 743. Available from: [Link]

  • Zhang, Q., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Separations, 10(9), 494. Available from: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Formyl vs. 3-Formyl Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Regioisomeric Purity in Quinoline Chemistry

In the landscape of medicinal chemistry and materials science, quinoline scaffolds are foundational. Their derivatives are pivotal in the development of therapeutics ranging from antimalarials to anti-cancer agents.[1][2] The biological activity of these compounds is exquisitely sensitive to their substitution pattern. A minor shift in the position of a functional group, such as the formyl (-CHO) group, can dramatically alter a molecule's pharmacological profile, transforming a potent drug into an inactive or even toxic analogue. Consequently, the unambiguous structural confirmation of quinoline regioisomers is not merely an academic exercise but a critical step in drug development and quality control.

This guide provides an in-depth comparison of the spectroscopic signatures of 2-formyl and 3-formyl quinoline derivatives. We will dissect the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, providing researchers with the data, protocols, and theoretical understanding necessary to distinguish between these critical isomers with confidence.

A Note on Nomenclature: The IUPAC numbering for the quinoline ring system designates the nitrogen atom as position 1. Therefore, a "1-formyl" substitution on the ring's carbon framework is not possible. This guide will compare the common and well-characterized 2-formyl and 3-formyl regioisomers to illustrate the principles of spectroscopic differentiation.

Molecular Structures and Numbering

A clear understanding of the molecular geometry is the first step in interpreting spectroscopic data. The position of the electron-withdrawing formyl group relative to the heterocyclic nitrogen atom is the primary determinant of the distinct electronic environments in these isomers.

G cluster_0 2-Formylquinoline cluster_1 3-Formylquinoline 2-formyl 3-formyl

Caption: IUPAC numbering for 2-formylquinoline and 3-formylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unequivocally the most powerful technique for distinguishing between these isomers. The chemical shifts and coupling constants of both proton (¹H) and carbon (¹³C) nuclei provide a detailed map of the molecule's electronic structure.[3]

¹H NMR Spectroscopy: A Tale of Two Protons

The most telling signal in the ¹H NMR spectrum is that of the aldehyde proton (-CHO). Its chemical shift is highly sensitive to its proximity to the electronegative nitrogen atom and the anisotropic effects of the aromatic system.

  • In 2-Formylquinoline: The aldehyde proton is directly adjacent to the pyridine ring and is significantly influenced by the nitrogen's electron-withdrawing inductive effect and lone pair electrons. This results in a pronounced downfield shift, typically observed in the δ 10.2 - 10.5 ppm region. Furthermore, the proton at the C3 position experiences deshielding and appears as a distinct doublet.

  • In 3-Formylquinoline: The aldehyde proton is further removed from the nitrogen atom. While still deshielded by the aromatic system, the effect is less pronounced than in the 2-isomer. Its signal typically appears further upfield, in the δ 9.9 - 10.1 ppm range. The most deshielded aromatic protons are now at C2 and C4, which appear as sharp singlets or narrow doublets, providing a clear diagnostic fingerprint.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Position2-Formylquinoline (Representative)3-Formylquinoline (Representative)Rationale for Difference
-CHO ~10.3 ~10.0 Stronger deshielding by adjacent nitrogen in the 2-isomer.
H-2 -~9.3 (singlet)Highly deshielded proton adjacent to nitrogen.
H-3 ~8.2 (doublet)-Deshielded by adjacent formyl group and nitrogen.
H-4 ~8.3 (doublet)~8.5 (singlet)Deshielded by nitrogen and peri-interaction in the 3-isomer.
H-8 ~8.1 (doublet)~8.1 (doublet)Peri-deshielding from the nitrogen lone pair in both isomers.

Data compiled from representative literature values.

G node_2F Aldehyde H: ~10.3 ppm (downfield) H-3: ~8.2 ppm H-4: ~8.3 ppm node_3F Aldehyde H: ~10.0 ppm (upfield) H-2: ~9.3 ppm H-4: ~8.5 ppm Key_Diff Key Differentiator: Chemical shift of -CHO proton and pattern of H-2/H-4 protons. node_2F->Key_Diff node_3F->Key_Diff

Caption: Key ¹H NMR spectral differences between the isomers.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary and confirmatory evidence. The chemical shift of the carbonyl carbon is a key indicator, as are the shifts of the carbons within the quinoline rings.

  • In 2-Formylquinoline: The carbonyl carbon (C=O) signal is typically found around δ 193-195 ppm . The C2 carbon to which it is attached is also significantly downfield, often appearing near δ 152 ppm .

  • In 3-Formylquinoline: The carbonyl carbon is generally found slightly upfield compared to the 2-isomer, in the region of δ 190-192 ppm . The C2 and C4 carbons are the most deshielded ring carbons due to their proximity to the nitrogen.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Position2-Formylquinoline (Representative)3-Formylquinoline (Representative)Rationale for Difference
-CHO ~194.0 ~191.5 Greater electron withdrawal at the C2 position.
C-2 ~152.5~154.0Attached to nitrogen; deshielded in both, but environment differs.
C-3 ~129.0~132.0Attached to the formyl group in the 3-isomer.
C-4 ~137.0~139.0Deshielded by nitrogen in both cases.
C-8a ~148.0~147.5Bridgehead carbon adjacent to nitrogen.

Data compiled from representative literature values.[4]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified quinoline derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3] Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a ¹H NMR spectrometer operating at a minimum of 400 MHz for adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize shims for field homogeneity.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Co-add 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a wider spectral width (e.g., 240 ppm).

    • A longer acquisition time and a larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy: Probing Vibrational Modes

While NMR is definitive, IR spectroscopy offers a rapid and non-destructive method for preliminary identification. The key absorption band is the C=O stretching vibration of the formyl group.[5]

  • C=O Stretch: The position of the C=O stretch is influenced by conjugation. In both isomers, the formyl group is conjugated to the aromatic quinoline system, which lowers its frequency compared to a simple aliphatic aldehyde.

    • 2-Formylquinoline: The C=O stretch typically appears around 1700-1710 cm⁻¹ .[4]

    • 3-Formylquinoline: The C=O stretch is often observed at a slightly lower wavenumber, around 1690-1700 cm⁻¹ . This subtle difference arises from the varied electronic influence of the nitrogen atom on the conjugation pathway at the C2 versus the C3 position.

  • Fingerprint Region: The region from 600-1400 cm⁻¹ contains a complex series of C-H bending and ring deformation vibrations.[6] This "fingerprint" region will be unique for each isomer and can be used for definitive matching against a reference spectrum.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode2-Formylquinoline3-FormylquinolineNotes
C=O Stretch (Aldehyde) 1700 - 1710 1690 - 1700 Conjugation lowers the frequency from the typical ~1725 cm⁻¹.
Aromatic C=C/C=N Stretch 1620 - 14501620 - 1450A series of sharp peaks characteristic of the quinoline ring.
C-H Bending (Out-of-Plane) 900 - 700900 - 700Pattern is highly diagnostic of the substitution on the benzene portion of the ring.
Experimental Protocol: FT-IR Analysis
  • Sample Preparation:

    • Solid Samples: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution Samples: A thin film can be cast on a salt plate (e.g., NaCl), or a solution in a solvent like chloroform can be analyzed in a liquid cell.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or pure KBr/solvent).

    • Place the sample in the beam path and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify the key C=O stretching frequency and compare the fingerprint region to a known standard if available.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system. The position of the formyl group alters the overall chromophore, leading to distinct absorption spectra.

  • π→π* Transitions: Both isomers exhibit strong absorptions in the UV region corresponding to π→π* transitions within the quinoline ring system. The 2-formylquinoline, with its more direct conjugation involving the nitrogen's influence, often shows a slightly different λ_max (wavelength of maximum absorbance) and molar absorptivity (ε) compared to the 3-formyl isomer.[7]

  • n→π* Transitions: A weaker, longer-wavelength absorption corresponding to the n→π* transition of the carbonyl group's non-bonding electrons may also be observed, often as a shoulder on the more intense π→π* bands.[8] The energy of this transition is also sensitive to the electronic environment.

Table 4: Representative UV-Vis Absorption Data (in Ethanol)

Isomerλ_max 1 (nm)λ_max 2 (nm)Notes
2-Formylquinoline ~245~315Represents π→π* transitions of the conjugated system.
3-Formylquinoline ~230~280The differing conjugation pathway leads to a shift in absorption maxima.

These values are illustrative and can shift based on solvent and other substituents.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol).[9] Sequentially dilute the stock solution to a concentration that yields a maximum absorbance between 0.5 and 1.0 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill two quartz cuvettes with the pure solvent. Place one in the reference path and one in the sample path to record a baseline correction.

    • Replace the solvent in the sample cuvette with the prepared sample solution.

    • Scan a spectrum over a range of approximately 200-450 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and note any distinct spectral shapes or shoulders.

Integrated Workflow for Isomer Differentiation

A robust analytical workflow combines these techniques for unambiguous identification.

G Sample Unknown Quinoline Formyl Isomer Mixture IR Rapid FT-IR Screen Sample->IR Check_CO C=O Stretch at ~1700 cm⁻¹? IR->Check_CO NMR Acquire ¹H and ¹³C NMR Check_CO->NMR Yes Analyze_NMR Analyze -CHO and Aromatic Proton Shifts NMR->Analyze_NMR Isomer_2 Structure Confirmed: 2-Formylquinoline Analyze_NMR->Isomer_2 δ(-CHO) ~10.3 ppm Isomer_3 Structure Confirmed: 3-Formylquinoline Analyze_NMR->Isomer_3 δ(-CHO) ~10.0 ppm δ(H-2) ~9.3 ppm UV Confirm with UV-Vis (Optional/Confirmatory) Isomer_2->UV Isomer_3->UV

Caption: Logical workflow for spectroscopic differentiation.

Conclusion

The differentiation of 1-formyl (a misnomer) and 2-formyl quinoline derivatives, or more accurately, between regioisomers like 2-formyl and 3-formyl quinoline, is a task readily accomplished with modern spectroscopic methods. While IR and UV-Vis spectroscopy provide valuable and rapid preliminary data, NMR spectroscopy stands as the gold standard . The chemical shift of the aldehyde proton in the ¹H NMR spectrum, complemented by the unique pattern of the aromatic protons and the carbonyl signal in the ¹³C NMR spectrum, offers an irrefutable basis for structural assignment. By employing the integrated workflow described in this guide, researchers in drug discovery and chemical development can ensure the regioisomeric integrity of their compounds, a cornerstone of scientific rigor and reproducible results.

References

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Vilsmeier-Haack Reagent: A Review. Indian Journal of Chemistry - Section B, 45B, 1-25.
  • Yadav, J. S., Reddy, B. V. S., & Rao, T. P. (2001). A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides using Vilsmeier-Haack reagent. Tetrahedron Letters, 42(45), 8075-8077.
  • Ali, M. M., & Samshuddin, S. (2012). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. E-Journal of Chemistry, 9(4), 2135-2141.
  • Nadaraj, V., & Thamarai Selvi, S. (2020). A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives.
  • Sokol, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053. Available at: [Link]

  • Sokol, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. PubMed, 32354039. Available at: [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information. Available at: [Link]

  • Sokol, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. Available at: [Link]

  • Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline Aldehydes. Retrieved from [Link]

  • Gong, Y., et al. (2023). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis and biological evaluation. Journal of Molecular Structure, 1292, 136159.
  • Bayat, Z., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Efficient visible light mediated synthesis of Quinolin-2(1H)- ones from Quinoline N-oxides. Retrieved from [Link]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida Osprey Commons. Retrieved from [Link]

  • Maniyan, V. P., et al. (2021). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Molecular Structure, 1225, 129237. Available at: [Link]

  • Pathan, S.A., et al. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.
  • Kumar, A., & Singh, R. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 177-181.
  • Ayoob, A. I., & Mohmood, F. N. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. International Journal of Drug Delivery Technology, 13(1), 76-82.
  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Lee, K. L. K., & Zwier, T. S. (2015). The spectroscopy and photochemistry of quinoline structural isomers: (E)- and (Z)-phenylvinylnitrile. The Journal of Chemical Physics, 143(7), 074307.
  • Ghaemi, E., et al. (2007). Theoretical and UV spectral study of isomeric 1-(quinolinyl)-beta-carbolines conformations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 1139-43.
  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Retrieved from [Link]

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A Comparative Guide to the Structural Elucidation of Substituted Quinoline-1(2H)-carbaldehydes: An Integrated Crystallographic, Spectroscopic, and Computational Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the quinoline scaffold holds a privileged position, forming the core of numerous pharmaceuticals and biologically active compounds. The partially saturated 1,2-dihydroquinoline moiety, particularly when N-acylated to form structures like Quinoline-1(2H)-carbaldehyde, presents a unique conformational landscape that is crucial for its interaction with biological targets. This guide provides a comprehensive comparison of the structural data available for this class of compounds.

While single-crystal X-ray diffraction data for the parent Quinoline-1(2H)-carbaldehyde and its simple substituted derivatives are not widely available in published literature, this guide will leverage crystallographic data from closely related structures, alongside spectroscopic and computational analyses, to build a robust understanding of their three-dimensional architecture. By integrating these techniques, we can infer the likely structural characteristics that govern the bioactivity of this important class of molecules.

The Challenge: Unraveling the Conformation of a Flexible Scaffold

The introduction of a carbaldehyde group at the nitrogen atom of the 1,2-dihydroquinoline ring system introduces a degree of rotational freedom and potential for specific intermolecular interactions that are critical to its function. Understanding the preferred solid-state conformation and the influence of substituents on the overall molecular geometry is paramount for rational drug design. In the absence of direct crystallographic evidence for the primary compounds of interest, a multi-faceted approach is necessary.

Synthesis of the Quinoline-1(2H)-carbaldehyde Scaffold

A common and effective method for the synthesis of N-acylated 1,2-dihydroquinolines involves the reduction of the parent quinoline followed by acylation. The following protocol outlines a general procedure for the synthesis of the parent Quinoline-1(2H)-carbaldehyde.

Experimental Protocol: Synthesis of Quinoline-1(2H)-carbaldehyde

Step 1: Reduction of Quinoline to 1,2-Dihydroquinoline

  • To a solution of quinoline (1.0 eq) in a suitable solvent such as ethanol or methanol, add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1,2-dihydroquinoline.

Step 2: N-Formylation of 1,2-Dihydroquinoline

  • Dissolve the crude 1,2-dihydroquinoline (1.0 eq) in an excess of formic acid, which acts as both the solvent and the formylating agent.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • After cooling to room temperature, pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Quinoline-1(2H)-carbaldehyde.

cluster_synthesis Synthetic Workflow Quinoline Quinoline Reduction Reduction (NaBH4, EtOH) Quinoline->Reduction Dihydroquinoline 1,2-Dihydroquinoline Reduction->Dihydroquinoline Formylation N-Formylation (HCOOH, Reflux) Dihydroquinoline->Formylation Product Quinoline-1(2H)-carbaldehyde Formylation->Product

Caption: Synthetic pathway for Quinoline-1(2H)-carbaldehyde.

Comparative Crystallographic Analysis of 1,2-Dihydroquinoline Derivatives

While crystal structures of the target Quinoline-1(2H)-carbaldehyde are elusive, analysis of closely related compounds provides significant insight. A series of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives have been synthesized and characterized by X-ray crystallography. These structures share the core 1,2-dihydroquinoline framework and offer a valuable template for understanding its conformational preferences.

The following table summarizes key crystallographic parameters for three of these derivatives.

ParameterCompound 8bCompound 8cCompound 8d
Chemical FormulaC₁₄H₁₅N₃O₃·0.5(CH₄O)·0.5(H₂O)C₁₅H₁₇N₃O₄C₁₅H₁₇N₃O₃·1.5(H₂O)
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupC2/cP2₁/nI
a (Å)16.981(6)14.6490(9)17.8791(3)
b (Å)11.048(4)7.0414(5)11.1773(2)
c (Å)16.479(5)15.5731(10)16.4921(2)
β (°)98.60(2)115.737(2)100.178(1)
V (ų)3056.8(18)1447.00(17)3243.92(9)

Key Insights from the Crystallographic Data:

  • Conformation: The 1,2-dihydroquinoline ring in these structures is not planar, adopting a slight boat or sofa conformation. This deviation from planarity is a critical feature that will influence the overall shape of Quinoline-1(2H)-carbaldehyde.

  • Intermolecular Interactions: The crystal packing of these derivatives is dominated by hydrogen bonding and π-π stacking interactions. For Quinoline-1(2H)-carbaldehyde, the carbonyl oxygen of the formyl group would be a strong hydrogen bond acceptor, likely playing a key role in its crystal packing.

Alternative and Complementary Analytical Techniques

In the absence of direct crystallographic data, a combination of other analytical methods is essential for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of Quinoline-1(2H)-carbaldehyde and its derivatives.

  • ¹H NMR: The proton spectrum would be expected to show characteristic signals for the aromatic protons of the quinoline ring, as well as signals for the protons on the dihydro portion of the ring system. The aldehyde proton would appear as a distinct singlet at a downfield chemical shift (typically δ 9-10 ppm). Due to restricted rotation around the N-CHO bond, two conformers might be observed, leading to a doubling of some NMR signals.

  • ¹³C NMR: The carbon spectrum would show signals corresponding to the aromatic and aliphatic carbons of the dihydroquinoline core. The carbonyl carbon of the formyl group would be readily identifiable by its characteristic chemical shift in the range of δ 160-170 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Quinoline-1(2H)-carbaldehyde, Electron Ionization (EI) or Electrospray Ionization (ESI) would likely show a prominent molecular ion peak. The fragmentation pattern would be expected to involve the loss of the formyl group (CHO) and subsequent fragmentation of the dihydroquinoline ring.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key characteristic absorption bands for Quinoline-1(2H)-carbaldehyde would include:

  • C=O stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the carbonyl group of the N-formyl moiety.

  • C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

Computational Chemistry: A Predictive Alternative

Density Functional Theory (DFT) calculations have emerged as a reliable method for predicting the structural and electronic properties of molecules. In the context of Quinoline-1(2H)-carbaldehyde, DFT can be employed to:

  • Optimize Molecular Geometry: Predict the most stable conformation of the molecule in the gas phase, providing insights into bond lengths, bond angles, and dihedral angles.

  • Simulate Spectroscopic Data: Calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra that can be compared with experimental data for structural validation.

  • Analyze Molecular Orbitals: Determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic properties.

cluster_analysis Structural Analysis Workflow Target Substituted Quinoline-1(2H)-carbaldehyde Xray X-ray Crystallography (Analogous Compounds) Target->Xray NMR NMR Spectroscopy (1H, 13C) Target->NMR MS Mass Spectrometry Target->MS IR IR Spectroscopy Target->IR DFT Computational (DFT) Analysis Target->DFT Structure Structural Elucidation & Comparison Xray->Structure NMR->Structure MS->Structure IR->Structure DFT->Structure

Caption: Integrated approach for structural analysis.

Conclusion

The structural characterization of substituted Quinoline-1(2H)-carbaldehydes presents a challenge due to the limited availability of single-crystal X-ray diffraction data. However, by adopting a holistic approach that integrates crystallographic data from closely related analogs, detailed spectroscopic analysis (NMR, MS, and IR), and predictive computational modeling, a comprehensive understanding of their three-dimensional structure and conformational behavior can be achieved. This integrated strategy is indispensable for researchers in medicinal chemistry and drug development, providing the foundational knowledge required for the rational design of novel therapeutic agents based on this versatile heterocyclic scaffold.

References

  • Marella, A., et al. (2013). Quinoline: A versatile scaffold. Journal of the Chinese Chemical Society, 60(5), 495-513.
  • Motswainyana, W. M., & Onani, M. O. (2011). Quinoline-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2675.
  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55(6), 972-978.
  • BenchChem. (2025). A Technical Guide to the Theoretical and Computational Analysis of 8-Hydroxyquinoline-2-carbaldehyde. BenchChem.
  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(20), 6159-6170.
  • Kumru, M., et al. (2015). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 81-89.
  • Saeed, S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2237-S2250.
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  • Al-Haiza, M. A., et al. (2021). Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate.
  • Al-Omair, M. A., et al. (2023).
  • Skraup, Z. H. (1880). Eine neue Synthese des Chinolins.

A Senior Application Scientist's Guide: The Strategic Advantage of the N-Formyl Group over N-Boc in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of N-Protection in Quinoline Scaffolds

The quinoline framework is a cornerstone in medicinal chemistry and materials science, forming the structural heart of numerous pharmaceuticals and functional materials.[1][2][3] The synthesis of these vital scaffolds often requires meticulous strategic planning, particularly concerning the use of protecting groups for the aniline nitrogen. This protection is not merely a passive step; it actively dictates the course of cyclization, influences reactivity, and ultimately determines the success of the synthetic route.

For decades, the tert-butyloxycarbonyl (Boc) group has been the default, a reliable workhorse for amine protection.[] Its stability and predictable reactivity have made it a staple in the synthetic chemist's toolbox. However, an over-reliance on the familiar can obscure more elegant and efficient solutions. This guide presents a critical comparison between the N-Boc group and the often-underestimated N-formyl group, making a data-supported case for the strategic advantages of the latter in specific, yet common, scenarios in quinoline synthesis. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies.

The N-Boc Group: A Profile of the Prevailing Standard

The N-Boc group is introduced with di-tert-butyl dicarbonate (Boc₂O) and is lauded for its stability under a wide range of nucleophilic and basic conditions.[5] This robustness is its primary asset. However, its removal necessitates strongly acidic conditions, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] This requirement is the Boc group's Achilles' heel; the harsh acidic cleavage can be incompatible with sensitive functional groups elsewhere in the molecule or even the target quinoline ring itself, which can be prone to undesired side reactions under strong acid catalysis. The deprotection generates a tert-butyl cation, which can lead to alkylation of nucleophilic residues if not properly scavenged.[6]

The N-Formyl Group: A Case for Simplicity and Orthogonality

The N-formyl group, while chemically simpler, offers a sophisticated level of control. It can be introduced using simple, inexpensive reagents like formic acid or more modern agents like N-formyl imide.[8] Its true value emerges from its unique stability and deprotection profile. The N-formyl group is notably stable to the acidic conditions used to cleave Boc groups and the basic conditions for Fmoc group removal, establishing it as a valuable orthogonal protecting group in multi-step syntheses.[9]

The most significant advantage lies in its mild deprotection conditions. Unlike the harsh requirements for N-Boc removal, the N-formyl group can be cleaved under gentle nucleophilic or specific acidic protocols, such as with hydroxylamine hydrochloride or carefully controlled acid hydrolysis, preserving molecular integrity.[10][11][12]

Head-to-Head Comparison: N-Formyl vs. N-Boc

The choice between N-formyl and N-Boc protection is a strategic decision that can profoundly impact the efficiency and yield of a quinoline synthesis. Below, we compare these two groups across several critical parameters.

Diagram: Quinoline Synthesis Workflow

The following diagram illustrates the general workflow where N-protection is a key step.

G cluster_workflow General Quinoline Synthesis Workflow A Aniline Precursor B N-Protection (Formyl or Boc) A->B C Cyclization Reaction (e.g., Friedländer, Conrad-Limpach) B->C D Protected Quinoline C->D E N-Deprotection D->E F Final Quinoline Product E->F

Caption: General workflow for quinoline synthesis involving N-protection.

Data Presentation: Comparative Analysis

Table 1: Feature Comparison of N-Formyl and N-Boc Protecting Groups

FeatureN-Formyl GroupN-Boc GroupAdvantage
Reagent Cost Low (e.g., Formic Acid)Moderate (Boc₂O)N-Formyl
Atom Economy HighModerateN-Formyl
Stability Stable to Boc/Fmoc removal conditionsStable to nucleophiles and basesN-Formyl (Orthogonality)
Deprotection Mild nucleophilic or specific acidic conditionsHarsh acidic conditions (TFA, HCl)N-Formyl
Side Products Formate saltst-butyl cation (requires scavenger)N-Formyl
Compatibility Excellent with acid-labile groupsRisk of cleaving other acid-labile groupsN-Formyl

The Decisive Factor: Deprotection and Substrate Compatibility

The core argument for the N-formyl group hinges on its mild deprotection protocol, which is crucial when synthesizing highly functionalized quinolines. Many advanced intermediates in drug development contain acid-labile functionalities such as other Boc groups, tert-butyl esters, or acetals. Subjecting these molecules to the harsh acidic conditions required for N-Boc deprotection can lead to a cascade of unintended reactions, drastically reducing the yield of the desired product.

Diagram: Deprotection Pathway Comparison

This diagram visualizes the contrasting deprotection mechanisms.

G cluster_boc N-Boc Deprotection cluster_formyl N-Formyl Deprotection Boc N-Boc Protected Amine R-NH-Boc Boc_dep Harsh Acid (e.g., TFA) Boc->Boc_dep Cleavage Boc_prod Amine + CO₂ + t-Butyl Cation R-NH₂ + CO₂ + (CH₃)₃C⁺ Boc_dep->Boc_prod For N-Formyl Protected Amine R-NH-CHO For_dep Mild Nucleophile (e.g., NH₂OH·HCl) For->For_dep Cleavage For_prod Amine + Formate Derivative R-NH₂ For_dep->For_prod

Caption: Contrasting the harsh vs. mild deprotection pathways.

Diagram: Decision-Making for N-Protection Strategy

This flowchart provides a logical guide for selecting the appropriate protecting group.

Sources

Safety Operating Guide

Safe Handling and Disposal of Quinoline-1(2H)-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to the safe handling, use, and disposal of Quinoline-1(2H)-carbaldehyde. As a niche quinoline derivative, specific toxicological data for this compound is not extensively documented. Therefore, this guide is built upon a conservative approach, extrapolating from the known hazards of the parent quinoline scaffold and related aromatic aldehydes. The protocols outlined herein are designed to provide a self-validating system of safety, ensuring the protection of researchers and the integrity of the laboratory environment.

Immediate Safety Briefing: The Precautionary Principle

Given the absence of specific data, Quinoline-1(2H)-carbaldehyde must be handled with the assumption that it carries hazards similar to its parent compound, quinoline. Quinoline is a known carcinogen (Category 1B), a suspected mutagen, a skin and eye irritant, and is harmful if swallowed or absorbed through the skin[1][2][3]. Consequently, all operations involving this compound must be governed by the precautionary principle.

Mandatory, Non-Negotiable Safety Requirements:

  • Primary Engineering Control: All handling of Quinoline-1(2H)-carbaldehyde, in both solid and solution form, must occur within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A full complement of PPE is required at all times. See Section 2 for a detailed breakdown.

  • Waste Management: All waste generated, including contaminated consumables, is to be treated as hazardous waste. Under no circumstances should it be disposed of in standard trash or down the drain[1][4].

Hazard Analysis and Personal Protective Equipment (PPE) Protocol

The primary hazards associated with the quinoline structure include potential carcinogenicity, mutagenicity, and severe irritation[3][5]. The aldehyde functional group can introduce additional risks, such as respiratory irritation[6][7]. Therefore, a multi-layered PPE approach is essential to create a robust barrier against potential exposure.

Table 1: PPE Requirements for Handling Quinoline-1(2H)-carbaldehyde
Protection Level Equipment Specification Purpose and Rationale
Hand Protection Chemical-Resistant GlovesDouble-gloving with NitrileProvides a primary barrier against skin contact. Nitrile offers good splash resistance against a variety of chemicals. Double-gloving provides an additional layer of protection in case of a breach in the outer glove. Gloves must be inspected for defects before use and changed immediately upon contamination[3].
Eye & Face Protection Chemical Splash Goggles & Face ShieldANSI Z87.1 CompliantGoggles provide a seal around the eyes to protect from splashes[4]. A face shield must be worn over the goggles during procedures with a higher risk of splashing (e.g., transfers, solution preparation) to protect the entire face[8].
Body Protection Laboratory Coat & Chemical-Resistant ApronFlame-Resistant (e.g., Nomex®) Lab CoatProtects skin and personal clothing from contamination[9]. An apron made of a chemically resistant material (e.g., neoprene) should be worn over the lab coat when handling significant quantities (>50 mL) to provide an additional barrier against spills[4][10].
Respiratory Protection Air-Purifying RespiratorNIOSH-approved with Organic Vapor (OV) cartridgesRequired for weighing the solid compound or when heating solutions. This protects against the inhalation of fine particulates and potential vapors. All work should still be performed within a fume hood as the primary control[4][8].

Operational Workflow: From Preparation to Disposal

A systematic workflow minimizes the risk of exposure and ensures procedural consistency. The following diagram and steps outline the complete handling process.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase prep1 Verify Fume Hood Certification & Flow prep2 Don Full PPE (as per Table 1) prep1->prep2 prep3 Prepare Work Surface (e.g., absorbent liner) prep2->prep3 prep4 Assemble All Necessary Glassware & Equipment prep3->prep4 h1 Weigh Solid Compound (Use respirator) prep4->h1 Proceed to Handling h2 Prepare Solution (Slowly add solid to solvent) h1->h2 h3 Perform Experimental Procedure h2->h3 c1 Segregate Waste (Solid vs. Liquid) h3->c1 Proceed to Cleanup c2 Decontaminate Glassware (Collect first rinse as waste) c1->c2 c3 Clean Work Surface (Dispose of liner as solid waste) c2->c3 c4 Doff PPE Correctly (Dispose of gloves) c3->c4

Caption: A step-by-step workflow for the safe handling of Quinoline-1(2H)-carbaldehyde.

Step-by-Step Methodology
  • Preparation:

    • Fume Hood Verification: Before starting, confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.

    • Don PPE: Put on all required PPE as detailed in Table 1. Ensure gloves are pulled over the cuffs of the lab coat[11].

    • Work Area Setup: Line the work surface inside the fume hood with a disposable absorbent liner to contain any minor drips or spills.

    • Assemble Equipment: Gather all necessary items (glassware, spatulas, stir bars, etc.) and place them within the fume hood to minimize reaching in and out of the containment area.

  • Handling:

    • Weighing: When weighing the solid material, wear an air-purifying respirator with organic vapor cartridges in addition to the standard PPE. Use a tared weigh boat and handle it with forceps to avoid direct contact.

    • Dissolving: To prepare solutions, slowly add the solid Quinoline-1(2H)-carbaldehyde to the solvent to prevent splashing and aerosol generation[4].

    • Experimental Use: Keep all reaction vessels capped or covered when possible. Use appropriate shielding for any reactions that have the potential to be energetic.

  • Cleanup and Decontamination:

    • Decontamination: All non-disposable equipment and glassware that came into contact with the chemical must be decontaminated. Rinse the items with a suitable solvent (e.g., acetone or ethanol), and collect this first rinse as hazardous liquid waste[12]. Subsequent washes with soap and water can then be performed.

    • Surface Cleaning: Carefully wipe down the work surface within the fume hood. The disposable liner should be folded inward and placed in the solid hazardous waste container.

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to an emergency is critical.

Spill Response Workflow

G spill Spill Occurs is_major Is the spill >100mL or outside the fume hood? spill->is_major evacuate Evacuate Area Alert EHS & Security Do Not Attempt Cleanup is_major->evacuate Yes is_minor Spill is <100mL and contained in fume hood is_major->is_minor No absorb Cover with Inert Absorbent (e.g., vermiculite, sand) is_minor->absorb collect Collect absorbed material using non-sparking tools absorb->collect package Place in sealed, labeled hazardous waste container collect->package decon Decontaminate spill area package->decon

Caption: Decision-making workflow for responding to a chemical spill.

Exposure First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[5]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open[5]. Remove contact lenses if possible. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing has stopped, begin rescue breathing[5]. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water[3]. Seek immediate medical attention.

Waste Disposal Plan

Proper segregation and disposal of waste are critical for safety and environmental compliance.

  • Solid Waste:

    • Container: Use a dedicated, sealable, and clearly labeled hazardous waste container.

    • Contents: This includes contaminated PPE (gloves, aprons), weigh boats, absorbent liners, and any solid material collected from spills.

    • Labeling: The container must be labeled "Hazardous Waste" and list "Quinoline-1(2H)-carbaldehyde" as a constituent[12].

  • Liquid Waste:

    • Container: Use a dedicated, sealed, and shatter-resistant hazardous waste container.

    • Contents: This includes all solutions containing the compound and the initial solvent rinses from decontaminating glassware[12].

    • Labeling: The container must be labeled "Hazardous Waste" and list all chemical constituents with their approximate concentrations.

  • Final Disposal:

    • Store sealed waste containers in a designated satellite accumulation area.

    • Never mix incompatible waste streams.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Disposal must be conducted by a licensed hazardous waste management company[1].

References

  • Quinoline - SAFETY DATA SHEET - PENTA. (2025). Retrieved from PENTA website: [Link]

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019). Retrieved from Chemos website: [Link]

  • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety - MDPI. (2018). Retrieved from MDPI: [Link]

  • Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed. (2020). Retrieved from PubMed: [Link]

  • SYNTHESIS, ANTIOXIDANT AND ANTICANCER ACTIVITY OF NEW QUINOLINE-[1][2][13]-TRIAZOLE HYBRIDS - Rasayan. (2020). Retrieved from Rasayan Journal: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents - ScienceDirect. (2016). Retrieved from ScienceDirect: [Link]

  • Quinoline - Hazardous Substance Fact Sheet - NJ.gov. (2008). Retrieved from NJ.gov: [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno. Retrieved from University of Nevada, Reno EHS: [Link]

  • 2-Quinolinecarboxaldehyde | C10H7NO - PubChem. Retrieved from PubChem: [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - Pandawa Institute Journals. (2025). Retrieved from Pandawa Institute: [Link]

  • ICSC 0071 - QUINOLINE. Retrieved from ILO: [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. Retrieved from CDC: [Link]

  • Chemical Safety: Personal Protective Equipment - University of California, Santa Cruz. Retrieved from UCSC Chemistry: [Link]

Sources

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